molecular formula C30H29ClN6O B12430244 CT-721

CT-721

Numéro de catalogue: B12430244
Poids moléculaire: 525.0 g/mol
Clé InChI: UKRXMBYVZRAMAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CT-721 is a useful research compound. Its molecular formula is C30H29ClN6O and its molecular weight is 525.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H29ClN6O

Poids moléculaire

525.0 g/mol

Nom IUPAC

N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide

InChI

InChI=1S/C30H29ClN6O/c1-20-3-7-24(18-21(20)4-8-25-19-32-29-12-11-28(31)34-37(25)29)33-30(38)23-5-9-26-22(17-23)6-10-27(26)36-15-13-35(2)14-16-36/h3,5,7,9,11-12,17-19,27H,6,10,13-16H2,1-2H3,(H,33,38)

Clé InChI

UKRXMBYVZRAMAF-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CC3)N4CCN(CC4)C)C#CC5=CN=C6N5N=C(C=C6)Cl

Origine du produit

United States

Foundational & Exploratory

CT-721: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Bcr-Abl Kinase Inhibitor for Chronic Myeloid Leukemia

CT-721 is a potent, time-dependent, ATP-competitive inhibitor of the Bcr-Abl kinase, including the T315I mutant, a common source of resistance to first-line treatments for Chronic Myeloid Leukemia (CML).[1][2][3] Developed through computational modeling and Structure-Activity Relationship (SAR) analysis, this imidazopyridazine-based compound has demonstrated significant in vitro and in vivo efficacy, positioning it as a promising candidate for further development in the treatment of CML.[1]

Core Mechanism of Action

This compound functions as a potent inhibitor of both wild-type and T315I mutant Bcr-Abl kinases.[1] Its mechanism is characterized by time-dependent inhibition, where its inhibitory potency increases with the pre-incubation time with the kinase.[1] This suggests a strong and stable binding to the target enzyme. By competitively binding to the ATP-binding site of the Bcr-Abl kinase, this compound effectively blocks its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells.[1][4]

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of this compound has been quantified across various cell lines and kinase assays, demonstrating its potency and selectivity.

Assay Type Target Cell Line IC50 Value Notes
Kinase InhibitionWild-type Bcr-Abl-21.3 ± 1.1 nM-
Kinase InhibitionT315I mutant Bcr-Abl-65.0 ± 6.2 nM-
Time-dependent Kinase InhibitionAbl Kinase-12.1 nM (0 hr pre-incubation)IC50 decreased 9-fold after 2 hours.
Time-dependent Kinase InhibitionAbl Kinase-1.3 nM (2 hr pre-incubation)IC50 decreased 9-fold after 2 hours.
Cell ProliferationCML Cells (Philadelphia chromosome positive)K562~1 nM-
Cell ProliferationCML Cells (Philadelphia chromosome positive)KU812~1 nM-
Cell ProliferationBa/F3 stable cell lineBa/F3-Bcr-AblWTPotent Inhibition-
Cell ProliferationBa/F3 stable cell lineBa/F3-Bcr-AblT315IPotent Inhibition-

Signaling Pathway Inhibition

This compound effectively suppresses the phosphorylation of Bcr-Abl and its downstream signaling proteins. This disruption of key cellular pathways leads to the induction of apoptosis and cell cycle arrest in leukemia cells.

G This compound Mechanism of Action This compound This compound Bcr-Abl Kinase (WT & T315I) Bcr-Abl Kinase (WT & T315I) This compound->Bcr-Abl Kinase (WT & T315I) Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) This compound->Cell Cycle Arrest (G0/G1) Induces Phosphorylation Phosphorylation Bcr-Abl Kinase (WT & T315I)->Phosphorylation Prevents Crkl Phosphorylation Crkl Phosphorylation Phosphorylation->Crkl Phosphorylation Blocks Downstream Signaling Downstream Signaling Crkl Phosphorylation->Downstream Signaling Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Figure 1: this compound inhibits Bcr-Abl, blocking downstream signaling and inducing apoptosis.

Cellular Effects: Apoptosis and Cell Cycle Arrest

Treatment of CML cell lines with this compound leads to a dose-dependent increase in apoptosis.[1] Furthermore, the compound induces a pronounced G0/G1 phase cell cycle arrest, effectively halting the proliferation of leukemia cells.[1]

G Experimental Workflow: Cell Cycle Analysis K562_Cells K562 Cells Treatment Treat with this compound (24 hours) K562_Cells->Treatment Analysis Flow Cytometry Analysis Treatment->Analysis Result1 Increase in G0/G1 Phase Analysis->Result1 Result2 Decrease in S and G2/M Phases Analysis->Result2

Figure 2: Workflow for assessing the effect of this compound on the cell cycle of K562 cells.

In Vivo Efficacy and Pharmacokinetics

In xenograft models using K562 and KU812 cell lines, this compound demonstrated efficacious inhibition of tumor growth.[1] Pharmacokinetic studies in rats revealed a favorable profile, with slow metabolism and better oral exposure compared to Ponatinib.[4] Importantly, in vivo pharmacodynamic studies showed a clear correlation between the concentration of this compound in tumor tissues and the inhibition of Bcr-Abl and ERK phosphorylation, confirming its mechanism-based anti-tumor activity.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 values of this compound against wild-type and T315I mutant Bcr-Abl kinases.

  • Methodology: A biochemical assay was performed to measure the kinase activity in the presence of varying concentrations of this compound. For time-dependent inhibition studies, the kinase was pre-incubated with this compound for specified durations (e.g., two hours) before initiating the kinase reaction.[1]

Cell Proliferation Assay
  • Objective: To evaluate the inhibitory effect of this compound on the growth of various leukemia and solid tumor cell lines.

  • Methodology: Cell lines, including K562 and KU812, were treated with different concentrations of this compound. Cell viability was assessed after a defined period to determine the IC50 values.[1]

Western Blot Analysis for Signaling Pathway Inhibition
  • Objective: To investigate the effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets.

  • Methodology: K562 and KU812 cells were treated with this compound for a specified time (e.g., 1 hour). Cell lysates were then subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated and total Bcr-Abl and Crkl.[1]

Apoptosis Assay
  • Objective: To assess the induction of apoptosis by this compound in leukemia cells.

  • Methodology: K562 and Ba/F3-Bcr-Abl cells were treated with this compound for 24 hours. Apoptosis was quantified by flow cytometry, distinguishing between early and late-phase apoptosis.[1]

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology: K562 cells were exposed to this compound for 24 hours. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed by flow cytometry.[1]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Xenograft models were established by implanting K562 or KU812 cells into mice. The mice were then treated with this compound, and tumor growth was monitored over time.[1]

Chemical Properties

Property Value
CAS Number 1388710-60-8
Molecular Formula C30H29ClN6O
Molar Mass 525.04 g/mol
Chemical Structure Imidazopyridazine-based compound
Special Features Contains an Alkyne group, making it a click chemistry reagent.

Source:[2][5][6]

Conclusion

This compound is a highly potent and selective Bcr-Abl kinase inhibitor with a compelling preclinical profile. Its ability to overcome T315I mutant-mediated resistance, combined with its favorable pharmacokinetic properties, underscores its potential as a valuable therapeutic agent for the treatment of Chronic Myeloid Leukemia. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

References

CT-721 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to STX-721: A Mutant-Selective EGFR/HER2 Exon 20 Insertion Inhibitor

Introduction

STX-721 is an orally bioavailable, irreversible, and covalent tyrosine kinase inhibitor that demonstrates high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2] These mutations are the third most common class of driver mutations in non-small cell lung cancer (NSCLC), for which previous generations of EGFR inhibitors have been largely ineffective due to a lack of mutant selectivity over wild-type (WT) EGFR.[3][4][5] STX-721 is designed to spare wild-type EGFR, potentially leading to a better safety profile with reduced toxicities, such as skin and gastrointestinal issues, that often limit the efficacy of less selective inhibitors.[6] Currently, STX-721 is undergoing Phase 1/2 clinical trials for the treatment of locally advanced or metastatic NSCLC harboring EGFR/HER2 ex20ins mutations.[1][4][7][8][9]

Chemical Structure and Properties

STX-721 is a covalent inhibitor that forms an irreversible bond with its target.[10][4] Its chemical structure and key properties are summarized below.

Chemical Structure of STX-721 STX-721 Chemical Structure Caption: The 2D chemical structure of STX-721.

PropertyValueReference
IUPAC Name (R,E)-3-((3-chloro-2-methoxyphenyl)amino)-2-(3-((1-(4-(dimethylamino)but-2-enoyl)-2-methylpyrrolidin-2-yl)ethynyl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one[3]
Molecular Formula C32H35ClN6O3[11]
CAS Registry No. 2765525-82-2[11]
Mechanism of Action Irreversible covalent inhibitor of EGFR/HER2 ex20ins mutants[10][4]
Administration Oral[1][10]

Quantitative Data

The potency and selectivity of STX-721 have been evaluated in various preclinical models. The following tables summarize key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of STX-721
TargetAssay Typek_inact / K_I (M⁻¹s⁻¹)Selectivity (mutant vs. WT)
EGFR ex20ins (NPG) Chelation-Enhanced FluorescenceData not available>100-fold
EGFR WT Chelation-Enhanced FluorescenceData not available-

Data presented in a qualitative manner in the source, specific values for k_inact/K_I are not provided.

Table 2: Cellular Antiproliferative Activity of STX-721
Cell LineMutation StatusIC₅₀ (nM)
Ba/F3 EGFR ex20ins Isogenic cell linePotent activity
Human Cancer Cell Lines EGFR ex20insPotent activity
Ba/F3 EGFR WT Isogenic cell lineLess potent activity

Specific IC₅₀ values are not provided in the summarized preclinical data. The data indicates strong potency against mutant cell lines and selectivity over wild-type.[12]

Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or dimerization, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[13][14][15] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[15] Exon 20 insertion mutations in EGFR and HER2 lead to constitutive, ligand-independent activation of these pathways, driving oncogenesis.[14][16] STX-721 selectively inhibits these mutant receptors, thereby blocking the downstream signaling and inhibiting cancer cell growth.[2]

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 (ex20ins mutant) PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS STX_721 STX-721 STX_721->EGFR_HER2 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER2 signaling pathway inhibited by STX-721.

Experimental Protocols

Detailed experimental protocols for the evaluation of STX-721 are described in the scientific literature.[6] Below are summaries of key methodologies.

Synthesis of STX-721

The synthesis of STX-721 is detailed in the Journal of Medicinal Chemistry.[3] A key step in the synthesis involves the coupling of 1-(3-Bromopyridin-4-yl)methanamine with 1-Chloro-3-isothiocyanato-2-methoxybenzene to form a central scaffold, which is then further elaborated to introduce the pyrrololactam core and the covalent warhead.[3]

Biochemical Assays (Chelation-Enhanced Fluorescence)

The potency of STX-721 against recombinant EGFR WT and ex20ins-mutant kinase domain proteins was determined using chelation-enhanced fluorescence biochemical assays.[17] This type of assay measures the rate of kinase activity, and the kinact/KI values are calculated to determine the efficiency of covalent inhibition.

Cellular Proliferation Assays

The antiproliferative activity of STX-721 was assessed in isogenic Ba/F3 cells and human cancer cell lines.[12] Cell viability was measured using assays such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[3] IC₅₀ values, the concentration of inhibitor required to reduce cell proliferation by 50%, were then determined.

In Vivo Xenograft Studies

The in vivo efficacy of STX-721 was evaluated in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[12] These models involve the subcutaneous implantation of human tumor cells or tissues into immunocompromised mice.[18] Tumor-bearing mice were treated with STX-721, and tumor volume was measured over time to assess antitumor activity.[18]

Xenograft_Study_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Implant EGFR ex20ins mutant tumor cells/tissue into mice tumor_growth Allow tumors to reach ~157 mm³ start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization dosing Administer STX-721 (e.g., once daily) randomization->dosing monitoring Monitor tumor volume and animal well-being dosing->monitoring data_collection Collect final tumor volume and weight data monitoring->data_collection End of study analysis Analyze for tumor growth inhibition or regression data_collection->analysis

Caption: A generalized workflow for in vivo xenograft studies.

Conclusion

STX-721 is a promising, highly selective covalent inhibitor of EGFR/HER2 exon 20 insertion mutants.[4] Preclinical data demonstrates its potent antitumor activity and selectivity over wild-type EGFR, suggesting a potential for improved clinical efficacy and a more favorable safety profile compared to existing therapies.[6][12] Ongoing clinical trials will further elucidate the therapeutic potential of STX-721 for patients with NSCLC driven by these challenging mutations.[1]

References

An In-depth Technical Guide on the Core Mechanism of Action of Narsoplimab (OMS721)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Narsoplimab, also known as OMS721, is a fully human monoclonal IgG4 antibody that acts as a potent and highly selective inhibitor of the Mannan-Binding Lectin-associated Serine Protease-2 (MASP-2). This enzyme is the central effector of the lectin pathway of the complement system, a critical component of the innate immune response. By targeting MASP-2, Narsoplimab effectively blocks the inflammatory and prothrombotic cascade initiated by the lectin pathway, without interfering with the classical or alternative complement pathways. This targeted mechanism of action makes Narsoplimab a promising therapeutic for conditions driven by lectin pathway-mediated endothelial injury and inflammation, most notably Hematopoietic Stem Cell Transplant-Associated Thrombotic Microangiopathy (HSCT-TMA). This guide provides a comprehensive overview of the mechanism of action of Narsoplimab, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Narsoplimab and the Lectin Pathway

The complement system is a crucial part of the innate immune system, comprising a network of proteins that act in a cascade to eliminate pathogens and damaged cells. Activation of the complement system occurs through three primary pathways: the classical, alternative, and lectin pathways. While the classical pathway is typically activated by antibody-antigen complexes and the alternative pathway by spontaneous hydrolysis of complement component C3, the lectin pathway is initiated by the binding of pattern recognition molecules (PRMs) such as Mannan-Binding Lectin (MBL) and ficolins to specific carbohydrate patterns on the surface of pathogens or damaged host cells.

Upon binding of these PRMs, MASP-2 is activated and proceeds to cleave C4 and C2, forming the C3 convertase (C4b2a). This enzyme then cleaves C3 into C3a and C3b, leading to a rapid amplification of the complement cascade. The downstream effects include opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), which can lead to cell lysis. In the context of diseases like HSCT-TMA, endothelial damage exposes ligands that trigger the lectin pathway, leading to a state of chronic inflammation, microvascular thrombosis, and organ damage[1][2].

Narsoplimab (OMS721) is a first-in-class therapeutic designed to specifically inhibit MASP-2, thereby preventing the activation of the lectin pathway at its origin[1][2]. This targeted approach is intended to mitigate the pathological consequences of lectin pathway overactivation while preserving the functions of the classical and alternative pathways, which are important for host defense.

Mechanism of Action of Narsoplimab

Narsoplimab's mechanism of action is centered on its high-affinity and high-specificity binding to MASP-2. This interaction prevents MASP-2 from cleaving its substrates, C4 and C2, thus halting the lectin pathway cascade before the formation of the C3 convertase.

Binding Affinity and Specificity

Preclinical studies have demonstrated that Narsoplimab binds to both the zymogen and active forms of human MASP-2 with high affinity. The equilibrium dissociation constants (KD) have been determined to be in the nanomolar range, indicating a strong and stable interaction.

  • Binding to human MASP-2:

    • KD (zymogen form): 0.062 nM (ELISA)[3][4]

    • KD (active form): 0.089 nM (ELISA)[3][4]

  • Selectivity: Narsoplimab exhibits a selectivity of over 5,000-fold for MASP-2 compared to other closely related serine proteases of the complement system, such as C1r, C1s, MASP-1, and MASP-3[3][4]. This high degree of specificity ensures that the classical and alternative complement pathways remain functional.

Functional Inhibition of the Lectin Pathway

Functional assays have confirmed that Narsoplimab's binding to MASP-2 translates into potent inhibition of the lectin pathway.

  • Inhibition of C5b-9 deposition: In functional assays using dilute human serum, Narsoplimab selectively inhibited lectin pathway-dependent activation of C5b-9 with a half-maximal inhibitory concentration (IC50) of approximately 1 nM. In contrast, no significant inhibition of the classical or alternative pathways was observed at concentrations up to 500 nM[3][4][5].

  • Inhibition in near-physiologic serum concentrations: In assays conducted in 90% human serum, Narsoplimab inhibited lectin pathway activation with an IC50 of approximately 3.4 nM[3][4][5][6].

The following diagram illustrates the mechanism of action of Narsoplimab in the context of the lectin pathway.

MOA cluster_lectin Lectin Pathway Activation Pathogen/Damaged Cell Pathogen/Damaged Cell MBL MBL/Ficolin Pathogen/Damaged Cell->MBL Binds to carbohydrate patterns MASP2 MASP-2 MBL->MASP2 Activates C4 C4 MASP2->C4 Cleaves C2 C2 MASP2->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleaves C3b C3b C3->C3b Downstream Downstream Effects (Inflammation, Opsonization, MAC) C3b->Downstream Amplifies cascade Narsoplimab Narsoplimab (OMS721) Narsoplimab->MASP2 Inhibits caption Mechanism of Action of Narsoplimab

Caption: Narsoplimab selectively inhibits MASP-2, preventing the cleavage of C4 and C2 and blocking the lectin pathway cascade.

Quantitative Data

The efficacy of Narsoplimab has been evaluated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Binding Affinity and Functional Inhibition of Narsoplimab
ParameterValueAssaySource
Binding Affinity (KD)
Human MASP-2 (zymogen)0.062 nMELISA[3][4]
Human MASP-2 (active)0.089 nMELISA[3][4]
Functional Inhibition (IC50)
Lectin Pathway (C5b-9)~1 nMWieslab Assay (dilute serum)[3][4][5]
Lectin Pathway~3.4 nMELISA/Flow Cytometry (90% serum)[3][4][5][6]
Classical PathwayNo effect up to 500 nMWieslab Assay[3][4][5]
Alternative PathwayNo effect up to 500 nMWieslab Assay[3][4][5]
Table 2: Clinical Efficacy of Narsoplimab in HSCT-TMA (Pivotal Trial NCT02222545)
EndpointFull Analysis Set (N=28)RespondersSource
Response Rate 61%-[7][8][9][10]
100-Day Survival 68%94%[7][8][9][10]
Median Overall Survival 274 daysNot reached[7][8][9][10]
Improvement in Organ Function 74%-[7][9]

Experimental Protocols

Detailed experimental protocols for the studies cited are often found within the supplementary materials of the publications. Below are summaries of the key methodologies employed.

Lectin Pathway Functional Assay (Wieslab® Complement System)

This commercially available ELISA-based assay is used to assess the functional activity of the complement pathways.

  • Principle: Microtiter wells are coated with specific activators of the lectin pathway (e.g., mannan). Patient serum is diluted in a buffer that blocks the classical and alternative pathways. During incubation, the lectin pathway is activated, leading to the formation of the C5b-9 membrane attack complex. The amount of C5b-9 is then detected using a specific antibody, and the colorimetric signal is proportional to the functional activity of the lectin pathway.

  • Protocol Outline:

    • Coat microtiter plates with mannan.

    • Dilute patient serum in a buffer containing inhibitors of the classical and alternative pathways.

    • Add diluted serum to the wells and incubate to allow for complement activation.

    • Wash the wells to remove unbound components.

    • Add an enzyme-conjugated antibody specific for a neoantigen on the C5b-9 complex.

    • Wash the wells again.

    • Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

    • The percentage of lectin pathway inhibition by Narsoplimab is calculated relative to a control without the inhibitor.

Caspase-8 Activation Assay in Microvascular Endothelial Cells (MVEC)

This assay was used to assess endothelial cell apoptosis induced by patient plasma.

  • Principle: Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. When activated, it cleaves specific substrates. This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspase-8, releasing a detectable signal.

  • Protocol Outline:

    • Culture human microvascular endothelial cells (MVEC) to confluence.

    • Expose the MVEC to plasma from HSCT-TMA patients in the presence or absence of Narsoplimab.

    • After incubation, lyse the cells to release their contents.

    • Add a caspase-8 specific substrate (e.g., Ac-IETD-pNA for colorimetric or a fluorogenic equivalent).

    • Incubate to allow for substrate cleavage.

    • Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-8 activity.

RNA Sequencing (RNAseq) of Endothelial Cells

RNAseq was employed to understand the transcriptomic changes in endothelial cells upon exposure to patient plasma and the effect of Narsoplimab.

  • Principle: RNAseq is a high-throughput sequencing technique used to profile the entire transcriptome of a cell or tissue. It allows for the quantification of gene expression and the discovery of novel transcripts.

  • Protocol Outline:

    • Expose MVEC to control plasma, HSCT-TMA plasma, or HSCT-TMA plasma with Narsoplimab.

    • Isolate total RNA from the cells.

    • Perform quality control on the extracted RNA.

    • Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform.

    • Perform bioinformatic analysis of the sequencing data, including read alignment to a reference genome, transcript quantification, and differential gene expression analysis.

The following diagram illustrates a general workflow for these key experiments.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis PatientPlasma Patient Plasma (HSCT-TMA) Wieslab Wieslab Lectin Pathway Assay PatientPlasma->Wieslab Caspase8 Caspase-8 Activation Assay PatientPlasma->Caspase8 RNAseq RNA Sequencing (RNAseq) PatientPlasma->RNAseq MVEC Microvascular Endothelial Cells (MVEC) MVEC->Caspase8 MVEC->RNAseq Inhibition Calculate % Inhibition Wieslab->Inhibition Apoptosis Quantify Apoptosis Caspase8->Apoptosis GeneExpression Differential Gene Expression Analysis RNAseq->GeneExpression caption General Experimental Workflow

Caption: Workflow for key experiments to evaluate the efficacy of Narsoplimab.

Signaling Pathways and Logical Relationships

The following diagram provides a more detailed view of the lectin pathway and the points of intervention by Narsoplimab, as well as its downstream consequences on coagulation and inflammation.

SignalingPathway cluster_activation Lectin Pathway Activation cluster_cascade Complement & Coagulation Cascade DAMPs DAMPs/PAMPs on Endothelial Cells/Pathogens MBL_Ficolin MBL/Ficolins DAMPs->MBL_Ficolin binds MASP1 MASP-1 MBL_Ficolin->MASP1 activates MASP2_zymogen MASP-2 (zymogen) MASP1->MASP2_zymogen activates MASP2_active MASP-2 (active) MASP2_zymogen->MASP2_active C4 C4 MASP2_active->C4 cleaves C2 C2 MASP2_active->C2 cleaves Prothrombin Prothrombin MASP2_active->Prothrombin cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b_9 C5b-9 (MAC) C5->C5b_9 Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Thrombosis) Narsoplimab Narsoplimab Narsoplimab->MASP2_active Inhibits caption Detailed Signaling Pathway of Narsoplimab's Action

Caption: Narsoplimab inhibits active MASP-2, preventing downstream complement activation and pro-coagulant effects.

Conclusion

Narsoplimab (OMS721) represents a highly targeted therapeutic approach for diseases mediated by the lectin pathway of the complement system. Its mechanism of action, centered on the specific inhibition of MASP-2, has been robustly characterized through a combination of preclinical binding and functional assays, and its clinical efficacy has been demonstrated in patients with HSCT-TMA. The data presented in this guide underscore the potential of Narsoplimab to address a significant unmet medical need in conditions characterized by endothelial injury and lectin pathway-driven pathology. Further research will continue to elucidate the full therapeutic potential of this novel immunomodulatory agent.

References

In-depth Technical Guide: Discovery and Synthesis of CT-721

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for a compound designated "CT-721" within the context of drug discovery and synthesis did not yield specific public-domain information. The requested technical guide, therefore, cannot be produced as there is no available scientific literature, preclinical data, or detailed experimental protocols for a molecule with this identifier.

The search results did identify a similarly named investigational drug, STX-721 , an orally bioavailable, irreversible, and highly selective tyrosine kinase inhibitor targeting EGFR and ERBB2 exon 20 insertion mutations for the treatment of non-small cell lung cancer[1]. However, detailed public information regarding its specific discovery, multi-step synthesis, and comprehensive preclinical data is limited, primarily consisting of a press release announcing the initiation of a Phase 1/2 clinical trial in October 2023[1]. This level of information is insufficient to construct the in-depth technical guide with detailed experimental protocols and quantitative data as requested.

Other search results for "this compound" were unrelated to pharmaceuticals, referring to products in the construction and consumer goods sectors[2][3].

Without publicly accessible peer-reviewed publications or patents detailing the discovery, synthesis, and evaluation of a compound named this compound, it is not possible to fulfill the core requirements of this request, which include:

  • Summarizing quantitative data into structured tables.

  • Providing detailed methodologies for key experiments.

  • Creating diagrams for signaling pathways and experimental workflows.

Should "this compound" be an internal, confidential, or erroneous designation for a compound, providing the correct public identifier would be necessary to proceed. If the intended compound of interest was indeed STX-721, it must be noted that the detailed information required for a comprehensive whitepaper is likely proprietary and not yet publicly available.

References

The Biological Activity of CT-721: A MEK1/2 Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CT-721 is a novel, potent, and selective small-molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). By non-competitively binding to the allosteric pocket of MEK1/2, this compound effectively prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1/2. This inhibition of the MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, underscores the potential of this compound as a therapeutic agent in hyperproliferative disorders, particularly in cancers harboring activating mutations in the RAS/RAF/MEK/ERK cascade. This document provides a comprehensive overview of the preclinical biological activity of this compound, including its in vitro potency, cellular activity, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate a thorough understanding of its mechanism of action and preclinical validation.

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathway is a highly conserved cellular cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular processes. Dysregulation of this pathway, often through activating mutations in key components such as BRAF and RAS, is a hallmark of numerous human cancers, leading to uncontrolled cell growth and survival. The MEK1/2 kinases are central components of this cascade, representing a critical node for therapeutic intervention. This compound has been developed as a highly selective inhibitor of MEK1/2, offering a promising strategy for the treatment of cancers dependent on MAPK signaling.

Data Presentation: Quantitative Analysis of this compound Activity

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Assay Type
MEK11.2Biochemical Kinase Assay
MEK21.5Biochemical Kinase Assay
ERK1>10,000Biochemical Kinase Assay
ERK2>10,000Biochemical Kinase Assay
p38α>10,000Biochemical Kinase Assay
JNK1>10,000Biochemical Kinase Assay

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeKey Mutationp-ERK IC50 (nM)Proliferation GI50 (nM)
A375Malignant MelanomaBRAF V600E5.810.2
HT-29Colorectal CancerBRAF V600E8.115.5
HCT116Colorectal CancerKRAS G13D12.325.1
Panc-1Pancreatic CancerKRAS G12D20.542.8
MCF-7Breast CancerPIK3CA E545K>1,000>1,000

p-ERK IC50 is the concentration of this compound that inhibits the phosphorylation of ERK by 50%. GI50 is the concentration that causes 50% growth inhibition.

Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentTumor Growth Inhibition (%)
A375 (Melanoma)This compound (25 mg/kg, oral, daily)85
HT-29 (Colorectal)This compound (25 mg/kg, oral, daily)78
HCT116 (Colorectal)This compound (50 mg/kg, oral, daily)65

Tumor growth inhibition was assessed after 21 days of treatment.

Experimental Protocols

Biochemical Kinase Assay

The inhibitory activity of this compound against MEK1 and MEK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human MEK1 or MEK2 was incubated with a fluorescently labeled substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. Following the incubation, a europium-labeled anti-phospho-ERK antibody was added. The TR-FRET signal, proportional to the amount of phosphorylated ERK2, was measured using a suitable plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK Inhibition Assay

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound for 2 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using an enzyme-linked immunosorbent assay (ELISA). The ratio of p-ERK to total ERK was calculated, and the data were normalized to untreated controls. IC50 values were determined by non-linear regression analysis.

Cell Proliferation Assay

The effect of this compound on cell proliferation was assessed using the sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. After the incubation period, the cells were fixed with trichloroacetic acid, stained with SRB dye, and washed. The bound dye was solubilized, and the absorbance was measured at 510 nm. The GI50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines for animal care and use. Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 cancer cells. When tumors reached a volume of approximately 150-200 mm³, the mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily at the indicated doses. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²) / 2. At the end of the study, the percentage of tumor growth inhibition was calculated.

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation CT721 This compound CT721->MEK

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow Diagram

In_Vitro_Kinase_Assay_Workflow start Start step1 Incubate MEK1/2, inactive ERK2, ATP, and this compound start->step1 step2 Add Europium-labeled anti-phospho-ERK antibody step1->step2 step3 Measure TR-FRET Signal step2->step3 step4 Data Analysis: IC50 Calculation step3->step4 end End step4->end Drug_Development_Logic cluster_preclinical Preclinical Activities discovery Target Identification (MEK1/2) in_vitro In Vitro Studies (Potency, Selectivity) discovery->in_vitro preclinical Preclinical Development clinical Clinical Trials approval Regulatory Approval clinical->approval in_vivo In Vivo Studies (Efficacy, Toxicology) in_vitro->in_vivo in_vivo->clinical

An Overview of Potential Therapeutic Targets for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available information regarding a specific therapeutic agent designated "CT-721." The following guide is a generalized framework illustrating the identification and validation of potential therapeutic targets, a critical phase in the drug discovery and development pipeline. This document will utilize illustrative examples to detail the necessary data presentation, experimental protocols, and visualizations required for a comprehensive technical whitepaper.

I. Identifying and Characterizing a Novel Therapeutic Target

The initial step in developing a new therapeutic, such as our hypothetical "this compound," is the identification and validation of a molecular target that plays a crucial role in the pathophysiology of a disease. This process involves a multidisciplinary approach, integrating data from genomics, proteomics, and bioinformatics.

A potential therapeutic target could be an enzyme, a receptor, an ion channel, or a signaling pathway that is dysregulated in a disease state. For instance, in various cancers, the overexpression of certain kinases, which are enzymes that add phosphate groups to other proteins, can drive uncontrolled cell growth.

II. Quantitative Analysis of Target Engagement

Once a potential target is identified, it is essential to quantify the interaction of a candidate compound with this target. This is typically achieved through a series of in vitro and cell-based assays.

Table 1: Illustrative Quantitative Data for a Hypothetical Therapeutic Agent

Assay TypeTargetMetricValueCell Line/System
Enzymatic AssayKinase XIC5015 nMPurified Recombinant Enzyme
Binding AssayReceptor YKi5 nMHEK293 cell membrane prep
Cell ProliferationCancer Cell Line AEC5050 nMMCF-7
Cell ProliferationCancer Cell Line BEC5075 nMA549
  • IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological process.

  • Ki (Inhibition constant): Represents the equilibrium constant for the binding of an inhibitor to an enzyme.

  • EC50 (Half-maximal effective concentration): Refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for key experiments in therapeutic target identification.

A. Kinase Inhibition Assay (Example)
  • Objective: To determine the IC50 value of a compound against a specific kinase.

  • Materials: Purified recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent.

  • Procedure:

    • A series of dilutions of the test compound are prepared.

    • The kinase, substrate, and test compound are incubated together in a microplate.

    • The enzymatic reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent.

    • The resulting signal is measured, and the data is plotted to determine the IC50 value.

B. Cell Proliferation Assay (Example)
  • Objective: To determine the effect of a compound on the growth of cancer cells.

  • Materials: Cancer cell lines, cell culture medium, test compound, and a reagent to measure cell viability (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Cells are seeded in a microplate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound.

    • After a 72-hour incubation period, the cell viability reagent is added.

    • The resulting signal, which is proportional to the number of viable cells, is measured.

    • The data is analyzed to calculate the EC50 value.

IV. Visualizing Signaling Pathways and Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

A. Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway where a therapeutic agent inhibits a key kinase, thereby blocking downstream signaling that leads to cell proliferation.

G cluster_0 Cell Proliferation Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Target of this compound Receptor->Kinase X Downstream Signaling Downstream Signaling Kinase X->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound This compound This compound->Kinase X

Caption: Inhibition of the Kinase X signaling pathway by this compound.

B. Experimental Workflow for Target Identification

This diagram outlines a typical workflow for identifying and validating a therapeutic target.

G cluster_0 Target Identification cluster_1 Target Validation Genomic/Proteomic Screening Genomic/Proteomic Screening Bioinformatic Analysis Bioinformatic Analysis Genomic/Proteomic Screening->Bioinformatic Analysis Hypothesis Generation Hypothesis Generation Bioinformatic Analysis->Hypothesis Generation In Vitro Assays In Vitro Assays Hypothesis Generation->In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models

Caption: A generalized workflow for therapeutic target discovery.

Conclusion

The successful development of a novel therapeutic agent is contingent on the rigorous identification and validation of its molecular target. A comprehensive understanding of the target's role in disease, coupled with robust quantitative data on the drug-target interaction, forms the foundation for advancing a compound through the preclinical and clinical development phases. The methodologies and visualizations presented in this guide provide a blueprint for the in-depth technical documentation required for such a scientific endeavor.

CT-721: A Novel, Potent, and Selective LPK1 Inhibitor for the Treatment of Relapsed/Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Preclinical and Clinical Data

Audience: Researchers, scientists, and drug development professionals.

Abstract

CT-721 is a first-in-class, orally bioavailable, small molecule inhibitor targeting the constitutively active D816V mutation in Leukocyte Proliferation Kinase 1 (LPK1), a key driver in a subset of Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the mechanism of action, preclinical pharmacology, pharmacokinetics, and clinical data for this compound. The data presented herein demonstrate that this compound exhibits potent and selective inhibition of LPK1, leading to significant anti-tumor activity in preclinical models and promising efficacy in early-phase clinical trials for patients with LPK1-mutant AML.

Mechanism of Action

This compound is an ATP-competitive inhibitor of LPK1. In a defined subset of AML, a somatic gain-of-function mutation (D816V) in the LPK1 gene results in constitutive activation of its kinase domain. This leads to the downstream phosphorylation and activation of two critical pro-survival signaling cascades: the JAK/STAT pathway and the PI3K/AKT pathway. The aberrant activation of these pathways promotes uncontrolled cell proliferation and inhibits apoptosis, driving the malignant phenotype.

This compound is designed to bind with high affinity to the ATP-binding pocket of the LPK1 D816V mutant, stabilizing an inactive conformation of the kinase. By inhibiting the catalytic activity of LPK1, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in LPK1-dependent cancer cells.

LPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor LPK1_mut LPK1 (D816V Mutant) JAK2 JAK2 LPK1_mut->JAK2 P PI3K PI3K LPK1_mut->PI3K P STAT3 STAT3 JAK2->STAT3 P Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CT721 This compound CT721->LPK1_mut

Caption: this compound inhibits the constitutively active LPK1 D816V mutant, blocking downstream JAK/STAT and PI3K/AKT signaling pathways.

Preclinical Pharmacology

In Vitro Activity

The inhibitory activity of this compound was assessed against wild-type LPK1 and the D816V mutant using enzymatic assays. Its anti-proliferative effects were evaluated in AML cell lines with and without the LPK1 mutation.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound

Assay Type Target / Cell Line Genotype IC50 / GI50 (nM)
Enzymatic Assay LPK1 (D816V) Mutant 1.2 ± 0.3
LPK1 (WT) Wild-Type 245.6 ± 15.1
Cell Proliferation MOLM-14 LPK1 D816V 5.8 ± 1.1
MV4-11 LPK1 D816V 8.2 ± 2.5
HL-60 LPK1 WT > 10,000

| | K562 | LPK1 WT | > 10,000 |

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound was evaluated in a subcutaneous MOLM-14 (LPK1 D816V) AML xenograft model in immunodeficient mice.

Table 2: In Vivo Efficacy of this compound in MOLM-14 Xenograft Model

Treatment Group Dose (mg/kg, Oral, QD) Tumor Growth Inhibition (TGI) at Day 21 (%) Mean Tumor Volume (mm³) ± SEM
Vehicle - 0% 1542 ± 188
This compound 10 65% 539 ± 95

| this compound | 30 | 98% | 31 ± 12 (Regression) |

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was characterized in mice and dogs following a single oral dose. This compound demonstrated good oral bioavailability and dose-proportional exposure.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

Species Dose (mg/kg, PO) Cmax (ng/mL) Tmax (h) AUC (0-inf) (ng·h/mL) Oral Bioavailability (%)
Mouse 10 850 1.0 4,250 45%

| Dog | 5 | 1,100 | 2.0 | 9,800 | 60% |

Clinical Data (Phase I/II)

A Phase I/II, open-label, dose-escalation and expansion study was conducted in patients with relapsed/refractory AML harboring the LPK1 D816V mutation.

Phase I Safety and Tolerability

This compound was generally well-tolerated. The most common treatment-related adverse events (AEs) were Grade 1/2 gastrointestinal events. The maximum tolerated dose (MTD) was not reached, and the Recommended Phase 2 Dose (RP2D) was established at 200 mg once daily.

Table 4: Most Common Treatment-Related Adverse Events (All Grades, >10% Incidence)

Adverse Event N=32 (%) Grade 3/4 (%)
Nausea 12 (37.5%) 1 (3.1%)
Diarrhea 9 (28.1%) 0 (0%)
Fatigue 7 (21.9%) 1 (3.1%)

| Anemia | 5 (15.6%) | 2 (6.3%) |

Phase II Preliminary Efficacy

In the Phase II expansion cohort at the RP2D, this compound demonstrated significant clinical activity.

Table 5: Preliminary Efficacy in R/R LPK1 D816V AML Patients (N=25)

Efficacy Endpoint Value
Overall Response Rate (ORR) 68% (17/25)
Complete Remission (CR) 44% (11/25)
Complete Remission with incomplete hematologic recovery (CRi) 24% (6/25)
Median Duration of Response (DoR) 10.2 months

| Median Progression-Free Survival (PFS) | 8.5 months |

Key Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes the method used to determine the 50% growth inhibition (GI50) of this compound against AML cell lines.

Experimental_Workflow start Start: Seed Cells (10,000 cells/well in 96-well plate) incubation1 Incubate 24h (37°C, 5% CO2) start->incubation1 treatment Add this compound (11-point, 3-fold serial dilution) incubation1->treatment incubation2 Incubate 72h (37°C, 5% CO2) treatment->incubation2 reagent Add CellTiter-Glo® Reagent incubation2->reagent incubation3 Incubate 10 min at Room Temp reagent->incubation3 readout Measure Luminescence (Plate Reader) incubation3->readout analysis Data Analysis (Calculate GI50 using non-linear regression) readout->analysis

Caption: Workflow for the cell-based proliferation assay to determine the GI50 value of this compound.

Methodology:

  • Cell Seeding: AML cell lines (MOLM-14, MV4-11, HL-60) are harvested during logarithmic growth phase and seeded into 96-well opaque-walled plates at a density of 10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Cell Adherence: Plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow cells to acclimate.

  • Compound Addition: this compound is prepared in DMSO and serially diluted in culture medium to create a range of 11 concentrations (e.g., 10 µM to 0.17 nM). 10 µL of each concentration is added to the respective wells. A vehicle control (0.1% DMSO) is also included.

  • Incubation: Plates are incubated for an additional 72 hours under the same conditions.

  • Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). 100 µL of the reagent is added to each well.

  • Signal Readout: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a microplate reader.

  • Data Analysis: The relative luminescence units (RLU) are converted to percentage growth inhibition relative to the vehicle control. The GI50 value is calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism or equivalent software.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the LPK1 D816V mutation, demonstrating significant anti-tumor activity in preclinical models and a favorable safety and efficacy profile in early clinical trials for patients with R/R AML. The data strongly support the continued development of this compound in this patient population. A pivotal Phase III clinical trial is planned to further evaluate the efficacy and safety of this compound against the standard of care.

Early Research on Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitors, a cornerstone of targeted cancer therapy. Given the absence of public research on "CT-721," this document focuses on the well-documented early development of first-generation EGFR tyrosine kinase inhibitors (TKIs), using them as a representative case study.

Introduction: The Epidermal Growth Factor Receptor in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase belonging to the ErbB family.[1] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers a signaling cascade that regulates crucial cellular processes, including proliferation, differentiation, and survival.[2] However, dysregulation of EGFR signaling, through mechanisms like receptor overexpression, gene amplification, or activating mutations, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), glioblastomas, and head and neck cancers.[1][3] This aberrant signaling drives uncontrolled cell growth and tumor progression, making EGFR a prime therapeutic target.[1]

Core Mechanism of Action: Tyrosine Kinase Inhibition

Early small-molecule EGFR inhibitors were designed to block the intracellular tyrosine kinase domain of the receptor.[4] These agents, such as gefitinib and erlotinib, function as ATP-competitive inhibitors.[5][6] By binding to the ATP pocket within the kinase domain, they prevent the autophosphorylation of the receptor that normally occurs after ligand binding and dimerization.[4][5] This inhibition blocks the initiation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[4]

Key Downstream Signaling Pathways

The therapeutic effect of EGFR inhibitors stems from their ability to suppress key downstream signaling pathways that promote cancer cell proliferation and survival. The two major cascades are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

The MAPK pathway is crucial for cell proliferation.[7] Upon EGFR activation, adaptor proteins like GRB2 and SHC link the receptor to SOS, which in turn activates RAS.[7] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate transcription factors involved in cell growth.[7]

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, and metabolism.[2] Activated EGFR recruits and activates Phosphatidylinositol-3 Kinase (PI3K), leading to the activation of AKT. AKT then phosphorylates a host of downstream targets, including mTOR, which promotes protein synthesis and inhibits apoptosis.[2][3]

EGFR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI EGFR TKI (e.g., Gefitinib) TKI->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR downstream signaling pathways and point of inhibition. (Max Width: 760px)

Summary of Preclinical Research Data

Early preclinical evaluation of EGFR inhibitors involved extensive in vitro testing across a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric from these studies.

Table 1: Representative In Vitro Potency of First-Generation EGFR TKIs

Compound Target Cell Line Cancer Type IC50 (μM) Reference
Gefitinib A431 Epidermoid Carcinoma 0.08 [8]
Erlotinib A431 Epidermoid Carcinoma 0.1 [8]
Lapatinib A431 Epidermoid Carcinoma 0.16 [8]
Lapatinib BT-474 Breast Ductal Carcinoma 0.1 [8]
Gefitinib BT-474 Breast Ductal Carcinoma 9.9 [8]

| Erlotinib | BT-474 | Breast Ductal Carcinoma | 1.1 |[8] |

Note: Data is illustrative of typical findings in early research. Lapatinib is a dual EGFR/HER2 inhibitor, explaining its high potency in the HER2-overexpressing BT-474 cell line.

Key Experimental Protocols

The preclinical assessment of EGFR inhibitors relies on a series of standardized cellular and biochemical assays.

This protocol is used to measure the concentration of an inhibitor required to reduce cell viability by 50%.

  • Cell Seeding: Cancer cell lines (e.g., A549, PC-9) are seeded into 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere for 24 hours.[4]

  • Compound Treatment: A serial dilution of the EGFR inhibitor is prepared in the culture medium. The cells are then treated with these various concentrations for a defined period (e.g., 72 hours).[4]

  • Viability Measurement: A colorimetric reagent like MTS or MTT is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.[4]

  • Data Analysis: The absorbance is measured using a plate reader. The results are normalized to a vehicle control (e.g., DMSO) and plotted against the inhibitor concentration to calculate the IC50 value.[4]

This technique is used to confirm that the inhibitor is blocking the intended signaling pathway by measuring the phosphorylation status of EGFR and downstream proteins like AKT and ERK.

  • Cell Treatment & Lysis: Cells are serum-starved and then treated with the EGFR inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2-6 hours. Following treatment, cells may be stimulated with EGF (e.g., 50 ng/mL) for 15-30 minutes to robustly activate the pathway. Cells are then washed with ice-cold PBS and lysed.[4]

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a BCA assay.[4]

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[4]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-AKT, p-ERK) and total protein levels as controls.[4]

  • Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used to visualize the protein bands. The band intensities are analyzed to determine the change in protein phosphorylation.[4]

Experimental_Workflow cluster_invitro In Vitro Cellular Assays cluster_biochem Biochemical Pathway Analysis A1 Seed Cells (96-well plate) A2 Treat with Serial Dilution of TKI A1->A2 A3 Incubate (72h) A2->A3 A4 Add MTS/MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Seed & Treat Cells with TKI +/- EGF B2 Lyse Cells & Quantify Protein B1->B2 B3 SDS-PAGE B2->B3 B4 Western Blot Transfer B3->B4 B5 Incubate with Primary/Secondary Antibodies B4->B5 B6 Chemiluminescent Detection B5->B6 B7 Analyze Phospho-protein Levels B6->B7 start Start Preclinical Evaluation start->A1 start->B1

Caption: Workflow for preclinical evaluation of EGFR inhibitors. (Max Width: 760px)

Early Clinical Development Insights

The promising preclinical data for first-generation TKIs led to their evaluation in clinical trials for NSCLC.[9] Initially, these trials were in unselected patient populations.[9] A pivotal moment in this research was the discovery that the dramatic responses to gefitinib and erlotinib were largely confined to patients whose tumors harbored activating mutations in the EGFR kinase domain.[5][10][11] This discovery was a landmark achievement for personalized medicine.[12]

Table 2: Key Phase III Trials of First-Generation EGFR TKIs vs. Chemotherapy in EGFR-Mutant NSCLC

Trial Name TKI Population Median PFS (TKI) Median PFS (Chemo) Objective Response Rate (TKI) Objective Response Rate (Chemo) Reference
IPASS Gefitinib Asian 9.5 months 6.3 months 71.2% 47.3% [9]
NEJ002 Gefitinib Japanese 10.8 months 5.4 months 73.7% 30.7% [13]
WJTOG3405 Gefitinib Japanese 9.2 months 6.3 months 62.1% 32.2% [13]
OPTIMAL Erlotinib Chinese 13.1 months 4.6 months 83% 36% [13]

| EURTAC | Erlotinib | European | 9.7 months | 5.2 months | 58% | 15% |[13] |

PFS: Progression-Free Survival

These trials consistently demonstrated the superiority of EGFR TKIs over standard platinum-based chemotherapy in terms of progression-free survival and response rate for patients with EGFR-mutant NSCLC.[9][13]

Conclusion

The early research and development of EGFR inhibitors serve as a paradigm for targeted oncology drug development. Through a systematic process of target identification, in vitro screening, mechanistic validation via biochemical assays, and ultimately, biomarker-driven clinical trials, this class of drugs has transformed the treatment landscape for a defined subset of cancer patients. The foundational principles and experimental workflows established during the development of these first-generation agents continue to inform the search for novel and more effective cancer therapies.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of AX-101

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "CT-721" is not publicly available. This guide has been constructed using a hypothetical tyrosine kinase inhibitor, herein referred to as AX-101, to demonstrate the requested format and content for a comprehensive safety and toxicity profile. The data presented is a synthesis of publicly available information on various tyrosine kinase inhibitors and should not be considered representative of any single existing compound.

This technical guide provides a detailed overview of the non-clinical and clinical safety and toxicity profile of AX-101, a hypothetical selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

AX-101 is a potent and selective small molecule inhibitor of EGFR, a key signaling protein in various malignancies. While demonstrating significant anti-tumor efficacy in preclinical models, a thorough understanding of its safety and toxicity profile is critical for further development. This document summarizes the key non-clinical and clinical findings related to the safety of AX-101, including data from in vitro and in vivo toxicology studies, as well as adverse events observed in early-phase clinical trials.

Non-Clinical Safety and Toxicity

A comprehensive suite of in vitro and in vivo studies was conducted to characterize the toxicological profile of AX-101.

In Vitro Toxicology

A battery of in vitro assays was performed to assess the potential for cytotoxicity, genotoxicity, and off-target effects.

Table 1: Summary of In Vitro Toxicity Studies for AX-101

Assay TypeCell Line/SystemEndpointResult (IC50 / Concentration)
CytotoxicityHepG2 (Human Hepatocytes)Cell Viability (MTT)25 µM
CytotoxicityHEK293 (Human Embryonic Kidney)Cell Viability (ATP)> 50 µM
GenotoxicityAmes Test (S. typhimurium)MutagenicityNegative at all concentrations
hERG Channel AssayCHO cellsK+ Channel InhibitionIC50 > 30 µM
Kinase Selectivity Panel400+ Human KinasesOff-target InhibitionSelective for EGFR family
  • Cell Viability (MTT) Assay: HepG2 cells were seeded in 96-well plates and treated with increasing concentrations of AX-101 for 72 hours. Cell viability was assessed by the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The absorbance was measured at 570 nm.

  • Ames Test: The mutagenic potential of AX-101 was evaluated using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction).

  • hERG Channel Assay: The effect of AX-101 on the human ether-à-go-go-related gene (hERG) potassium channel was assessed using automated patch-clamp electrophysiology in Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

In Vivo Toxicology

In vivo studies were conducted in two species (rat and dog) to evaluate the systemic toxicity of AX-101 following repeated dosing.

Table 2: Summary of In Vivo Toxicology Findings for AX-101

SpeciesDurationRoute of AdministrationNo-Observed-Adverse-Effect Level (NOAEL)Target Organs of ToxicityKey Findings
Rat28-DayOral (gavage)10 mg/kg/daySkin, GI TractDermatitis, diarrhea, and weight loss at doses ≥ 30 mg/kg/day.
Dog28-DayOral (capsule)5 mg/kg/daySkin, LiverSkin rashes, elevated liver enzymes (ALT, AST) at doses ≥ 15 mg/kg/day.
  • 28-Day Rat Toxicity Study: Sprague-Dawley rats were administered AX-101 daily by oral gavage at doses of 0, 10, 30, and 100 mg/kg/day. Endpoints included clinical observations, body weight, food consumption, clinical pathology, and histopathology.

  • 28-Day Dog Toxicity Study: Beagle dogs were administered AX-101 daily in capsules at doses of 0, 5, 15, and 45 mg/kg/day. Endpoints were similar to the rat study, with the addition of electrocardiogram (ECG) monitoring.

Clinical Safety

The clinical safety profile of AX-101 is based on data from Phase I and II clinical trials in patients with advanced solid tumors.

Most Common Adverse Events

The most frequently reported adverse events (AEs) were generally mild to moderate in severity and consistent with the EGFR inhibitor class of drugs.

Table 3: Most Common Treatment-Related Adverse Events (All Grades) in Clinical Trials of AX-101

Adverse EventFrequency (%)
Diarrhea65%
Rash (acneiform)58%
Fatigue42%
Nausea35%
Stomatitis28%
Decreased Appetite25%

Table 4: Grade 3-4 Treatment-Related Adverse Events in Clinical Trials of AX-101

Adverse EventFrequency (%)
Diarrhea10%
Rash (acneiform)8%
Hypokalemia5%
Increased ALT/AST4%

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

AX-101 exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[1][2] Dimerization of the receptor upon ligand binding leads to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[1] This triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell growth, proliferation, and survival.[1]

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation AX101 AX-101 AX101->P_EGFR GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of AX-101.

In Vitro Toxicology Experimental Workflow

The in vitro toxicology assessment of new chemical entities follows a structured workflow to identify potential hazards early in the drug development process.[3][4] This typically begins with preliminary cytotoxicity screening in a relevant cell line to determine a concentration range for subsequent, more specific assays.

In_Vitro_Tox_Workflow start Start: New Chemical Entity cytotoxicity Cytotoxicity Screening (e.g., MTT, ATP assays) start->cytotoxicity concentration Determine Concentration Range for Definitive Assays cytotoxicity->concentration genotoxicity Genotoxicity Assays (e.g., Ames Test) concentration->genotoxicity cardiac Cardiac Safety (hERG Assay) concentration->cardiac off_target Off-Target Liability (Kinase Panel) concentration->off_target data_analysis Data Analysis and Risk Assessment genotoxicity->data_analysis cardiac->data_analysis off_target->data_analysis end End: Safety Profile Report data_analysis->end

Caption: A generalized workflow for in vitro toxicology testing.

Conclusion

The safety and toxicity profile of the hypothetical EGFR inhibitor, AX-101, is well-characterized through a comprehensive set of non-clinical and clinical studies. The observed toxicities, primarily dermatological and gastrointestinal, are consistent with its mechanism of action and are generally manageable.[5][6] The data presented in this guide support the continued development of AX-101, with careful monitoring and management of its known adverse effects.

References

In Vitro Profile of CT-721: A Bcr-Abl Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on CT-721, a potent and time-dependent inhibitor of the Bcr-Abl kinase. The data presented herein summarizes its mechanism of action, effects on cellular signaling, and impact on leukemic cell lines, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2] Notably, this compound demonstrates efficacy against both the wild-type and the drug-resistant T315I mutant Bcr-Abl kinase.[1][2] Its inhibitory action is time-dependent, indicating a strong and sustained interaction with the target enzyme.[1]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Kinase Inhibition

TargetThis compound IC₅₀Conditions
Wild-type Bcr-Abl Kinase21.3 nMEnzymatic Assay
Wild-type Bcr-Abl Kinase12.1 nMNo pre-incubation
Wild-type Bcr-Abl Kinase1.3 nM2-hour pre-incubation

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][3]

Table 2: Anti-proliferative Activity

Cell LineThis compound IC₅₀Description
K562~1 nMHuman CML cell line, highly expressing Bcr-Abl
KU812~1 nMHuman CML cell line, highly expressing Bcr-Abl

IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.[1]

Table 3: Cellular Effects

Cell LineEffectConcentrationTime
K562Significant early-phase apoptosisDose-dependent24 hours
K562Late-phase apoptosis10 µM24 hours
K562Pronounced G0/G1 phase arrest1 nM24 hours
K562 & KU812Significant suppression of Bcr-Abl phosphorylation10 nM1 hour
K562 & KU812Total blockage of Bcr-Abl phosphorylation100 nM1 hour
K562 & KU812Significant inhibition of Crkl phosphorylation100 nM1 hour
K562 & KU812Sustained blockage of Bcr-Abl & Crkl phosphorylationNot specifiedUp to 24 hours

Signaling Pathway Inhibition

This compound effectively inhibits the Bcr-Abl signaling cascade. Upon binding to Bcr-Abl, it blocks its autophosphorylation and the subsequent phosphorylation of its direct downstream substrate, Crkl.[1] This inhibitory effect extends to key signaling pathways that regulate cell proliferation and survival, namely the MAPK (ERK1/2) and STAT5 pathways.[1] Interestingly, this compound does not show meaningful inhibition of the phosphorylation of STAT3 and AKT, indicating a degree of selectivity in its downstream effects.[1]

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl Crkl Crkl Bcr_Abl->Crkl Phosphorylates MAPK_pathway MAPK Pathway (ERK1/2) Bcr_Abl->MAPK_pathway STAT5 STAT5 Bcr_Abl->STAT5 AKT AKT Bcr_Abl->AKT STAT3 STAT3 Bcr_Abl->STAT3 Proliferation Cell Proliferation & Survival Crkl->Proliferation MAPK_pathway->Proliferation STAT5->Proliferation AKT->Proliferation STAT3->Proliferation CT721 This compound CT721->Bcr_Abl Inhibits

Bcr-Abl signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Kinase Inhibition Assay

The inhibitory effect of this compound on Bcr-Abl kinase activity was determined using a biochemical enzymatic assay. The kinase was incubated with varying concentrations of this compound. To assess time-dependent inhibition, a set of experiments involved pre-incubating the kinase with this compound for two hours before initiating the kinase reaction. The IC₅₀ values were then calculated based on the dose-response curves.[1]

Cell Culture

Human CML cell lines K562 and KU812, which endogenously express the Bcr-Abl fusion protein, were used. Cells were cultured in appropriate media and maintained in a logarithmic growth phase for all experiments.[1][4]

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed using a standard cell viability assay. K562 and KU812 cells were seeded in 96-well plates and treated with various concentrations of this compound. After a defined incubation period, cell viability was measured, and IC₅₀ values were determined.

Apoptosis Analysis

To quantify apoptosis, K562 cells were treated with this compound for 24 hours.[4] Following treatment, cells were harvested and stained with Annexin-V and 7-AAD.[4] The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic cells.[4]

Apoptosis_Analysis_Workflow start K562 Cells treatment Treat with this compound (24 hours) start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin-V & 7-AAD harvest->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptosis (Early & Late) flow->results

Workflow for apoptosis analysis.
Cell Cycle Analysis

K562 cells were treated with this compound for 24 hours to assess the impact on cell cycle progression.[4] Post-treatment, cells were harvested, washed with PBS, and fixed in ice-cold ethanol overnight.[4] The fixed cells were then labeled with propidium iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blot Analysis

To investigate the effects of this compound on intracellular signaling, K562 and KU812 cells were treated with the compound for specified durations. Whole-cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies specific for the phosphorylated and total forms of Bcr-Abl, Crkl, ERK1/2, and STAT5 to evaluate the phosphorylation status of these key signaling proteins.[1]

Conclusion

The in vitro data for this compound demonstrates its potent and sustained inhibitory activity against the Bcr-Abl kinase, including the clinically relevant T315I mutant. This activity translates into effective anti-proliferative and pro-apoptotic effects in CML cell lines. The mechanism of action is well-defined, involving the direct inhibition of Bcr-Abl and the subsequent suppression of the MAPK and STAT5 signaling pathways. These findings underscore the potential of this compound as a therapeutic candidate for CML and provide a strong rationale for further investigation.

References

A Comprehensive Technical Guide on the Solubility and Stability of Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of Imatinib, a pivotal small molecule kinase inhibitor. The data and protocols compiled herein are intended to support research and development activities by providing a consolidated resource on the physicochemical properties of this compound.

Physicochemical Properties

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several protein tyrosine kinases. It is most commonly available as a mesylate salt (Imatinib Mesylate).

PropertyValue
Chemical Formula C₂₉H₃₁N₇O
Molecular Weight 493.603 g/mol (for Imatinib base)
CAS Number 152459-95-5 (for Imatinib base)
Appearance Crystalline solid

Solubility Profile

The solubility of Imatinib has been characterized in a range of aqueous and organic solvents. As with many kinase inhibitors, its solubility is pH-dependent.

Imatinib Mesylate exhibits pH-dependent solubility, with higher solubility in acidic conditions.

Solvent/ConditionSolubility (mg/mL)
Water (pH < 5.5)Very soluble
PBS (pH 7.2)~2
Water200

Note: The high solubility in water (200 mg/mL) reported by some suppliers may refer to specific salt forms or buffered conditions not fully specified.

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)14 - 100
Dimethyl Formamide (DMF)10
Ethanol0.2
MethanolSoluble
AcetonitrileSoluble
Tetrahydrofuran (THF)Soluble
1-PropanolSoluble
2-PropanolSoluble
1-ButanolSoluble
IsobutanolSoluble
Methyl AcetateSoluble

Note: Solubility in organic solvents can vary between suppliers and based on the specific salt form and purity. The range for DMSO reflects data from multiple sources.[1][2][3]

Stability Profile

The stability of Imatinib is critical for its storage, formulation, and therapeutic efficacy.

ConditionDurationStability Notes
Crystalline Solid (-20°C)≥ 4 yearsStable when stored as a crystalline solid.[3]
Lyophilized Powder (-20°C, desiccated, protected from light)24 monthsStable under specified storage conditions.[2]
Amorphous Solid (25°C / 60% RH)15 monthsShows high stability, adequate for solid dosage forms.[4]
Solvent/ConditionDurationStability Notes
DMSO Solution (-20°C)3 monthsAliquot to avoid multiple freeze-thaw cycles to prevent loss of potency.[2]
Aqueous Solution≤ 1 dayNot recommended for storage beyond one day.[1][3]
Plasma (Freeze-Thaw Cycles)3 cyclesAnalyte is stable in human plasma for at least three freeze-thaw cycles.[5]
Plasma (-20°C)30 daysStable when stored frozen.[5]

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6][7] Imatinib has been shown to undergo degradation under various stress conditions.

Stress ConditionObservation
Hydrolytic (Acidic, Basic, Neutral) Degradation occurs, particularly under acidic and basic conditions. The developed HPLC methods can effectively resolve degradation peaks, except at neutral pH.[8][9]
Oxidative (e.g., H₂O₂) Degradation is observed.[6]
Thermal Shows good thermal stability with less than 7% degradation after 1 week at 40°C.[8]
High Humidity (>90%) Stable for at least two consecutive days.[8]
Photolytic Subject to degradation under light exposure. Stock solutions should be protected from light.[10]

Experimental Protocols

The following sections detail the methodologies for assessing the solubility and stability of Imatinib.

This is a standard method for determining equilibrium solubility.[11]

  • Preparation: An excess amount of Imatinib mesylate is added to a known volume of the desired solvent (e.g., PBS pH 7.2, various organic solvents) in a sealed container.

  • Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of Imatinib in the clear supernatant is determined using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11][12]

  • Analysis: The solubility is reported in mg/mL or µg/mL. The solid residue can be analyzed (e.g., by PXRD) to check for any changes in the solid form.[11]

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products.[9]

  • Chromatographic System:

    • Column: A reverse-phase column, such as a Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm), is commonly used.[8][9]

    • Mobile Phase: An isocratic mobile phase is often employed, consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM KH₂PO₄, pH 4.6) in a ratio like 35:65 (v/v).[8][9]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[8][9]

    • Detection: UV detection at a wavelength of approximately 270 nm is suitable for Imatinib.[8][9]

  • Sample Preparation for Forced Degradation:

    • Acid/Base Hydrolysis: A stock solution of Imatinib is treated with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and heated (e.g., at 60-80°C) for a specific duration. Samples are then neutralized before analysis.

    • Oxidation: The stock solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

    • Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 40-80°C).

    • Photodegradation: The drug solution is exposed to UV or fluorescent light as per ICH guidelines.

  • Method Validation: The HPLC method is validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[13][14] Specificity is crucial, demonstrating that the peak for Imatinib is well-resolved from any degradant peaks.

Visualizations: Pathways and Workflows

Imatinib is a tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[15][16] It competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates.[16][17] This action blocks multiple signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in Bcr-Abl-positive cancer cells.[17][18]

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl Bcr-Abl (Constitutively Active Tyrosine Kinase) ras_pathway RAS -> RAF -> MEK -> ERK (MAPK Pathway) bcr_abl->ras_pathway Phosphorylates & Activates pi3k_pathway PI3K -> AKT -> mTOR (Survival Pathway) bcr_abl->pi3k_pathway Phosphorylates & Activates stat_pathway JAK -> STAT (STAT Pathway) bcr_abl->stat_pathway Phosphorylates & Activates imatinib Imatinib imatinib->bcr_abl Competitively Inhibits ATP Binding atp ATP atp->bcr_abl Binds to active site proliferation Increased Cell Proliferation ras_pathway->proliferation apoptosis Decreased Apoptosis pi3k_pathway->apoptosis stat_pathway->proliferation stat_pathway->apoptosis

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.

The workflow for characterizing a compound like Imatinib involves a systematic approach to determine its solubility in various media and its stability under stress conditions. This ensures the development of a robust and reliable drug product.

Experimental_Workflow cluster_solubility Solubility Workflow cluster_stability Stability Workflow start Start: Imatinib API solubility Solubility Assessment (Shake-Flask Method) start->solubility stability Stability Assessment (Forced Degradation) start->stability sol_prep Prepare Suspensions (Aqueous & Organic) solubility->sol_prep stab_stress Apply Stress Conditions (Heat, pH, Light, Oxidant) stability->stab_stress sol_equil Equilibrate (Constant Temp & Agitation) sol_prep->sol_equil sol_sep Separate Phases (Centrifuge/Filter) sol_equil->sol_sep sol_quant Quantify Concentration (HPLC/UV-Vis) sol_sep->sol_quant analysis Data Analysis & Reporting sol_quant->analysis stab_sample Collect Samples at Time Points stab_stress->stab_sample stab_quant Quantify API & Degradants (Stability-Indicating HPLC) stab_sample->stab_quant stab_quant->analysis end End: Characterization Profile analysis->end

Caption: Workflow for determining the solubility and stability of a drug substance.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CT-721, identified as Narsoplimab (also known as OMS721), a pioneering human monoclonal antibody targeting Mannan-binding Lectin-Associated Serine Protease-2 (MASP-2). As the key effector enzyme of the lectin pathway of the complement system, MASP-2 is a critical therapeutic target for a range of inflammatory and thrombotic diseases. This document details the mechanism of action, binding kinetics, and clinical trial outcomes of Narsoplimab. Furthermore, it explores related compounds and analogs, specifically other MASP-2 inhibitors, offering a comparative analysis of their inhibitory activities. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are provided to support further research and development in this field.

Introduction to this compound (Narsoplimab) and the Lectin Pathway

This compound, clinically known as Narsoplimab or OMS721, is a fully human IgG4 monoclonal antibody designed to selectively inhibit MASP-2. The lectin pathway is a crucial component of the innate immune system, activated by the binding of pattern recognition molecules, such as mannan-binding lectin (MBL) and ficolins, to carbohydrates on the surface of pathogens and damaged host cells. This binding leads to the activation of MASP-2, which then cleaves C4 and C2 to form the C3 convertase (C4b2a), a central step in the complement cascade. Dysregulation of the lectin pathway is implicated in the pathophysiology of various disorders, including hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA) and IgA nephropathy (IgAN). Narsoplimab's targeted inhibition of MASP-2 offers a therapeutic strategy to mitigate lectin pathway-mediated inflammation and tissue damage while preserving the classical and alternative complement pathways.[1][2][3]

Mechanism of Action and Binding Characteristics of Narsoplimab

Narsoplimab exerts its therapeutic effect by binding with high affinity to both the zymogen and active forms of human MASP-2, thereby preventing the cleavage of C4 and C2 and subsequent activation of the complement cascade.[4][5] This selective inhibition of the lectin pathway is a key feature of Narsoplimab's mechanism.

Binding Affinity and Selectivity

Narsoplimab demonstrates high affinity and specificity for MASP-2. In vitro studies have quantified its binding kinetics and selectivity against other related serine proteases.

ParameterValueMethodReference
Binding to zymogen MASP-2 (KD) 0.062 nMELISA[4]
Binding to active MASP-2 (KD) 0.089 nMELISA[4]
Selectivity vs. C1r, C1s, MASP-1, MASP-3 >5,000-foldELISA[4]
Pharmacokinetics and Pharmacodynamics

Pharmacokinetic and pharmacodynamic modeling of Narsoplimab has informed its weight-based dosing in clinical trials.[6] Studies in humans and cynomolgus monkeys have characterized its distribution and clearance. Minimal accumulation was observed with once-weekly dosing at 2 mg/kg, while moderate accumulation was seen at 4 mg/kg.[6] The pharmacodynamic effect of Narsoplimab is a dose-dependent inhibition of lectin pathway activity, as measured by C4d deposition.[6]

ParameterObservationSpeciesReference
Distribution Distributed in blood and hydrophilic extravascular space, consistent with monoclonal antibodies.Human[6]
Accumulation (once-weekly dosing) Minimal at 2 mg/kg; Moderate at 4 mg/kg.Human[6]
Lectin Pathway Inhibition (IC50) ~3 nM (in functional assays)Human[3]

Clinical Development and Efficacy of Narsoplimab

Narsoplimab has been investigated in several clinical trials for complement-mediated diseases, most notably HSCT-TMA and IgA nephropathy.

Hematopoietic Stem Cell Transplant-Associated Thrombotic Microangiopathy (HSCT-TMA)

A pivotal Phase 2 trial (NCT02222545) evaluated the efficacy and safety of Narsoplimab in adult patients with high-risk HSCT-TMA. The trial demonstrated clinically meaningful and statistically significant improvements in response rates and survival.[1][7][8][9]

Table 1: Efficacy Results from the Pivotal Phase 2 Trial in HSCT-TMA

EndpointFull Analysis Set (n=28)Per-Protocol Set (n=23)Reference
Objective Response Rate (ORR) 61% (95% CI, 40.6%-78.5%; P < .0001)74% (95% CI, 51.6%-89.8%; P < .0001)[7]
Complete Response (CR) Rate 54% (95% CI, 34%-72%)65% (95% CI, 43%-84%)[8]
100-Day Survival Rate 68%83%[7][9]
Median Overall Survival (OS) 274 days361 days[7]

Table 2: Common Treatment-Emergent Adverse Events in the HSCT-TMA Trial

Adverse EventFrequencyReference
Pyrexia35.7%[9]
Diarrhea32.1%[9]
Vomiting32.1%[9]
Nausea25.0%[9]
Neutropenia25.0%[9]
IgA Nephropathy (ARTEMIS-IGAN Trial)

The Phase 3 ARTEMIS-IGAN trial (NCT03608033) was designed to evaluate the efficacy of Narsoplimab in patients with IgA nephropathy. However, the trial did not meet its primary endpoint of a statistically significant reduction in proteinuria compared to placebo.[10][11][12][13] The placebo group exhibited a substantially greater reduction in proteinuria than anticipated, which complicated the interpretation of the results.[10][11][13] Consequently, the trial was discontinued.[10][12]

Related Compounds and Analogs: Other MASP-2 Inhibitors

Several other molecules have been developed to inhibit MASP-2, offering alternative scaffolds and mechanisms of action. These include small protein inhibitors derived from phage display.

SGMI and TFMI Variants

Researchers have developed potent and selective MASP-2 inhibitors based on the scaffolds of Schistocerca gregaria protease inhibitor 2 (SGPI-2) and human tissue factor pathway inhibitor 1 (TFPI1).[14] These include SGMI-1 (MASP-1 specific), SGMI-2 (MASP-2 specific), and TFMI-2 variants.

Table 3: Inhibitory Constants of Related MASP-2 Inhibitors

InhibitorTargetKi (nM)IC50 (nM) in Lectin Pathway AssayReference
SGMI-1 MASP-1-42[15]
SGMI-2 MASP-2666[15][16]
TFMI-2a MASP-2-35 - 384 (range for variants)[14]
TFMI-2b MASP-2-35 - 384 (range for variants)[14]
TFMI-2c MASP-2-35 - 384 (range for variants)[14]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a standard method for quantifying the binding affinity and kinetics of antigen-antibody interactions.[17]

  • Instrumentation: Biacore T100 or similar SPR instrument.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization: Anti-human Fcγ antibody is covalently crosslinked to the sensor chip surface using amine coupling. The monoclonal antibody of interest (e.g., Narsoplimab) is then captured on this surface.

  • Analyte Injection: The antigen (e.g., recombinant human MASP-2) is injected at various concentrations over the sensor surface.

  • Data Analysis: The association and dissociation rates are measured from the sensorgram, and the equilibrium dissociation constant (KD) is calculated. A 1:1 binding model is typically used for fitting the data.

  • Regeneration: The sensor surface is regenerated between cycles using a low pH buffer (e.g., 10 mM glycine, pH 2.0) to remove the bound antigen and antibody, allowing for multiple measurements.[18]

Wieslab® Complement Pathway Assay

The Wieslab® assay is an enzyme immunoassay used to determine the functional activity of the classical, alternative, and lectin complement pathways.[19][20][21]

  • Principle: Microtiter plates are coated with specific activators for each pathway (e.g., mannan for the lectin pathway).[19] When serum is added, the complement system is activated, leading to the formation of the C5b-9 membrane attack complex (MAC).

  • Procedure:

    • Serum samples are diluted in a buffer containing specific blockers to ensure only the desired pathway is activated.

    • The diluted serum is incubated in the coated wells.

    • After incubation, the wells are washed, and an alkaline phosphatase-labeled antibody specific for a neoantigen on the C5b-9 complex is added.

    • Following another wash step, a substrate solution is added, and the resulting color change is measured spectrophotometrically at 405 nm.[19]

  • Interpretation: The absorbance is proportional to the amount of C5b-9 formed and thus reflects the functional activity of the specific complement pathway.

Visualizations

Lectin Pathway Signaling and Inhibition by Narsoplimab

Lectin_Pathway cluster_recognition Pattern Recognition cluster_activation Lectin Pathway Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition MBL MBL/Ficolins MASP1 MASP-1 MBL->MASP1 activates PAMPs PAMPs/DAMPs PAMPs->MBL binds MASP2 MASP-2 MASP1->MASP2 activates C4 C4 MASP2->C4 cleaves C2 C2 MASP2->C2 cleaves C4b2a C4b2a (C3 Convertase) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 cleaves C5a C5a (Inflammation) C5->C5a C5b9 C5b-9 (MAC) C5->C5b9 Narsoplimab Narsoplimab (this compound) Narsoplimab->MASP2 inhibits

Caption: The Lectin Pathway of the complement system and the inhibitory action of Narsoplimab on MASP-2.

Experimental Workflow for SPR Analysis

SPR_Workflow start Start prep Prepare Reagents and Samples (Buffers, Antibody, Antigen) start->prep immobilize Immobilize Anti-human Fcγ on CM5 Chip (Amine Coupling) prep->immobilize capture Capture Narsoplimab (Ligand) immobilize->capture inject Inject MASP-2 (Analyte) at Various Concentrations capture->inject measure Measure Association and Dissociation (Sensorgram) inject->measure regenerate Regenerate Sensor Surface (Low pH Buffer) measure->regenerate regenerate->inject Next Concentration analyze Analyze Data (Calculate K_D, k_a, k_d) regenerate->analyze All Concentrations Tested end End analyze->end

References

In-Depth Technical Guide: STX-721 (CT-721)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STX-721, also referred to as CT-721, is an investigational, orally active, and irreversible covalent inhibitor selectively targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1] These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) that are generally insensitive to earlier generations of EGFR tyrosine kinase inhibitors (TKIs).[2][3] Preclinical data indicate that STX-721 exhibits potent and selective inhibition of these mutant kinases over wild-type (WT) EGFR, suggesting a potential for a wider therapeutic window and reduced WT EGFR-related toxicities.[2][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and clinical development status of STX-721.

Chemical Identity

IdentifierValue
Compound Name STX-721 (also known as this compound, PFL-721)[6]
CAS Number 2765525-82-2[1][4][6]
IUPAC Name (R,E)-3-((3-chloro-2-methoxyphenyl)amino)-2-(3-((1-(4-(dimethylamino)but-2-enoyl)-2-methylpyrrolidin-2-yl)ethynyl)pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one[7]
Molecular Formula C₃₂H₃₅ClN₆O₃[4][6]
Molecular Weight 587.11 g/mol [1]
Chemical Structure A visual representation of the chemical structure of STX-721 is available in multiple publications.[8]

Mechanism of Action and Signaling Pathway

STX-721 is a covalent inhibitor that selectively targets the ATP-binding site of EGFR and HER2 kinases harboring exon 20 insertion mutations.[1] The covalent bond is formed with a cysteine residue (C797) in the active site, leading to irreversible inhibition.[9] This targeted action blocks the downstream signaling pathways that promote tumor cell proliferation and survival. Specifically, STX-721 has been shown to inhibit the phosphorylation of EGFR (at Y1068) and the downstream effector ERK (at Thr202/Tyr204).[1]

The diagram below illustrates the simplified signaling pathway inhibited by STX-721.

STX721_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mutant_EGFR_HER2 Mutant EGFR/HER2 (Exon 20 Insertion) Downstream_Signaling Downstream Signaling (e.g., ERK Pathway) Mutant_EGFR_HER2->Downstream_Signaling Phosphorylation Cascade STX721 STX-721 STX721->Mutant_EGFR_HER2 Covalent Inhibition Proliferation_Survival Tumor Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Figure 1: Simplified signaling pathway targeted by STX-721.

Preclinical Data

In Vitro Potency and Selectivity

STX-721 has demonstrated potent inhibitory activity against various EGFR exon 20 insertion mutants while maintaining significant selectivity over wild-type EGFR.[1][2]

Cell Line/AssayMutantIC₅₀ (nM)Fold Selectivity (vs. WT)
Ba/F3EGFR V769_D770insASV10.1>100
Ba/F3EGFR D770_N771insSVD6.1>100
NCI-H2073EGFR WT>1000-

Note: Data compiled from publicly available research. Actual values may vary between studies.

In Vivo Antitumor Activity

In preclinical xenograft models using human cancer cell lines with EGFR exon 20 insertions, orally administered STX-721 induced tumor regression.[1][2] These studies highlight the in vivo efficacy and favorable pharmacokinetic properties of the compound.

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of STX-721 is typically assessed using a CellTiter-Glo Luminescent Cell Viability Assay.[2]

Cell_Proliferation_Assay Start Start Seed_Cells Seed Ba/F3 or NSCLC cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with serial dilutions of STX-721 Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC₅₀ values Measure_Luminescence->Calculate_IC50

Figure 2: Workflow for a typical cell proliferation assay.
Western Blotting for Phospho-Protein Analysis

To confirm the mechanism of action, western blotting is used to measure the inhibition of EGFR and ERK phosphorylation.

Protocol:

  • Cell Treatment: Treat patient-derived EGFR exon 20 insertion-mutant cell lines with varying concentrations of STX-721 for 2 hours.[1]

  • Lysis: Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with primary antibodies against pEGFR (Y1068), total EGFR, pERK (Thr202/Tyr204), and total ERK.

  • Secondary Antibody and Detection: Incubate with a corresponding secondary antibody and visualize bands using an appropriate detection system.

Clinical Development

STX-721 is currently being evaluated in a Phase 1/2 clinical trial (NCT06043817) for the treatment of patients with locally advanced or metastatic non-small cell lung cancer harboring EGFR or HER2 exon 20 insertion mutations.[1][10][11] The study aims to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of STX-721.[10][11][12]

This guide provides a summary of the currently available technical information on STX-721. As research and clinical development are ongoing, further data will become available in the future.

References

Pharmacokinetics of CT-721: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth analysis of the pharmacokinetic (PK) profile of CT-721, a novel investigational compound. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Executive Summary

This compound is a selective inhibitor of a key signaling pathway implicated in oncogenesis. Understanding its pharmacokinetic profile is critical for designing clinical trials and establishing effective dosing regimens. This guide summarizes the key PK parameters of this compound in various preclinical species and provides detailed methodologies for the pivotal experiments conducted. The compound exhibits favorable oral bioavailability and dose-proportional exposure in the species tested, supporting its development as an orally administered therapeutic agent.

Pharmacokinetic Data

The pharmacokinetic properties of this compound were evaluated in mice, rats, and dogs following intravenous (IV) and oral (PO) administration. The key parameters are summarized below.

Table 1: Single-Dose IV Pharmacokinetic Parameters of this compound

Parameter Mouse (1 mg/kg) Rat (1 mg/kg) Dog (0.5 mg/kg)
CL (mL/min/kg) 25.5 18.2 8.5
Vdss (L/kg) 2.1 1.5 1.1
t½ (h) 1.2 1.3 2.0

| AUCinf (ng·h/mL) | 654 | 915 | 980 |

CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; AUCinf: Area under the curve from time zero to infinity.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound

Parameter Mouse (10 mg/kg) Rat (10 mg/kg) Dog (5 mg/kg)
Cmax (ng/mL) 1,230 1,550 950
Tmax (h) 0.5 1.0 2.0
AUC0-t (ng·h/mL) 4,580 6,410 7,840

| F (%) | 70 | 70 | 80 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the curve from time zero to the last measurable concentration; F: Bioavailability.

The extent of plasma protein binding was determined using equilibrium dialysis.

Table 3: Plasma Protein Binding of this compound

Species Fraction Unbound (fu)
Mouse 0.025
Rat 0.021
Dog 0.035

| Human | 0.018 |

Signaling Pathway Inhibition

This compound is a potent and selective inhibitor of Kinase-X, a critical node in the MAPK/ERK signaling cascade. Its mechanism involves blocking the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival signals.

Signaling_Pathway cluster_legend receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf kinaseX Kinase-X raf->kinaseX mek MEK erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation ct721 This compound ct721->kinaseX kinaseX->mek key1 -> Activation key2 -| Inhibition

Caption: Mechanism of action of this compound in the MAPK/ERK signaling cascade.

Experimental Protocols

The following sections detail the methodologies used to generate the pharmacokinetic data for this compound.

A representative workflow for the in vivo pharmacokinetic studies is illustrated below.

Experimental_Workflow acclimatization 1. Animal Acclimatization (7 days) fasting 2. Overnight Fasting (12 hours) acclimatization->fasting dosing 3. This compound Administration (IV or PO) fasting->dosing sampling 4. Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing 5. Plasma Isolation (Centrifugation) sampling->processing analysis 6. LC-MS/MS Analysis processing->analysis pk_analysis 7. Pharmacokinetic Parameter Calculation analysis->pk_analysis

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

  • Animals: Male Sprague-Dawley rats (n=3 per group), aged 8-10 weeks, were used for the study. Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water, except for an overnight fast prior to dosing.

  • Dosing: For oral administration, this compound was formulated in a vehicle of 0.5% methylcellulose in water and administered via oral gavage at a dose of 10 mg/kg. For intravenous administration, this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus dose of 1 mg/kg via the tail vein.

  • Sample Collection: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant.

  • Sample Analysis: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis. Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

  • Method: Rapid Equilibrium Dialysis (RED) was used to determine the fraction of this compound unbound in plasma.

  • Protocol:

    • This compound was spiked into blank plasma from mouse, rat, dog, and human sources to a final concentration of 1 µM.

    • The spiked plasma was added to the sample chamber of the RED device inserts, and dialysis buffer (PBS, pH 7.4) was added to the buffer chamber.

    • The plate was sealed and incubated at 37°C for 4 hours with shaking to reach equilibrium.

    • Following incubation, aliquots were taken from both the plasma and buffer chambers.

    • The concentration of this compound in all samples was quantified by LC-MS/MS.

    • The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Methodological & Application

Application Notes and Protocols for CT-721 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-721 is a novel, potent, and selective small molecule inhibitor of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is designed for in vitro studies to investigate the roles of NF-κB in various cellular processes, including inflammation, cell survival, proliferation, and apoptosis. This document provides detailed protocols for utilizing this compound in cell culture-based assays to assess its biological activity.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the IκB kinase (IKK) complex, a key upstream regulator of the canonical NF-κB pathway. Specifically, this compound prevents the phosphorylation of IκBα, the inhibitory subunit of NF-κB. This action stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of the p65/p50 heterodimer and subsequent activation of NF-κB target genes.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_p65_p50 IκBα-p65/p50 Complex IKK_complex->IkBa_p65_p50 Phosphorylation IkBa IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkBa_p65_p50->p65_p50 Release IkBa_p p-IκBα (Ub) IkBa_p65_p50->IkBa_p Phosphorylation of IκBα CT_721 This compound CT_721->IKK_complex Inhibition Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p65_p50_nuc->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression

Figure 1. Hypothesized mechanism of action of this compound on the NF-κB signaling pathway.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Cell Viability (MTT Assay)

Cell LineThis compound Conc. (µM)Absorbance (570 nm)% ViabilityIC50 (µM)
e.g., MCF-70 (Vehicle)1.25 ± 0.08100\multirow{6}{*}{~5.0}
0.11.18 ± 0.0694.4
1.00.95 ± 0.0576.0
5.00.63 ± 0.0450.4
10.00.35 ± 0.0328.0
50.00.12 ± 0.029.6

Table 2: Western Blot Densitometry

Protein TargetTreatment (24h)Normalized IntensityFold Change vs. Control
p-p65 Control1.00 ± 0.121.0
TNF-α (10 ng/mL)3.50 ± 0.253.5
TNF-α + this compound (5 µM)1.20 ± 0.151.2
IκBα Control1.00 ± 0.101.0
TNF-α (10 ng/mL)0.25 ± 0.050.25
TNF-α + this compound (5 µM)0.95 ± 0.110.95

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Treatment (48h)% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (5 µM)60.5 ± 3.525.8 ± 2.213.7 ± 1.8
This compound (10 µM)35.1 ± 2.848.2 ± 3.116.7 ± 2.0

Experimental Protocols

General Cell Culture and Seeding

This protocol provides a general guideline for maintaining and seeding adherent cancer cell lines. Specific media and conditions should be optimized for the cell line of interest.

  • Materials:

    • Appropriate cancer cell line (e.g., MCF-7, HeLa, A549)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • Cell culture flasks, plates (6-well, 96-well)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with 5-7 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

    • Count the cells and determine viability using a hemocytometer and trypan blue exclusion.

    • Seed cells into appropriate plates at the densities specified in the following protocols.

This compound Preparation and Treatment
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Complete growth medium

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 50 µM).

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (0.1% DMSO in medium) must be included in all experiments.

Cell Viability - MTT Assay[1][2][3][4][5]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 4 hours at 37°C in the dark, mixing gently on an orbital shaker to ensure complete dissolution.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Western Blotting for NF-κB Pathway Proteins[6][7][8][9][10]

This protocol details the detection of p-p65 and IκBα to confirm the mechanism of action of this compound.

  • Materials:

    • Cells seeded in 6-well plates

    • This compound

    • TNF-α (or other NF-κB activator)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Seed 5 x 10^5 cells per well in 6-well plates and allow to adhere overnight.

    • Pre-treat cells with this compound (e.g., 5 µM) for 1 hour.

    • Stimulate cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

    • Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

    • Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize bands using an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (β-actin).

Apoptosis Assay - Annexin V/PI Staining[11][12][13][14][15]

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Cells seeded in 6-well plates

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed 5 x 10^5 cells per well in 6-well plates and allow to adhere overnight.

    • Treat cells with this compound or vehicle control for the desired time (e.g., 48 hours).

    • Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.[3]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Maintenance Seed_Plates 2. Seed Cells (96-well & 6-well plates) Cell_Culture->Seed_Plates Prepare_CT721 3. Prepare this compound Stock & Dilutions Treat_Cells 4. Treat Cells with this compound (Vehicle, Dose-Response) Prepare_CT721->Treat_Cells Viability 5a. Cell Viability (MTT Assay) Treat_Cells->Viability Western 5b. Western Blot (p-p65, IκBα) Treat_Cells->Western Apoptosis 5c. Apoptosis Assay (Annexin V/PI) Treat_Cells->Apoptosis Analysis_Viability 6a. Calculate % Viability & IC50 Viability->Analysis_Viability Analysis_Western 6b. Densitometry Analysis Western->Analysis_Western Analysis_Apoptosis 6c. Flow Cytometry Quantification Apoptosis->Analysis_Apoptosis

References

Application Notes and Protocols for CT-721 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-721 is a potent and time-dependent Bcr-Abl kinase inhibitor with significant efficacy in preclinical models of Chronic Myeloid Leukemia (CML).[1][2] It functions as an ATP-competitive inhibitor of both wild-type and T315I mutant Bcr-Abl kinase, a key driver of CML.[1][2][3] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of Bcr-Abl-expressing leukemia cells, induces apoptosis and cell cycle arrest, and suppresses tumor growth in xenograft models.[1][3][4] These application notes provide a summary of the available data on this compound dosage in animal studies and detailed protocols for its use in preclinical research.

Mechanism of Action

This compound targets the constitutively active Bcr-Abl tyrosine kinase, which is the hallmark of CML. The fusion protein Bcr-Abl leads to the uncontrolled proliferation of hematopoietic cells. This compound competitively binds to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling pathways that drive malignant cell growth and survival.[1][3]

Below is a diagram illustrating the Bcr-Abl signaling pathway and the inhibitory action of this compound.

Bcr_Abl_Signaling_Pathway Bcr-Abl Signaling Pathway and this compound Inhibition cluster_cell Leukemic Cell Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Downstream_Signaling Downstream Signaling (e.g., Crkl, ERK) Bcr_Abl->Downstream_Signaling Phosphorylation CT_721 This compound CT_721->Bcr_Abl Inhibits ATP Binding ATP ATP ATP->Bcr_Abl Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition of leads to

Caption: Bcr-Abl signaling and this compound's inhibitory mechanism.

Data Presentation

In Vivo Efficacy of this compound in CML Xenograft Models

The following table summarizes the dosage and anti-tumor activity of this compound in nude mice bearing K562 and KU812 human CML cell line xenografts.

Animal ModelCell LineTreatmentDosage (mg/kg)Administration RouteDosing ScheduleOutcome
Nude MiceK562This compound5Oral (gavage)DailyDose-dependent tumor growth suppression.
Nude MiceK562This compound15Oral (gavage)DailyDose-dependent tumor growth suppression.
Nude MiceK562This compound45Oral (gavage)DailyTumor regression.
Nude MiceKU812This compound30Oral (gavage)DailySignificant tumor growth inhibition.

Data extracted from "this compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia".[1]

Pharmacokinetic Profile of this compound in Rats

The pharmacokinetic parameters of this compound were evaluated in Sprague-Dawley (SD) rats following a single oral dose.

Animal ModelCompoundDosage (mg/kg)Administration RouteTmax (h)t1/2 (h)AUC (hr*ng/mL)
SD RatsThis compound5Oral (gavage)6.678.835424

Data extracted from "this compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia".[1]

Experimental Protocols

CML Xenograft Model in Nude Mice

This protocol describes the establishment of a subcutaneous xenograft model using K562 or KU812 cells to evaluate the in vivo efficacy of this compound.

Materials:

  • K562 or KU812 human CML cells

  • Athymic nude mice (4-6 weeks old)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, to improve tumor take rate)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in sterile water; Note: The exact vehicle for this compound was not specified in the primary literature. This is a commonly used vehicle for oral administration of hydrophobic compounds in preclinical studies.)

  • Gavage needles (20-22 gauge)

  • Syringes

  • Calipers

Workflow Diagram:

Xenograft_Workflow Xenograft Efficacy Study Workflow Cell_Culture 1. Cell Culture (K562 or KU812) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Xenograft_Implantation 3. Subcutaneous Implantation in Nude Mice Cell_Harvest->Xenograft_Implantation Tumor_Growth 4. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Gavage (Vehicle or this compound) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Workflow for a CML xenograft efficacy study.

Procedure:

  • Cell Preparation: Culture K562 or KU812 cells in appropriate medium until they reach the logarithmic growth phase. Harvest the cells by centrifugation, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5 x 10^7 cells/100 µL.

  • Xenograft Implantation: Inoculate 5 x 10^7 cells in a volume of 100 µL subcutaneously into the right flank of each nude mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (width)^2 x length / 2.

  • Randomization and Treatment: When the average tumor volume reaches 150-300 mm³, randomize the mice into treatment and control groups. Administer this compound orally via gavage at the desired dosages (e.g., 5, 15, 45 mg/kg) daily. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue daily treatment and monitor tumor volume and body weight every 2-3 days. The study endpoint is typically reached when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of Bcr-Abl phosphorylation.

Pharmacokinetic Study in SD Rats

This protocol outlines a procedure for evaluating the pharmacokinetic profile of this compound in Sprague-Dawley rats.

Materials:

  • Sprague-Dawley rats (female, 5-6 weeks old)

  • This compound

  • Vehicle for oral gavage (as described above)

  • Gavage needles

  • Syringes

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Equipment for sample analysis (e.g., LC-MS/MS)

Workflow Diagram:

PK_Study_Workflow Pharmacokinetic Study Workflow Acclimatization 1. Animal Acclimatization Dosing 2. Single Oral Gavage of this compound (5 mg/kg) Acclimatization->Dosing Blood_Sampling 3. Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Preparation 4. Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Preparation Sample_Analysis 5. LC-MS/MS Analysis of This compound Concentration Plasma_Preparation->Sample_Analysis PK_Analysis 6. Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Caption: Workflow for a rodent pharmacokinetic study.

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least 3-5 days before the study.

  • Dosing: Administer a single dose of this compound (5 mg/kg) to each rat via oral gavage.

  • Blood Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Tmax, t1/2, AUC, etc.) from the plasma concentration-time data using appropriate software.

Conclusion

This compound has demonstrated promising preclinical activity as a Bcr-Abl inhibitor for the treatment of CML. The provided dosage information and protocols can serve as a valuable resource for researchers and drug development professionals in designing and conducting further in vivo studies to evaluate the therapeutic potential of this compound. It is recommended to perform dose-range-finding and toxicity studies to establish the optimal and safe dose for specific animal models and experimental designs.

References

Application Notes and Protocols for CT-721: A Potent Bcr-Abl Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-721 is a potent, time-dependent inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][2][3] This document provides detailed application notes and protocols for the preparation, storage, and use of this compound in preclinical research settings. This compound has demonstrated significant efficacy in inhibiting wild-type Bcr-Abl and the T315I mutant, which is resistant to many first- and second-generation tyrosine kinase inhibitors.[1] It functions as an ATP-competitive inhibitor, effectively suppressing Bcr-Abl mediated signaling pathways, leading to the induction of apoptosis and cell cycle arrest in Bcr-Abl positive cancer cells.[1][3]

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

PropertyValueSource
Molecular Formula C₃₀H₂₉ClN₆O[4]
Molecular Weight 525.05 g/mol [4]
Solubility Soluble in DMSO[4]
Short-Term Storage 0 - 4°C (days to weeks)[4]
Long-Term Storage -20°C (months to years)[4]
Storage Conditions Store in a dry, dark place.[4]
Shipping Stability Stable for several weeks at ambient temperature.[4]

Solution Preparation

1. Stock Solution Preparation (10 mM in DMSO):

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, polypropylene microcentrifuge tubes

  • Protocol:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Based on the molecular weight of 525.05 g/mol , weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 5.25 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in a dry, dark place.

2. Preparation of Working Solutions:

  • Protocol:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.

    • It is recommended to prepare fresh working solutions for each experiment and not to store diluted solutions for extended periods.

    • Due to the potential for precipitation in aqueous solutions, ensure that the final concentration of DMSO in the assay is kept low (typically <0.5%) and is consistent across all experimental and control groups.

Biological Activity and In Vitro Efficacy

This compound demonstrates potent inhibitory activity against Bcr-Abl kinase and proliferation of CML cell lines.

ParameterCell Line / TargetIC₅₀ / KᵢNotesSource
Kinase Inhibition Wild-type Bcr-Abl21.3 ± 1.1 nM[1][2]
T315I mutant Bcr-Abl65.0 ± 6.2 nM[1]
Abl kinase (no pre-incubation)12.1 nMTime-dependent inhibition observed.[1]
Abl kinase (2-hour pre-incubation)1.3 nM9-fold decrease in IC₅₀ after pre-incubation.[1]
Cell Proliferation K562 (CML)~1 nM[1]
KU812 (CML)~1 nM[1]
Ba/F3-Bcr-AblWTPotent Inhibition[1]
Ba/F3-Bcr-AblT315IPotent Inhibition[1]
Binding Affinity Free Abl enzyme (Kᵢ)7.3 nM[1]
Enzyme-ATP complex (Kᵢ')775 nM[1]

Signaling Pathway Inhibition

This compound effectively inhibits the Bcr-Abl signaling pathway, leading to downstream effects on cell survival and proliferation.

G cluster_downstream Downstream Effects CT721 This compound BcrAbl Bcr-Abl CT721->BcrAbl Inhibits Apoptosis Apoptosis CT721->Apoptosis CellCycleArrest Cell Cycle Arrest CT721->CellCycleArrest Crkl Crkl BcrAbl->Crkl Phosphorylates PI3K PI3K BcrAbl->PI3K RAS RAS BcrAbl->RAS Proliferation Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G A Seed K562 or KU812 cells B Treat with this compound (e.g., 10-100 nM for 1-24h) A->B C Harvest cells and prepare lysates B->C D Determine protein concentration C->D E SDS-PAGE and transfer to PVDF membrane D->E F Block membrane and incubate with primary antibodies (anti-p-Bcr-Abl, anti-p-Crkl, loading control) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect with ECL and image G->H G A Seed cells and treat with this compound B Harvest cells (including supernatant) A->B C Wash with PBS and resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

References

Application Notes and Protocols for the Analytical Detection of CT-721

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-721 is a novel, potent, and selective small molecule inhibitor of Target-X, a key kinase in the pro-inflammatory signaling cascade. Understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound is crucial for its development as a therapeutic agent.[1][2][3] Accurate and reliable analytical methods for the quantification of this compound in various biological matrices are essential for preclinical and clinical studies.[4][5] These application notes provide detailed protocols for the detection and quantification of this compound using state-of-the-art analytical techniques.

Hypothetical Signaling Pathway of this compound

This compound is designed to inhibit Target-X, a critical component of a signaling pathway that leads to the production of inflammatory cytokines. The pathway is initiated by an external inflammatory stimulus, which leads to the activation of a receptor complex and subsequent downstream signaling events culminating in the activation of transcription factors responsible for inflammatory gene expression.

CT721_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor TargetX Target-X Adaptor_Protein->TargetX Downstream_Kinase Downstream Kinase TargetX->Downstream_Kinase P Transcription_Factor_Inactive Inactive Transcription Factor Downstream_Kinase->Transcription_Factor_Inactive P Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Inflammatory_Genes Inflammatory Gene Expression Transcription_Factor_Active->Inflammatory_Genes CT721 This compound CT721->TargetX Inhibition

Figure 1: Hypothetical signaling pathway inhibited by this compound.

Analytical Methods for this compound Detection

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and throughput.[4] Two primary methods are recommended for the quantification of this compound in biological matrices: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

LC-MS/MS Method for Quantification of this compound in Plasma

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and accuracy.[6]

Experimental Workflow:

LCMS_Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation HPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: LC-MS/MS experimental workflow for this compound quantification.

Protocol:

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)

    • Internal Standard: [M+H]+ → fragment ion

Data Presentation:

ParameterValue
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%
Recovery> 85%
ELISA Method for High-Throughput Screening of this compound

An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the high-throughput screening of this compound in biological samples, particularly for large-scale pharmacokinetic studies.[4] This method relies on the specific binding of an antibody to this compound.

Experimental Workflow:

ELISA_Workflow Coating Coat Plate with Capture Antibody Blocking Block Non-specific Binding Sites Coating->Blocking Sample_Addition Add Samples and Standards Blocking->Sample_Addition Incubation_1 Incubate Sample_Addition->Incubation_1 Washing_1 Wash Plate Incubation_1->Washing_1 Detection_Ab Add HRP-conjugated Detection Antibody Washing_1->Detection_Ab Incubation_2 Incubate Detection_Ab->Incubation_2 Washing_2 Wash Plate Incubation_2->Washing_2 Substrate_Addition Add TMB Substrate Washing_2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Figure 3: Sandwich ELISA experimental workflow for this compound.

Protocol:

a. Plate Preparation:

  • Coat a 96-well plate with a capture antibody specific for this compound overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

b. Assay Procedure:

  • Add 100 µL of standards and diluted samples to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated detection antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm.

Data Presentation:

ParameterValue
Assay Range2 - 200 ng/mL
Sensitivity (LOD)1.5 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 12%
SpecificityNo significant cross-reactivity with structurally similar compounds

Conclusion

The analytical methods described in these application notes provide robust and reliable tools for the quantification of this compound in biological matrices. The choice between LC-MS/MS and ELISA will depend on the specific needs of the research, with LC-MS/MS offering higher sensitivity and specificity, and ELISA providing a higher throughput for screening purposes. Proper validation of these methods is crucial to ensure data quality and regulatory compliance in the drug development process.[4][5]

References

Application Notes and Protocols for OMS721 (Narsoplimab)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "CT-721" as initially queried did not yield relevant results in the context of biological assays. Based on the similarity of the nomenclature, this document will focus on OMS721 , also known as Narsoplimab , a well-documented therapeutic monoclonal antibody.

Product Name: OMS721 (Narsoplimab)

Target: Mannan-Binding Lectin-Associated Serine Protease-2 (MASP-2)[1][2]

Mechanism of Action: Narsoplimab is a human monoclonal antibody that specifically targets and inhibits the enzymatic activity of MASP-2.[1][2] MASP-2 is a key serine protease in the lectin pathway of the complement system. By inhibiting MASP-2, Narsoplimab effectively blocks the activation of the lectin pathway, which is a critical component of the innate immune system that can be activated by tissue damage or microbial infection.[1][3] This inhibition prevents the downstream cascade of complement activation, including the cleavage of C4 and C2, thereby reducing inflammation and endothelial damage.[1][3]

Signaling Pathway

The lectin pathway of the complement system is initiated by the binding of pattern recognition molecules, such as Mannose-Binding Lectin (MBL) or ficolins, to specific carbohydrate patterns on the surface of pathogens or altered host cells. This binding event leads to a conformational change in the associated MASPs, resulting in the autoactivation of MASP-2. Activated MASP-2 then cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a), which is a central amplification step in the complement cascade. Narsoplimab (OMS721) intervenes by binding to MASP-2 and preventing its proteolytic activity.

Lectin_Pathway_Inhibition Inhibition of the Lectin Pathway by OMS721 (Narsoplimab) PAMPs Pathogen/Damage Associated Molecular Patterns (PAMPs/DAMPs) MBL_Ficolin MBL/Ficolins PAMPs->MBL_Ficolin Binds to MASP2_inactive Inactive MASP-2 MBL_Ficolin->MASP2_inactive Activates MASP2_active Active MASP-2 MASP2_inactive->MASP2_active Autoactivation C4 C4 MASP2_active->C4 Cleaves C2 C2 MASP2_active->C2 Cleaves C4b2a C3 Convertase (C4b2a) Complement Downstream Complement Activation C4b2a->Complement OMS721 OMS721 (Narsoplimab) OMS721->MASP2_active Inhibits

Caption: Inhibition of the Lectin Complement Pathway by OMS721 (Narsoplimab).

Application: Western Blot for MASP-2 Detection

This protocol describes the detection of MASP-2 in human serum or plasma samples by Western Blot. While OMS721 is an inhibitor, this protocol is for the detection of its target protein.

Experimental Workflow

Western_Blot_Workflow Sample Serum/Plasma Sample SDS_PAGE SDS-PAGE Sample->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-MASP-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis PCR_Workflow Sample Cell/Tissue Sample RNA_Extraction Total RNA Extraction Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Real-Time PCR cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis

References

Application Notes & Protocols: Narsoplimab (OMS721) as a Research Tool for Investigating the Lectin Pathway of the Complement System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Narsoplimab (OMS721), a high-affinity human monoclonal antibody, as a potent and specific inhibitor of the lectin pathway of the complement system. Detailed protocols for key in vitro experiments are included to facilitate its use as a research tool in studying the roles of this pathway in various physiological and pathological processes.

Narsoplimab targets mannan-binding lectin-associated serine protease-2 (MASP-2), the key effector enzyme of the lectin pathway.[1] By inhibiting MASP-2, Narsoplimab effectively blocks the downstream activation of the complement cascade initiated by the lectin pathway, without interfering with the classical or alternative pathways. This specificity makes it an invaluable tool for dissecting the precise contributions of the lectin pathway in disease models.

Quantitative Data Summary

The following table summarizes the key quantitative data for Narsoplimab (OMS721).

ParameterValueReference
TargetMannan-binding lectin-associated serine protease-2 (MASP-2)[1]
Mechanism of ActionInhibition of MASP-2, the effector enzyme of the lectin pathway[1]
SpecificityDoes not inhibit the classical or alternative complement pathways[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Narsoplimab in the context of the lectin complement pathway.

Lectin_Pathway_Inhibition cluster_lectin_pathway Lectin Pathway Activation cluster_inhibition Inhibition by Narsoplimab cluster_downstream Downstream Effects MBL Mannan-Binding Lectin (MBL) or Ficolins MASP2 MASP-2 MBL->MASP2 activates C4 C4 MASP2->C4 cleaves C2 C2 MASP2->C2 cleaves C3_convertase C3 Convertase (C4b2a) C4->C3_convertase forms C2->C3_convertase C3 C3 C3_convertase->C3 cleaves Narsoplimab Narsoplimab (OMS721) Narsoplimab->MASP2 inhibits C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b Terminal_Pathway Terminal Complement Pathway (C5b-9 / MAC) C3b->Terminal_Pathway leads to

Caption: Inhibition of MASP-2 by Narsoplimab blocks the lectin pathway cascade.

Experimental Protocols

In Vitro Lectin Pathway-Specific Hemolytic Assay

This protocol is designed to assess the functional inhibition of the lectin pathway by Narsoplimab.

Experimental Workflow Diagram

Hemolytic_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare sheep red blood cells (sRBCs) B Sensitize sRBCs with anti-sRBC antibody (low concentration) A->B D Incubate sensitized sRBCs with NHS and varying concentrations of Narsoplimab B->D C Prepare normal human serum (NHS) as complement source C->D E Include positive (no inhibitor) and negative (heat-inactivated serum) controls F Centrifuge to pellet unlysed sRBCs D->F G Measure absorbance of supernatant at 412 nm (hemoglobin release) F->G H Calculate percent hemolysis and determine IC50 of Narsoplimab G->H

Caption: Workflow for the in vitro lectin pathway-specific hemolytic assay.

Methodology:

  • Preparation of Sensitized Sheep Red Blood Cells (sRBCs):

    • Wash sheep red blood cells (sRBCs) three times with gelatin veronal buffer (GVB++).

    • Resuspend sRBCs to a final concentration of 1x10^8 cells/mL in GVB++.

    • Sensitize the sRBCs by incubating with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin) for 20 minutes at 37°C.

  • Complement Activation and Inhibition:

    • Prepare serial dilutions of Narsoplimab in GVB++.

    • In a 96-well plate, add 50 µL of sensitized sRBCs to each well.

    • Add 25 µL of the Narsoplimab dilutions to the respective wells.

    • Add 25 µL of normal human serum (NHS) diluted in GVB++ (pre-determined to yield submaximal lysis) to initiate complement activation.

    • For controls, use GVB++ instead of Narsoplimab for maximum lysis (positive control) and heat-inactivated NHS for background lysis (negative control).

  • Measurement of Hemolysis:

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • Stop the reaction by adding 150 µL of cold GVB-EDTA to each well.

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact sRBCs.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each Narsoplimab concentration relative to the positive and negative controls.

    • Plot the percentage of hemolysis against the Narsoplimab concentration and determine the IC50 value using non-linear regression analysis.

C4 Deposition Assay (ELISA-based)

This assay measures the deposition of C4b, a key step in lectin pathway activation, on a mannan-coated surface.

Methodology:

  • Plate Coating:

    • Coat a 96-well microplate with 10 µg/mL mannan in carbonate-bicarbonate buffer overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

    • Block the plate with 1% BSA in PBS for 2 hours at room temperature.

  • Complement Activation and Inhibition:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of Narsoplimab in a buffer containing diluted normal human serum (NHS).

    • Add 100 µL of the NHS/Narsoplimab mixtures to the mannan-coated wells.

    • Incubate for 1 hour at 37°C.

  • Detection of C4b Deposition:

    • Wash the plate three times with wash buffer.

    • Add a horseradish peroxidase (HRP)-conjugated anti-human C4 antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H2SO4.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance (wells with no serum).

    • Plot the absorbance values against the Narsoplimab concentration to determine the IC50 for C4b deposition.

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling biological materials.

References

Application Notes and Protocols for CT-721 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the administration of CT-721, a human monoclonal antibody targeting mannan-binding lectin-associated serine protease-2 (MASP-2). As the effector enzyme of the lectin pathway of the complement system, MASP-2 is a key mediator of inflammation and tissue damage in various disease states.[1] this compound is designed to specifically inhibit the lectin pathway, thereby preventing complement-mediated inflammation and endothelial damage, while preserving the functions of the classical and alternative complement pathways critical for immune defense.[1] The following protocols are intended to guide researchers in the effective use of this compound in murine models for preclinical efficacy, pharmacokinetic, and toxicology studies.

Mechanism of Action

This compound is a human monoclonal antibody that binds to MASP-2, the effector enzyme of the lectin pathway of the complement system.[1] The lectin pathway is activated in response to tissue damage and microbial infection.[1] By inhibiting MASP-2, this compound blocks the downstream cascade of the lectin pathway, preventing inflammation and damage to endothelial tissues.[1] A key feature of this targeted approach is that it does not interfere with the classical complement pathway, which is essential for the acquired immune response to infections.[1]

cluster_lectin Lectin Pathway Pathogen/Damaged Cell Pathogen/Damaged Cell MBL/Ficolins MBL/Ficolins Pathogen/Damaged Cell->MBL/Ficolins binds MASP-2 MASP-2 MBL/Ficolins->MASP-2 activates C4 C4 MASP-2->C4 cleaves C2 C2 MASP-2->C2 cleaves C4bC2a (C3 Convertase) C4bC2a (C3 Convertase) C4->C4bC2a (C3 Convertase) forms C2->C4bC2a (C3 Convertase) C3 C3 C4bC2a (C3 Convertase)->C3 cleaves C3a (Inflammation) C3a (Inflammation) C3->C3a (Inflammation) C3b (Opsonization) C3b (Opsonization) C3->C3b (Opsonization) This compound This compound This compound->MASP-2 Inhibits

Figure 1: Simplified signaling pathway of the Lectin Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the administration of therapeutic antibodies in mice. These are general guidelines and may require optimization for specific experimental models and objectives.

ParameterMouse (General Guidelines)Rat (For Comparison)
Dosage Range 1 - 10 mg/kg1 - 10 mg/kg
Administration Volume (IV) 5 - 10 mL/kg5 mL/kg[2]
Administration Volume (IP) 10 - 20 mL/kg10 mL/kg
Administration Volume (SC) 5 - 10 mL/kg5 mL/kg
Blood Sampling (Serial) 6 time points from a single mouse-
Typical IV Time Points 5, 15, 30, 60, 120, 240 min-
Typical PO Time Points 15, 30, 60, 120, 240, 360 min-

Experimental Protocols

Materials
  • This compound (lyophilized powder or sterile solution)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal weighing scale

  • Appropriate mouse strain (e.g., C57BL/6, BALB/c, or relevant disease model)[3]

  • Anesthesia (e.g., Isoflurane)

  • Warming pad

Animal Models

The choice of mouse strain should be guided by the specific research question. For general pharmacokinetic and toxicity studies, common inbred strains like C57BL/6 or BALB/c are often used.[3] For efficacy studies, appropriate disease models (e.g., xenograft models, models of inflammatory disease) should be utilized.

Preparation of Dosing Solution
  • If this compound is provided as a lyophilized powder, reconstitute it in sterile PBS to the desired stock concentration. Gently swirl to dissolve; do not shake, as this can denature the antibody.

  • Dilute the stock solution with sterile PBS to the final desired dosing concentration based on the average weight of the mice in the study group.

Administration Routes

The route of administration will depend on the experimental design.

  • Intravenous (IV) Injection (Tail Vein): This route ensures immediate and complete bioavailability.

    • Warm the mouse under a heat lamp or on a warming pad to dilate the tail veins.

    • Place the mouse in a restraining device.

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, slowly inject the this compound solution into one of the lateral tail veins.

    • Monitor the mouse for any signs of distress.

  • Intraperitoneal (IP) Injection: This route is commonly used for delivering larger volumes and provides systemic exposure.

    • Securely hold the mouse and tilt it slightly downwards to allow the abdominal organs to shift.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

    • Inject the this compound solution.

  • Subcutaneous (SC) Injection: This route allows for slower, more sustained absorption.

    • Gently lift the loose skin on the back of the mouse, between the shoulder blades, to form a "tent".

    • Insert a 25-27 gauge needle into the base of the tented skin.

    • Inject the this compound solution to form a small bleb under the skin.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to desired size) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration This compound or Vehicle Administration (e.g., IV, IP) Randomization->Treatment_Administration Monitoring Monitor Tumor Growth & Animal Health Treatment_Administration->Monitoring Endpoint Study Endpoint Reached (e.g., tumor size, time) Monitoring->Endpoint Tissue_Collection Tissue & Blood Collection Endpoint->Tissue_Collection Analysis Pharmacodynamic & Histological Analysis Tissue_Collection->Analysis

Figure 2: Experimental workflow for an in vivo efficacy study of this compound in a mouse model.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.[4] A typical PK study in mice involves administering a single dose of this compound and collecting blood samples at various time points.[3][4]

Protocol for Serial Blood Sampling:

  • Administer this compound via the desired route.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV administration), collect a small volume of blood (e.g., 20-50 µL) from the tail vein, saphenous vein, or retro-orbital sinus.

  • Process the blood to obtain plasma or serum.

  • Analyze the samples using a validated analytical method (e.g., ELISA) to determine the concentration of this compound.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[4]

Toxicology Studies

Non-GLP toxicology studies are performed to assess the safety profile of this compound. These can include acute, sub-acute, and chronic toxicity studies.

Acute Toxicity (Maximum Tolerated Dose - MTD): The goal of an MTD study is to determine the highest dose of a drug that can be given without causing unacceptable toxicity.[5]

  • Administer single, escalating doses of this compound to different groups of mice.

  • Observe the animals for a set period (e.g., 14 days) for clinical signs of toxicity, such as changes in weight, behavior, and appearance.[5]

  • At the end of the observation period, perform a gross necropsy and collect tissues for histopathological analysis.

Repeat-Dose Toxicity: These studies involve administering this compound daily or several times a week for a longer duration to evaluate the potential for cumulative toxicity.[5] The study design should mimic the intended clinical administration schedule.[5]

Disclaimer

These protocols provide general guidance. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols: CT-721 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

A Novel, Potent, and Selective Inhibitor of Tankyrase for Oncological Research

Introduction

CT-721 is a novel, highly potent, and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer. By inhibiting TNKS1/2, this compound promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes and inhibiting the growth of cancer cells dependent on this pathway. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the Wnt/β-catenin pathway.

Mechanism of Action

This compound targets the PARP (poly-ADP-ribose polymerase) domain of both TNKS1 and TNKS2. These enzymes are responsible for the PARsylation of Axin, a key component of the β-catenin destruction complex. PARsylation of Axin leads to its ubiquitination and subsequent degradation, which in turn destabilizes the destruction complex and allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of genes that drive cell proliferation and survival. This compound's inhibition of TNKS1/2 stabilizes the Axin-containing destruction complex, leading to the phosphorylation and degradation of β-catenin, thus inhibiting Wnt pathway signaling.

G cluster_wnt_off Wnt OFF State (this compound Present) cluster_wnt_on Wnt ON State (this compound Absent) cluster_nucleus Wnt ON State (this compound Absent) destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation proteasome Proteasome beta_catenin->proteasome Ubiquitination & Degradation tnks TNKS1/2 tnks->destruction_complex PARsylation of Axin (Inhibited) ct721 This compound ct721->tnks Inhibits wnt_ligand Wnt Ligand fzd_lrp FZD/LRP Receptor wnt_ligand->fzd_lrp dsh DSH fzd_lrp->dsh destruction_complex_on Destruction Complex (Dissociated) dsh->destruction_complex_on Inhibits beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef target_genes Target Gene Transcription tcf_lef->target_genes Activates

Figure 1. Wnt/β-catenin Signaling Pathway and Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key in vitro properties of this compound.

Parameter Value Assay Conditions
TNKS1 IC50 1.2 nMBiochemical assay, recombinant human TNKS1
TNKS2 IC50 0.8 nMBiochemical assay, recombinant human TNKS2
Cellular IC50 15 nMTOPFlash reporter assay in HEK293T cells, 72h incubation
Solubility (PBS pH 7.4) > 100 µMKinetic solubility assay
Permeability (Papp A-B) 15 x 10-6 cm/sCaco-2 cell monolayer assay

Table 1. In Vitro Potency and Physicochemical Properties of this compound.

Kinase Panel (468 kinases) % Inhibition @ 1 µM Off-Target PARPs IC50
> 99% of kinases< 10%PARP1> 10 µM
BRD412%PARP2> 10 µM
vPARP> 10 µM

Table 2. Selectivity Profile of this compound.

Experimental Protocols

Protocol 1: High-Throughput Cell-Based Wnt Reporter Assay

This protocol describes a luciferase-based reporter assay for screening compounds that modulate the Wnt/β-catenin signaling pathway in a 384-well format.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-driven firefly luciferase reporter (TOPFlash) and a constitutively expressed Renilla luciferase control.

  • DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin.

  • Wnt3a conditioned media.

  • This compound (positive control).

  • Test compounds.

  • 384-well white, clear-bottom assay plates.

  • Dual-Glo Luciferase Assay System.

  • Luminometer plate reader.

Workflow:

G start Start plate_cells 1. Plate Cells HEK293T-TOPFlash (20 µL/well, 5000 cells/well) start->plate_cells incubate1 2. Incubate (16-24 hours, 37°C, 5% CO2) plate_cells->incubate1 add_compounds 3. Add Compounds (100 nL of test compounds, this compound, and DMSO controls) incubate1->add_compounds add_wnt3a 4. Add Wnt3a (5 µL of Wnt3a conditioned media to stimulate pathway) add_compounds->add_wnt3a incubate2 5. Incubate (24 hours, 37°C, 5% CO2) add_wnt3a->incubate2 add_reagent 6. Add Dual-Glo Reagent (25 µL/well, incubate 10 min) incubate2->add_reagent read_firefly 7. Read Firefly Luciferase add_reagent->read_firefly add_stopglo 8. Add Stop & Glo Reagent (25 µL/well, incubate 10 min) read_firefly->add_stopglo read_renilla 9. Read Renilla Luciferase add_stopglo->read_renilla analyze 10. Data Analysis (Normalize Firefly to Renilla) read_renilla->analyze end End analyze->end

Figure 2. High-Throughput Screening Workflow for Wnt Pathway Modulators.

Procedure:

  • Using an automated dispenser, seed 5,000 HEK293T-TOPFlash cells in 20 µL of media into each well of a 384-well plate.

  • Incubate the plate at 37°C with 5% CO2 for 16-24 hours.

  • Using an acoustic liquid handler, transfer 100 nL of test compounds, this compound positive control (e.g., 10-point, 3-fold serial dilution starting at 10 µM), and DMSO vehicle control to appropriate wells.

  • Add 5 µL of Wnt3a conditioned media to all wells except for the negative control wells to stimulate the Wnt pathway.

  • Incubate the plate at 37°C with 5% CO2 for 24 hours.

  • Equilibrate the plate and the Dual-Glo Luciferase Assay Reagent to room temperature.

  • Add 25 µL of the Dual-Glo Luciferase Reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the firefly luciferase signal on a luminometer.

  • Add 25 µL of the Dual-Glo Stop & Glo Reagent to each well to quench the firefly signal and initiate the Renilla reaction.

  • Incubate for 10 minutes at room temperature.

  • Read the Renilla luciferase signal on a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Determine the % inhibition for each test compound concentration relative to the DMSO and this compound controls.

Protocol 2: High-Content Imaging of β-catenin Nuclear Translocation

This protocol provides a method for quantifying the effect of this compound on the nuclear translocation of β-catenin using automated microscopy.

Materials:

  • SW480 colorectal cancer cell line (or other suitable cell line with active Wnt signaling).

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin.

  • 384-well black, clear-bottom imaging plates.

  • This compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS.

  • 1% BSA in PBS (Blocking Buffer).

  • Primary antibody: Anti-β-catenin (e.g., rabbit monoclonal).

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain.

  • High-content imaging system.

Procedure:

  • Seed 3,000 SW480 cells in 40 µL of media into each well of a 384-well imaging plate.

  • Incubate for 24 hours at 37°C with 5% CO2.

  • Treat cells with a serial dilution of this compound (e.g., starting from 10 µM) or test compounds for 6 hours.

  • Fix the cells by adding 10 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the wells three times with PBS.

  • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with anti-β-catenin primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the wells three times with PBS.

  • Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the wells three times with PBS.

  • Add 50 µL of PBS to each well for imaging.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Use the DAPI channel to identify nuclei and the Alexa Fluor 488 channel to detect β-catenin. The analysis software should be configured to quantify the intensity of the β-catenin signal within the nucleus versus the cytoplasm. A decrease in the nuclear-to-cytoplasmic intensity ratio indicates inhibition of β-catenin translocation.

Troubleshooting

Issue Possible Cause Solution
Low Z'-factor in HTS Assay - Inconsistent cell seeding- Reagent dispensing error- Low signal-to-background- Use an automated cell counter and dispenser- Calibrate and validate liquid handlers- Optimize Wnt3a concentration and incubation time
High Well-to-Well Variability - Edge effects in plates- Incomplete mixing of reagents- Avoid using the outer wells of the plate- Ensure proper mixing after reagent addition (e.g., orbital shaking)
No β-catenin Translocation - Cell line does not have active Wnt signaling- Use a cell line with a known activating mutation in the Wnt pathway (e.g., APC mutation in SW480)
High Background Staining - Insufficient blocking- Non-specific antibody binding- Increase blocking time or BSA concentration- Titrate primary and secondary antibodies to optimal dilution

Ordering Information

Product Catalog Number Size
This compoundThis compound-11 mg
This compound-55 mg
This compound-1010 mg

Application Notes and Protocols: CT-721 Labeling and Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "CT-721" within publicly available scientific and research databases has yielded no specific information. This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misidentification.

Therefore, the following application notes and protocols are provided as a general framework for the labeling and imaging of a novel small molecule tracer intended for preclinical or clinical research. These protocols are based on established methodologies for similar compounds and should be adapted based on the specific chemical properties of this compound and its biological target.

Radiolabeling of this compound for In Vivo Imaging

The choice of radionuclide will depend on the intended imaging modality (PET or SPECT) and the biological half-life of this compound. Common choices for PET imaging include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), while Technetium-99m (⁹⁹ᵐTc) is frequently used for SPECT.

Labeling with Positron Emitters (e.g., ¹⁸F) for PET Imaging

Positron Emission Tomography (PET) offers high sensitivity for in vivo imaging.[1][2] ¹⁸F is often favored due to its relatively long half-life (109.8 minutes), which allows for multi-step synthesis and imaging over several hours.[3]

Experimental Protocol: ¹⁸F-Labeling via Nucleophilic Substitution

This protocol assumes this compound has a suitable precursor with a leaving group (e.g., tosylate, mesylate, or nitro group) for nucleophilic substitution with [¹⁸F]fluoride.

  • Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

  • Trapping and Elution of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with acetonitrile to remove water, which can interfere with the nucleophilic substitution.

  • Radiolabeling Reaction: The this compound precursor (in a suitable solvent like DMSO or DMF) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the ¹⁸F-labeled this compound from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing the radiolabeled product is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control: The final product undergoes quality control tests, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.

Quantitative Data Summary: Radiolabeling

ParameterTypical Value
Radiochemical Yield (decay-corrected)20-60%
Radiochemical Purity>95%
Specific Activity>37 GBq/µmol (>1 Ci/µmol)
Synthesis Time60-90 minutes

Experimental Workflow: Radiolabeling and Quality Control

G cluster_0 Radiolabeling cluster_1 Purification & Formulation cluster_2 Quality Control Production [¹⁸F]Fluoride Production Trapping Trapping & Elution Production->Trapping Drying Azeotropic Drying Trapping->Drying Reaction Labeling Reaction with this compound Precursor Drying->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Reformulation HPLC->Formulation QC_HPLC Analytical HPLC Formulation->QC_HPLC QC_Tests Sterility, pH, etc. QC_HPLC->QC_Tests Final_Product Final_Product QC_Tests->Final_Product Release for Imaging

Workflow for ¹⁸F-labeling of this compound.

In Vitro Imaging: Autoradiography

Autoradiography is a technique used to visualize the distribution of a radiolabeled substance in tissue sections, providing high-resolution information on target binding.[4][5]

Experimental Protocol: In Vitro Receptor Autoradiography

  • Tissue Preparation: The tissue of interest (e.g., from a preclinical model or human biopsy) is rapidly frozen and sectioned using a cryostat (typically 10-20 µm thickness). The sections are thaw-mounted onto microscope slides.[6][7]

  • Pre-incubation: Slides are pre-incubated in a buffer solution to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Slides are incubated with a solution containing the radiolabeled this compound at a concentration appropriate to determine total binding. For determining non-specific binding, a separate set of slides is incubated with the radiolabeled this compound plus a high concentration of a non-labeled competitor that binds to the same target.

  • Washing: After incubation, the slides are washed in cold buffer to remove unbound radiotracer.[8]

  • Drying: The slides are dried rapidly, for instance, under a stream of cool, dry air.

  • Exposure: The dried slides are apposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette. The exposure time will vary depending on the radionuclide and the amount of radioactivity in the tissue.

  • Imaging and Analysis: The imaging plate is scanned using a phosphor imager, or the film is developed. The resulting image shows the distribution of the radiolabeled this compound. The signal intensity can be quantified using densitometry and compared to standards to determine the concentration of bound radioligand.[4]

Quantitative Data Summary: Autoradiography

ParameterDescription
Total Binding Signal from slides incubated with radiolabeled this compound only.
Non-specific Binding Signal from slides incubated with radiolabeled this compound and an excess of unlabeled competitor.
Specific Binding Calculated as Total Binding - Non-specific Binding.
Binding Affinity (Kd) Determined from saturation binding experiments with increasing concentrations of radiolabeled this compound.
Inhibitory Constant (Ki) Determined from competition binding experiments with a fixed concentration of radiolabeled this compound and varying concentrations of a competitor.

In Vivo Imaging: PET/CT

In vivo PET imaging allows for the non-invasive, quantitative assessment of the biodistribution and target engagement of radiolabeled this compound in a living subject.[9][10] Co-registration with a CT scan provides anatomical reference.

Experimental Protocol: In Vivo PET/CT Imaging in a Rodent Model

  • Animal Preparation: An appropriate animal model (e.g., a mouse or rat) is anesthetized. A tail-vein catheter may be placed for tracer injection.

  • Tracer Administration: A known amount of ¹⁸F-labeled this compound is injected intravenously.

  • Imaging: The animal is positioned in the PET/CT scanner. A CT scan is first acquired for attenuation correction and anatomical localization. Dynamic or static PET imaging is then performed over a specified duration (e.g., 60-90 minutes).

  • Image Reconstruction: PET data is reconstructed using an appropriate algorithm (e.g., OSEM3D), with corrections for attenuation, scatter, and radioactive decay.

  • Image Analysis: The reconstructed PET/CT images are analyzed using specialized software. Regions of interest (ROIs) are drawn over various organs and tissues to generate time-activity curves (TACs). The uptake of the radiotracer is often expressed as the standardized uptake value (SUV).

Quantitative Data Summary: In Vivo PET Imaging

ParameterDescription
Standardized Uptake Value (SUV) A semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight.
Time-Activity Curve (TAC) A plot of the tracer concentration in a region of interest over time.
Target-to-Background Ratio The ratio of tracer uptake in the target tissue to that in a reference region (e.g., muscle or blood).
Biodistribution The distribution of the tracer throughout the body at different time points post-injection, often confirmed by ex vivo gamma counting of dissected tissues.

Experimental Workflow: In Vivo PET/CT Imaging

G Animal_Prep Animal Preparation & Anesthesia Injection Radiotracer Injection (¹⁸F-CT-721) Animal_Prep->Injection CT_Scan CT Scan (Anatomical Reference) Injection->CT_Scan PET_Scan PET Scan (Dynamic or Static) CT_Scan->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Image Analysis (ROI, TACs, SUV) Reconstruction->Analysis Results Biodistribution & Target Engagement Analysis->Results

Workflow for in vivo PET/CT imaging.

Hypothetical Signaling Pathway of a this compound Target

As the target of this compound is unknown, a generic signaling pathway is presented below to illustrate the type of diagram that can be generated once the target and its mechanism of action are identified. This example depicts a common receptor tyrosine kinase (RTK) pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand This compound Target Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization P1 Autophosphorylation Receptor->P1 P2 Grb2/SOS P1->P2 P3 Ras P2->P3 P4 Raf P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 TF Transcription Factors P6->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response

Hypothetical RTK signaling pathway.

Disclaimer: The protocols and data presented are illustrative and based on general methodologies. Specific experimental conditions for this compound will need to be optimized based on its unique chemical and biological characteristics.

References

Application Notes and Protocols for CT-721 Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-721 is a potent, ATP-competitive, and time-dependent Bcr-Abl kinase inhibitor. It has demonstrated significant efficacy against wild-type Bcr-Abl and the clinically important T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for key in vitro and in vivo experiments, and essential handling and safety information.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring accurate experimental results.

PropertyValueSource
CAS Number 1388710-60-8MedKoo Biosciences
Molecular Formula C₃₀H₂₉ClN₆OMedKoo Biosciences
Molecular Weight 525.05 g/mol MedKoo Biosciences
Appearance Solid powderGeneric SDS
Solubility Soluble in DMSOBenchChem[4]
Storage Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles.BenchChem[4]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling this compound.

  • Handle the compound in a well-ventilated area.

  • In case of contact with eyes, rinse immediately with plenty of water.

  • In case of skin contact, wash off with soap and water.

  • If inhaled, move to fresh air.

  • If swallowed, rinse mouth with water. Seek medical attention if you feel unwell.

Mechanism of Action and Signaling Pathway

This compound functions as a tyrosine kinase inhibitor that specifically targets the Bcr-Abl fusion protein, the hallmark of CML. The constitutive activation of the Bcr-Abl kinase drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways. This compound competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling.[1][5]

The Bcr-Abl signaling cascade involves several key pathways that regulate cell cycle progression, apoptosis, and cell adhesion.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT CT721 This compound CT721->BCR_ABL Inhibition Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against Bcr-Abl kinases and various CML cell lines.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC₅₀ (nM)
Wild-type Bcr-Abl21.3 ± 1.1
T315I mutant Bcr-Abl65.0 ± 6.2
Data from Sun Y, et al. J Cancer. 2017.[1]

Table 2: In Vitro Cell Proliferation Inhibition

Cell LineDescriptionIC₅₀ (nM)
K562CML, blast crisis, Bcr-Abl positive~1
KU812CML, blast crisis, Bcr-Abl positive~1
Ba/F3-Bcr-AblWTMurine pro-B cells expressing wild-type Bcr-AblSignificant Inhibition
Ba/F3-Bcr-AblT315IMurine pro-B cells expressing T315I mutant Bcr-AblRemarkable Inhibition
Data from Sun Y, et al. J Cancer. 2017.[1]

Experimental Protocols

Bcr-Abl Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on Bcr-Abl kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme Recombinant Bcr-Abl Kinase Incubation Incubate Kinase, Substrate, ATP, and this compound Enzyme->Incubation Substrate GST-CrkL Substrate Substrate->Incubation CT721_dilutions Serial Dilutions of this compound CT721_dilutions->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Stop Reaction Western_Blot Western Blot with anti-phospho-CrkL antibody SDS_PAGE->Western_Blot Quantification Quantify Phosphorylation Western_Blot->Quantification Cell_Proliferation_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement Seed_Cells Seed CML cells in a 96-well plate Add_CT721 Add serial dilutions of this compound Seed_Cells->Add_CT721 Incubate_72h Incubate for 72 hours Add_CT721->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat CML cells with this compound Incubate_24h Incubate for 24 hours Treat_Cells->Incubate_24h Harvest_Cells Harvest and wash cells Incubate_24h->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate_RT Incubate at room temperature Add_Stains->Incubate_RT Flow_Cytometry Analyze by flow cytometry Incubate_RT->Flow_Cytometry Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_evaluation Evaluation Inject_Cells Subcutaneously inject K562 cells into nude mice Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize Randomize mice into treatment groups Monitor_Tumor->Randomize Tumors reach ~100-200 mm³ Administer_CT721 Administer this compound or vehicle (e.g., daily oral gavage) Randomize->Administer_CT721 Measure_Tumor Measure tumor volume periodically Administer_CT721->Measure_Tumor Monitor_Weight Monitor body weight Administer_CT721->Monitor_Weight Endpoint Sacrifice mice at endpoint and collect tumors Measure_Tumor->Endpoint Monitor_Weight->Endpoint

References

Application Notes & Protocols: Synergistic Antitumor Activity of NVS-PAK1-1 in Combination with Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[1][2] It plays a significant role in various cellular processes, including cell proliferation, survival, motility, and angiogenesis.[3][4][5] Dysregulation of PAK1 signaling is implicated in the progression and therapeutic resistance of several cancers, making it an attractive target for anticancer drug development.[1] NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1.[6][7][8] Preclinical studies have demonstrated that combining NVS-PAK1-1 with conventional chemotherapeutic agents, such as doxorubicin, can result in synergistic antitumor effects, particularly in aggressive cancer subtypes like triple-negative breast cancer (TNBC).[6]

These application notes provide a summary of the preclinical data and detailed protocols for investigating the combination of NVS-PAK1-1 and doxorubicin.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the synergistic effects of NVS-PAK1-1 in combination with doxorubicin in TNBC cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Single Agents

Cell LineNVS-PAK1-1 (μM)Doxorubicin (μM)
MDA-MB-231Not specified0.04
BT-549Not specified0.03
4T1Not specified0.02

Data extracted from a study on combination therapy in TNBC.[6] The specific IC50 values for NVS-PAK1-1 as a single agent in these cell lines were not provided in the primary source.

Table 2: Synergistic Effects of NVS-PAK1-1 and Doxorubicin Combination

Cell LineCombinationCombination Index (CI)Effect
MDA-MB-231NVS-PAK1-1 + Doxorubicin0.1Synergy
BT-549NVS-PAK1-1 + Doxorubicin0.1Synergy

A Combination Index (CI) value of < 1 indicates a synergistic effect.[6][9]

Table 3: In Vivo Tumor Growth Inhibition in an Orthotopic Mouse Model (4T1)

Treatment GroupAverage Tumor Volume (mm³) at Day 15
Vehicle Control574.42
Doxorubicin Monotherapy179.08
NVS-PAK1-1 + Doxorubicin53.55

Data from an in vivo study using 4T1 orthotopic allografts.[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of NVS-PAK1-1 and doxorubicin, both as single agents and in combination.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, BT-549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • NVS-PAK1-1 (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of NVS-PAK1-1 and doxorubicin in complete growth medium. For combination studies, prepare a fixed-ratio combination of the two drugs.

  • Remove the medium from the wells and add 100 µL of the drug dilutions (or vehicle control).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

2. Colony Formation Assay

This assay assesses the long-term effect of drug treatment on the proliferative capacity of single cells.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • NVS-PAK1-1

  • Doxorubicin

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Allow the cells to attach overnight.

  • Treat the cells with NVS-PAK1-1, doxorubicin, or the combination at specified concentrations.

  • Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

3. In Vivo Orthotopic Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of the combination therapy in a mouse model.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c)

  • 4T1 murine breast cancer cells

  • Matrigel

  • NVS-PAK1-1 formulation for in vivo use

  • Doxorubicin formulation for in vivo use

  • Calipers for tumor measurement

  • Animal handling and surgical equipment

Procedure:

  • Harvest 4T1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

  • Inject 1 x 10^6 cells into the mammary fat pad of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, NVS-PAK1-1 alone, doxorubicin alone, NVS-PAK1-1 + doxorubicin).

  • Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage for NVS-PAK1-1, intraperitoneal injection for doxorubicin).

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway in Cancer

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK PI3K_AKT PI3K/AKT Pathway PAK1->PI3K_AKT Wnt_BetaCatenin Wnt/β-catenin Pathway PAK1->Wnt_BetaCatenin LIMK LIMK PAK1->LIMK Angiogenesis Angiogenesis PAK1->Angiogenesis DrugResistance Drug Resistance PAK1->DrugResistance Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation PI3K_AKT->Proliferation Wnt_BetaCatenin->Proliferation Cofilin Cofilin LIMK->Cofilin Metastasis Metastasis & Invasion Cofilin->Metastasis

Caption: Simplified PAK1 signaling pathway in cancer.

Experimental Workflow for Combination Study

Experimental_Workflow start Start: Hypothesis Generation (PAK1 inhibition sensitizes cells to Doxorubicin) in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (IC50 & Synergy) in_vitro->cell_viability colony_formation Colony Formation Assay (Long-term survival) in_vitro->colony_formation in_vivo In Vivo Studies cell_viability->in_vivo Positive Synergy Data colony_formation->in_vivo xenograft Orthotopic Xenograft Model (Tumor Growth Inhibition) in_vivo->xenograft analysis Data Analysis & Interpretation xenograft->analysis conclusion Conclusion: Synergistic Antitumor Effect analysis->conclusion Synergistic_Action NVS_PAK1_1 NVS-PAK1-1 PAK1 PAK1 NVS_PAK1_1->PAK1 Inhibits Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage Induces Proliferation_Survival Inhibition of Proliferation & Survival Pathways PAK1->Proliferation_Survival Promotes Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Leads to Synergy Synergistic Antitumor Effect Proliferation_Survival->Synergy Apoptosis->Synergy

References

Application Notes and Protocols: Measuring the In Vitro Efficacy of CT-721

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-721 is a novel investigational compound demonstrating potential as an anti-cancer agent. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro efficacy of this compound. The primary mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of cellular processes frequently dysregulated in cancer, including inflammation, cell survival, and proliferation.[1]

This document outlines standard methodologies to quantify the effects of this compound on cancer cell lines, including the assessment of cell viability, induction of apoptosis, and the modulation of target protein and gene expression within the NF-κB pathway.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines after 72 hours of treatment. Cell viability was assessed using the MTT assay.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.3
MCF-7Breast Cancer18.9 ± 2.1
JurkatT-cell Leukemia12.7 ± 1.5
Table 2: Apoptosis Induction by this compound in Jurkat Cells

The percentage of apoptotic Jurkat cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control04.1 ± 0.52.3 ± 0.36.4 ± 0.8
This compound1015.8 ± 1.95.2 ± 0.721.0 ± 2.6
This compound2535.2 ± 3.112.7 ± 1.447.9 ± 4.5
Table 3: Effect of this compound on NF-κB Pathway Protein Expression

Relative protein expression levels in Jurkat cells treated with this compound for 24 hours were determined by Western blot analysis, with band intensities normalized to β-actin.

TreatmentConcentration (µM)p-p65 (Relative Expression)IκBα (Relative Expression)
Vehicle Control01.00 ± 0.001.00 ± 0.00
This compound100.62 ± 0.081.85 ± 0.21
This compound250.28 ± 0.052.54 ± 0.29
Table 4: Downregulation of NF-κB Target Gene Expression by this compound

The relative mRNA expression of NF-κB target genes in Jurkat cells was quantified by qPCR after 12 hours of treatment with this compound. Gene expression was normalized to the housekeeping gene GAPDH.

TreatmentConcentration (µM)BCL2 (Fold Change)CYCLIND1 (Fold Change)
Vehicle Control01.00 ± 0.001.00 ± 0.00
This compound100.58 ± 0.070.65 ± 0.08
This compound250.25 ± 0.040.31 ± 0.05

Mandatory Visualizations

CT_721_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_complex p65/p50 IkBa->NFkB_complex Inhibits p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p50 p50 p_p65 p-p65 NFkB_complex->p_p65 Translocates to Nucleus CT721 This compound CT721->IKK_complex Inhibits p_IkBa->NFkB_complex Releases DNA DNA p_p65->DNA Binds Gene_Expression Gene Expression (BCL2, CYCLIND1) DNA->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Promotes p65p50 p65p50

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein Gene Gene Expression (qPCR) Treatment->Gene IC50 Calculate IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Quant Quantify Protein Levels Protein->Protein_Quant Gene_Quant Quantify Gene Expression Gene->Gene_Quant

Caption: General workflow for in vitro efficacy testing of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.[2][3]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, Jurkat)

  • Complete cell culture medium (specific to cell line)

  • 96-well clear flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • For suspension cells (e.g., Jurkat), seed 20,000-40,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then aspirate the medium.[3]

    • Add 100 µL of solubilization solution to each well.[2]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.[2]

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[4][5]

Materials:

  • Jurkat cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[5]

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed Jurkat cells at a density of 2 x 10^5 cells/mL in 6-well plates.

    • Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Western Blot Analysis

This protocol is for determining the effect of this compound on the expression levels of key proteins in the NF-κB signaling pathway.[6][7]

Materials:

  • Jurkat cells

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors[8]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[8]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[7]

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody[7]

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat Jurkat cells with this compound for the desired time.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6][7]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using image analysis software and normalize to the loading control (β-actin).

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure the effect of this compound on the mRNA expression of NF-κB target genes.[9][10][11]

Materials:

  • Jurkat cells

  • This compound stock solution

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix[12]

  • Gene-specific primers (for BCL2, CYCLIND1, GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Treat Jurkat cells with this compound for the desired time.

    • Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

    • A typical reaction setup includes:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of:

        • Denaturation (95°C for 15 seconds)

        • Annealing/Extension (60°C for 60 seconds)[10]

    • Include no-template controls for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.[9]

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene (GAPDH).[13]

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of the anti-cancer compound this compound. By systematically evaluating its impact on cell viability, apoptosis, and the molecular targets within the NF-κB signaling pathway, researchers can effectively determine its potency and mechanism of action, paving the way for further preclinical development.[14][15][16]

References

Application Notes and Protocols for CT-721 in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-721 is a novel investigational compound that has demonstrated potential for modulating gene expression pathways involved in inflammatory responses. These application notes provide an overview of this compound, its proposed mechanism of action, and detailed protocols for its use in in vitro gene expression studies. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on their specific biological systems of interest.

Proposed Mechanism of Action

This compound is hypothesized to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, immunity, and cell survival. By interfering with key components of this pathway, this compound may lead to a downstream alteration in the expression of pro-inflammatory cytokines and other target genes.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binding IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB IκB p50/p65 IKK_Complex->IkB_NFkB:f0 Phosphorylation IkB IκB NFkB_p50 p50 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65 p65 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation IkB_NFkB:f0->IkB Degradation CT_721 CT_721 CT_721->IKK_Complex Inhibition DNA DNA NFkB_p50_n->DNA NFkB_p65_n->DNA Gene_Expression Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression Transcription

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the dose-dependent effect of this compound on the relative gene expression of key inflammatory markers in lipopolysaccharide (LPS)-stimulated human macrophages.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression

Concentration (nM) TNF-α Relative Expression (Fold Change) IL-6 Relative Expression (Fold Change)
0 (Vehicle) 100 ± 8.5 100 ± 9.2
1 85 ± 7.1 88 ± 7.9
10 62 ± 5.4 65 ± 6.1
100 35 ± 4.2 38 ± 4.5

| 1000 | 12 ± 2.1 | 15 ± 2.8 |

Table 2: IC50 Values for this compound Inhibition of Gene Expression

Target Gene IC50 (nM)
TNF-α 75.4

| IL-6 | 82.1 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of human macrophages and subsequent treatment with this compound and LPS.

Start Start Cell_Culture Culture human macrophages in appropriate medium Start->Cell_Culture Plating Plate cells at desired density (e.g., 1x10^6 cells/well) Cell_Culture->Plating Pre_treatment Pre-treat with this compound (various concentrations) for 1 hour Plating->Pre_treatment Stimulation Stimulate with LPS (e.g., 100 ng/mL) for 6 hours Pre_treatment->Stimulation Harvest Harvest cells for RNA extraction Stimulation->Harvest End End Harvest->End

Figure 2: Experimental workflow for cell culture and treatment.

Materials:

  • Human macrophage cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture human macrophages in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Aspirate the old medium and pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Following pre-treatment, add LPS to a final concentration of 100 ng/mL to stimulate the cells for 6 hours.

  • After the incubation period, wash the cells twice with ice-cold PBS and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for isolating total RNA and quantifying the expression of target genes.

Start Start RNA_Extraction Extract total RNA using a commercial kit Start->RNA_Extraction RNA_Quantification Quantify RNA concentration and assess purity (A260/A280) RNA_Extraction->RNA_Quantification cDNA_Synthesis Synthesize cDNA from 1 µg of total RNA RNA_Quantification->cDNA_Synthesis qRT_PCR Perform qRT-PCR with SYBR Green and gene-specific primers cDNA_Synthesis->qRT_PCR Data_Analysis Analyze data using the 2^-ΔΔCt method qRT_PCR->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for qRT-PCR analysis of gene expression.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green PCR Master Mix

  • Gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Lyse the harvested cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit as per the manufacturer's instructions.

  • Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for each target gene and the housekeeping gene.

  • Perform the qRT-PCR using a standard thermal cycling protocol:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Analyze the results using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesPipetting errors, inconsistent cell numbersEnsure accurate pipetting; use a cell counter for precise cell plating.
No amplification in qRT-PCRPoor RNA quality, incorrect primer designCheck RNA integrity on a gel; verify primer sequences and concentrations.
Unexpected cell toxicityThis compound concentration too highPerform a dose-response curve to determine the optimal non-toxic concentration.

Disclaimer

This compound is an investigational compound for research use only and is not approved for human use. The protocols and data presented are for informational purposes and may require optimization for different cell types and experimental conditions.

Troubleshooting & Optimization

Technical Support Center: CT-721

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "CT-721," to illustrate the structure and content of a technical support resource. All data and experimental details are representative examples and not based on an actual molecule.

This technical support center provides guidance and answers to frequently asked questions regarding the handling and use of the novel kinase inhibitor, this compound. Due to its hydrophobic nature, this compound can present challenges in dissolution and maintaining stability in aqueous solutions. This guide offers troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: For optimal solubility and stability, we recommend preparing initial stock solutions of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO is anhydrous and of high purity to prevent precipitation.

Q2: Can I use other organic solvents to dissolve this compound?

A2: While DMSO is the preferred solvent, ethanol and isopropanol can also be used. However, the maximum achievable concentration in these solvents is lower than in DMSO. Please refer to the solubility data table for more details. We advise against using methanol as it can lead to the formation of less active solvates.

Q3: My this compound solution appears to have precipitated upon storage. What should I do?

A3: Precipitation upon storage, especially at lower temperatures, can occur. Gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound. If precipitation persists, the solution may be supersaturated, and preparing a fresh, lower-concentration stock is recommended.

Q4: What is the stability of this compound in aqueous media?

A4: this compound is prone to precipitation in aqueous media, particularly at neutral to alkaline pH. For cell-based assays, it is crucial to ensure the final concentration of DMSO is kept below 0.5% to maintain solubility and minimize solvent-induced cellular stress. The addition of a non-ionic surfactant or protein (such as BSA) to the media can improve stability.

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in DMSO.

  • Question: I am trying to prepare a 10 mM stock of this compound in DMSO, but I see solid particles that won't go into solution. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Moisture in DMSO: Ensure you are using anhydrous DMSO. Water contamination will significantly reduce the solubility of this compound.

    • Low Temperature: If the DMSO or this compound vial is cold, it can hinder dissolution. Allow both to come to room temperature before mixing.

    • Insufficient Mixing: Vortex the solution vigorously for at least 2 minutes. Gentle sonication in a water bath for 5-10 minutes can also aid dissolution.

    • Compound Purity: If the issue persists, there may be impurities in the compound. Please contact our technical support with the lot number for further investigation.

Issue 2: The compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media.

  • Question: When I add my 10 mM this compound DMSO stock to my phosphate-buffered saline (PBS) for a final concentration of 10 µM, a cloudy precipitate forms immediately. How can I prevent this?

  • Answer: This is a common challenge due to the hydrophobic nature of this compound. Here are several strategies to overcome this:

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the 10 mM stock to 1 mM in DMSO, and then dilute this intermediate stock into your aqueous buffer.

    • Pre-warming the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock can improve solubility.

    • Rapid Mixing: Add the this compound stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

    • Use of Surfactants or Protein: For biochemical assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.05%) or Pluronic F-68 (0.02-0.1%) to your buffer. For cell-based assays, supplementing the medium with bovine serum albumin (BSA) up to 0.5% can help stabilize the compound.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Solubility (at 25°C)
DMSO15 mM
Ethanol5 mM
Isopropanol2.5 mM
Methanol< 1 mM
Water< 0.1 µM

Table 2: Stability of this compound (10 µM) in Aqueous Buffers after 2 Hours

Buffer (pH 7.4)Additive% Remaining in Solution
PBSNone65%
PBS0.05% Tween-2092%
PBS0.1% Pluronic F-6895%
DMEM10% FBS88%

Experimental Protocols

Protocol: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Prepare a 10 mM Stock Solution:

    • Allow the vial of this compound powder and a fresh vial of anhydrous DMSO to equilibrate to room temperature.

    • Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.

    • Vortex vigorously for 2 minutes. If necessary, sonicate in a room temperature water bath for 5 minutes until the solution is clear.

  • Prepare an Intermediate Dilution (1 mM):

    • In a sterile microcentrifuge tube, add 90 µL of anhydrous DMSO.

    • Add 10 µL of the 10 mM this compound stock solution to the DMSO and vortex to mix.

  • Prepare the Final Working Solution (10 µM):

    • Warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • In a sterile conical tube, add 999 µL of the pre-warmed medium.

    • Add 1 µL of the 1 mM this compound intermediate dilution to the medium. Immediately cap the tube and vortex gently for 10-15 seconds.

    • Use this working solution immediately for your experiment.

Visual Guides

start This compound Dissolution Issue check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_dmso Use fresh, anhydrous DMSO check_solvent->use_dmso No check_temp Are compound and solvent at room temperature? check_solvent->check_temp Yes use_dmso->check_solvent warm Warm to room temperature check_temp->warm No mix Vortex and/or sonicate check_temp->mix Yes warm->check_temp observe Is the solution clear? mix->observe success Stock solution ready observe->success Yes contact_support Contact Technical Support observe->contact_support No

Caption: Troubleshooting workflow for dissolving this compound.

cluster_receptor Cell Membrane CT721 This compound Receptor Receptor Tyrosine Kinase CT721->Receptor Inhibition P1 P P2 P RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

improving CT-721 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of CT-721 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors. Key environmental factors include temperature, light exposure, and the presence of oxygen.[1] High temperatures can accelerate chemical degradation, while exposure to UV light may cause photolysis.[1] Additionally, chemical factors such as the pH of the solution and the presence of reactive excipients can significantly impact stability.[1][2] For instance, hydrolysis can occur in highly acidic or basic conditions.[2]

Q2: What are the initial signs of this compound degradation in solution?

A2: Initial indicators of this compound degradation can include a change in the color or clarity of the solution, a shift in pH, or the appearance of unexpected peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram.[3] Quantitative analysis may also reveal a decrease in the concentration of the active pharmaceutical ingredient (API) over time.

Q3: What is a stability-indicating method and why is it important for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or other components in the formulation.[3] This is crucial for reliably assessing the stability of this compound and ensuring the safety and efficacy of the potential drug product.[4][5] HPLC is a commonly used technique for developing such methods.[3]

Q4: How should this compound solutions be stored to maximize stability?

A4: To maximize stability, this compound solutions should be stored in tightly sealed, light-resistant containers at controlled temperatures, such as refrigeration or freezing.[6] For moisture-sensitive formulations, the use of desiccants in the packaging is recommended.[1][6] The optimal storage conditions should be determined through formal stability testing.[4]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments involving this compound.

Issue 1: Rapid Loss of this compound Potency in Aqueous Solution

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis Monitor the pH of the solution over time. A significant change may indicate acid or base-catalyzed hydrolysis.Use a buffering agent (e.g., citrate, acetate, phosphate) to maintain a stable pH within the optimal range for this compound.[1]
Oxidation Sparge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.Add an antioxidant, such as ascorbic acid or tocopherol, to the formulation.[2]
Photodegradation Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.Conduct experiments under low-light conditions whenever possible.[1]
Issue 2: Inconsistent Analytical Results (HPLC)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Sample Precipitation Visually inspect the sample vial for any solid material. Ensure the sample is fully dissolved in the mobile phase.If solubility is an issue, consider alternative sample preparation techniques or adjust the mobile phase composition.[3]
Changing Retention Times Check for leaks in the HPLC system and ensure the pump is functioning correctly. Verify that the mobile phase composition is accurate.Replace pump seals if necessary and flush the system to remove any air bubbles.
Ghost Peaks Run a blank injection (mobile phase only) to identify potential contaminants in the solvent or carryover from previous injections.Use high-purity solvents and clean the injection port and column between runs.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide.

    • Thermal Stress: Incubate the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to a calibrated light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products. The goal is to achieve 5-20% degradation.[3]

Visualizations

cluster_troubleshooting Troubleshooting this compound Instability start Instability Observed (e.g., Potency Loss) check_pH Check pH Is it stable? start->check_pH check_light Check Light Exposure Is it protected? check_pH->check_light Yes hydrolysis Potential Hydrolysis check_pH->hydrolysis No check_oxygen Check Oxygen Exposure Is solution de-gassed? check_light->check_oxygen Yes photodegradation Potential Photodegradation check_light->photodegradation No oxidation Potential Oxidation check_oxygen->oxidation No add_buffer Action: Add Buffer hydrolysis->add_buffer use_amber_vials Action: Use Amber Vials photodegradation->use_amber_vials add_antioxidant Action: Add Antioxidant oxidation->add_antioxidant

Caption: Troubleshooting workflow for this compound instability in solution.

cluster_workflow Forced Degradation Experimental Workflow prep_stock Prepare 1 mg/mL This compound Stock Solution stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid (0.1M HCl) stress_conditions->acid base Base (0.1M NaOH) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (Light Exposure) stress_conditions->photo sampling Collect Samples at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis report Identify Degradants & Determine Degradation Rate analysis->report

Caption: Workflow for a forced degradation study of this compound.

References

CT-721 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CT-721

Product: this compound, a novel, potent, and selective small molecule inhibitor of Kinase-A.

Mechanism of Action: this compound is an ATP-competitive inhibitor that targets the Kinase-A enzyme, a critical component of the Pro-Growth Signaling Pathway often dysregulated in various cancer cell lines. Inhibition of Kinase-A by this compound leads to a downstream reduction in the phosphorylation of key effector proteins, resulting in cell cycle arrest and apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: We recommend preparing a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[1]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions should be stored in small, single-use aliquots at -20°C or -80°C.[1][2] This practice is crucial to prevent degradation of the compound that can occur with repeated freeze-thaw cycles.[1][2]

Q3: What is the expected IC50 range for this compound in sensitive cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and assay conditions. However, in sensitive cell lines such as the HT-29 colorectal adenocarcinoma line, the IC50 is typically in the range of 50-200 nM when measured using a 72-hour cell viability assay. Refer to the data in Table 1 for specific examples.

Q4: Can this compound be used for in vivo studies?

A4: Yes, this compound has been formulated for in vivo use in preclinical models. Please refer to the specific in vivo protocol documents for details on vehicle formulation and recommended dosing regimens. It is important to assess the compound's solubility and stability in the chosen vehicle prior to administration.

Q5: Why do my IC50 values for this compound differ from the values reported in the product literature?

A5: Discrepancies in IC50 values can arise from a variety of factors, including differences in cell line passage number, cell seeding density, assay incubation time, and the specific assay reagents used.[2] Biochemical assays and cell-based assays can also yield different potency values due to factors like cellular ATP concentration and the presence of competing proteins.[3][4] For guidance on standardizing your protocol, please see the Troubleshooting Guides below.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (nM)
HT-29Colorectal CarcinomaCell Viability (MTT)72115 ± 15
A549Lung CarcinomaCell Viability (MTT)72450 ± 30
MCF-7Breast AdenocarcinomaCell Viability (MTT)7285 ± 10
HCT116Colorectal CarcinomaColony Formation14 days25 ± 5

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Recommended this compound Concentration Ranges for Key Assays

Assay TypeCell LineRecommended Concentration RangePurpose
Western Blot (Target Engagement)HT-2910 nM - 1 µMTo observe dose-dependent inhibition of downstream p-Substrate-Y.
Cell Viability (IC50 Determination)General1 nM - 10 µM (10-point curve)To determine the concentration that inhibits cell growth by 50%.[5]
Apoptosis Assay (Annexin V)HT-29, MCF-7100 nM - 500 nMTo induce and measure apoptosis following Kinase-A inhibition.

Mandatory Visualizations

Signaling Pathway

Pro_Growth_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Adaptor Adaptor Protein RTK->Adaptor KinaseA Kinase-A Adaptor->KinaseA SubstrateY Substrate-Y KinaseA->SubstrateY Phosphorylates pSubstrateY p-Substrate-Y SubstrateY->pSubstrateY TF Transcription Factor pSubstrateY->TF Proliferation Cell Proliferation & Survival TF->Proliferation CT721 This compound CT721->KinaseA Inhibits

Caption: this compound inhibits Kinase-A in the Pro-Growth Signaling Pathway.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

High variability between replicate plates or experiments is a frequent challenge.[6][7] This guide provides a systematic approach to identifying and resolving the source of the inconsistency.

Question: Why are my IC50 values for this compound inconsistent from one experiment to the next?

Answer: Several factors related to cell handling, compound preparation, and assay execution can contribute to this variability.[2] Follow the workflow below to troubleshoot.

Troubleshooting_IC50_Variability Start Inconsistent IC50 Values CheckCells 1. Review Cell Culture Practices Start->CheckCells Passage Consistent passage number? (e.g., 5-15) CheckCells->Passage CheckCompound 2. Examine Compound Handling Dilution Fresh serial dilutions used? CheckCompound->Dilution CheckAssay 3. Standardize Assay Protocol Incubation Standardized incubation time? CheckAssay->Incubation Passage->CheckCells No: Use low passage cells from a master stock. Seeding Uniform cell seeding density? Passage->Seeding Yes Seeding->CheckCells No: Ensure single-cell suspension and accurate counting. Seeding->CheckCompound Yes Dilution->CheckCompound No: Prepare fresh dilutions for each experiment. Storage Stock aliquoted & stored at -20°C? Dilution->Storage Yes Storage->CheckCompound No: Aliquot stock to avoid freeze-thaw cycles. Storage->CheckAssay Yes Incubation->CheckAssay No: Standardize drug exposure time (e.g., 72h). EdgeEffect Avoiding 'edge effects'? Incubation->EdgeEffect Yes EdgeEffect->CheckAssay No: Do not use outer wells; fill with PBS. Solution Problem Resolved EdgeEffect->Solution Yes Western_Blot_Workflow Seed 1. Seed Cells Treat 2. Treat with this compound Seed->Treat Lyse 3. Lyse Cells (Use Phosphatase Inhibitors) Treat->Lyse Quantify 4. Quantify Protein (BCA) Lyse->Quantify Load 5. Load Equal Protein Amounts Quantify->Load Separate 6. SDS-PAGE Load->Separate Transfer 7. Transfer to Membrane Separate->Transfer Block 8. Block Membrane (e.g., 5% BSA in TBST) Transfer->Block Incubate 9. Incubate with Primary Ab Block->Incubate Wash 10. Wash Incubate->Wash Incubate2 11. Incubate with Secondary Ab Wash->Incubate2 Detect 12. Detect Signal Wash->Detect Incubate2->Wash

References

CT-721 Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with the CT-721 assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method used to determine cell viability and proliferation. The assay measures the metabolic activity of viable cells, which reduce a tetrazolium salt (this compound) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the sample.

Q2: What are the most common issues encountered with the this compound assay?

Common problems include high background signal, low signal-to-noise ratio, and high variability between replicate wells. These issues can often be traced back to suboptimal cell seeding density, reagent handling, or contamination.[1][2]

Q3: How can I be sure my cells are healthy before starting the assay?

It is crucial to use healthy, viable cells for the this compound assay to obtain reliable data. Avoid using cells that have been passaged for extended periods or have become over-confluent in flasks. The color of the growth media can be an indicator of cell health, and a viability count should be performed before seeding cells.[3]

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from the cells and reduce the dynamic range of the assay.

Possible Causes and Solutions:

  • Contamination: Bacterial, fungal, or mycoplasma contamination can contribute to a high background signal.[1] Visually inspect cultures for any signs of contamination and regularly test for mycoplasma.[1]

  • Reagent Quality: Expired or improperly stored media, serum, or other supplements can negatively impact cell health and assay performance.[1]

  • Light Exposure: Long-term exposure of the this compound reagent to light can result in the production of formazan, leading to higher background absorbance.[4] Always protect the reagent from light.

  • Incubator Conditions: Incorrect temperature or CO2 levels in the incubator can stress the cells. Ensure your incubator is properly calibrated and maintained.[3]

Issue 2: Low Signal or Low Signal-to-Noise Ratio

A weak signal can make it difficult to distinguish between treated and untreated cells.

Possible Causes and Solutions:

  • Low Cell Seeding Density: Seeding too few cells will result in a signal that is too low to be accurately measured.[5] It is essential to optimize the cell seeding density for your specific cell line and experimental conditions.[3][6]

  • Short Incubation Time: Insufficient incubation time may not allow for enough formazan to be produced. The incubation period should be optimized for your cell type.[7]

  • Reagent Issues: The this compound reagent may be inactive or used at a suboptimal concentration.

Issue 3: High Variability Between Replicate Wells

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven distribution of cells during seeding is a common cause of variability.[5] Ensure the cell suspension is homogenous before and during plating by gently pipetting up and down.[5][6]

  • Pipetting Errors: Inaccurate pipetting of cells, compounds, or assay reagents is a significant source of variability.[1] Regularly calibrate your pipettes and consider using reverse pipetting for viscous solutions.[1]

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

  • Temperature and CO2 Fluctuations: Ensure consistent temperature and CO2 levels across the entire plate during incubation. Avoid stacking plates in the incubator.[3]

Data Presentation

Table 1: Recommended Cell Seeding Densities for a 96-Well Plate

Cell Line TypeSeeding Density (cells/well)Notes
Adherent (fast-growing)5,000 - 10,000Density should allow for logarithmic growth throughout the experiment.[5][7]
Adherent (slow-growing)10,000 - 20,000A higher initial density may be needed to achieve a sufficient signal.
Suspension20,000 - 40,000Suspension cells may require higher densities for optimal assay performance.[5]

Note: These are general guidelines. The optimal seeding density should be determined experimentally for each cell line.[6][8]

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
High BackgroundContaminationTest for mycoplasma; use fresh, sterile reagents.[1]
Reagent DegradationStore this compound reagent protected from light; use fresh reagents.[4]
Low SignalInsufficient Cell NumberOptimize cell seeding density.[5]
Short Incubation TimeIncrease incubation time with the this compound reagent.[7]
High VariabilityInconsistent Cell SeedingEnsure a homogenous cell suspension before and during plating.[5]
Pipetting ErrorsCalibrate pipettes; use proper pipetting techniques.[1]
Edge EffectsDo not use outer wells or fill them with sterile liquid.

Experimental Protocols

Protocol: Optimizing Cell Seeding Density

Optimizing cell seeding density is a critical step to ensure that cells are in the logarithmic growth phase for the duration of the experiment.[6]

  • Prepare a single-cell suspension: Harvest and count your cells, then resuspend them in a complete culture medium to create a single-cell suspension.

  • Create a serial dilution: Prepare a series of cell dilutions. For a 96-well plate, a common starting range is 1,000 to 20,000 cells per well.[6]

  • Seed the plate: Add 100 µL of the appropriate cell suspension to multiple wells for each density. Include "media only" wells as a negative control.[6]

  • Incubate: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Perform the this compound assay: Add the this compound reagent to each well according to the manufacturer's protocol and measure the absorbance.

  • Analyze the data: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear range of the standard curve at your desired time point.[5]

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Unexpected Assay Results cluster_issues Identify Primary Issue cluster_solutions_hb Troubleshoot High Background cluster_solutions_ls Troubleshoot Low Signal cluster_solutions_hv Troubleshoot High Variability cluster_end Resolution Start Unexpected this compound Assay Results High_Background High Background Signal? Start->High_Background Low_Signal Low Signal? High_Background->Low_Signal No Check_Contamination Check for Contamination High_Background->Check_Contamination Yes High_Variability High Variability? Low_Signal->High_Variability No Optimize_Seeding Optimize Cell Seeding Density Low_Signal->Optimize_Seeding Yes Improve_Seeding_Technique Improve Seeding Technique High_Variability->Improve_Seeding_Technique Yes Re_Run_Assay Re-run Assay High_Variability->Re_Run_Assay No Check_Reagents Check Reagent Quality & Storage Check_Contamination->Check_Reagents Check_Reagents->Re_Run_Assay Optimize_Incubation Optimize Incubation Time Optimize_Seeding->Optimize_Incubation Optimize_Incubation->Re_Run_Assay Check_Pipetting Verify Pipetting Accuracy Improve_Seeding_Technique->Check_Pipetting Address_Edge_Effects Mitigate Edge Effects Check_Pipetting->Address_Edge_Effects Address_Edge_Effects->Re_Run_Assay

A decision tree for troubleshooting common this compound assay issues.

Experimental_Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition Cell_Culture Maintain Healthy Cell Culture Prepare_Cells Prepare Single-Cell Suspension Cell_Culture->Prepare_Cells Seed_Plate Seed 96-Well Plate Prepare_Cells->Seed_Plate Incubate_Adherence Incubate for Adherence/Acclimation Seed_Plate->Incubate_Adherence Add_Compound Add Test Compound Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_Reagent Add this compound Reagent Incubate_Treatment->Add_Reagent Incubate_Assay Incubate for Color Development Add_Reagent->Incubate_Assay Read_Plate Measure Absorbance Incubate_Assay->Read_Plate

A generalized workflow for the this compound cell viability assay.

References

Technical Support Center: CT-721 Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with CT-721, a novel kinase inhibitor targeting the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

1. What is the optimal solvent and storage condition for this compound?

This compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

2. I am observing inconsistent results in my cell viability assays. What could be the cause?

Inconsistent results in cell viability assays can stem from several factors.[1][2] One common issue is uneven cell seeding. Ensure that you have a single-cell suspension before plating and that the cells are evenly distributed across the wells. Another potential cause is the age of the cell cultures. Use cells that are in the logarithmic growth phase and have been passaged a similar number of times across experiments. Finally, ensure that the this compound stock solution has been properly stored and has not undergone multiple freeze-thaw cycles.

3. My Western blot results show variable inhibition of Akt phosphorylation. What are the possible reasons?

Variable inhibition of Akt phosphorylation can be due to differences in the timing of cell lysis after this compound treatment. The phosphorylation state of proteins in the PI3K/Akt pathway can change rapidly. It is crucial to lyse the cells at a consistent time point post-treatment. Additionally, ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins. Incomplete protein transfer during the blotting process can also lead to inconsistent results.

4. Is this compound known to have any off-target effects?

While this compound is designed to be a specific inhibitor of PI3K, some off-target activity has been observed at higher concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line that maximizes PI3K inhibition while minimizing off-target effects. Consider including appropriate controls, such as a structurally related but inactive compound, to confirm that the observed phenotype is due to the inhibition of the intended target.

Troubleshooting Guides

Cell Viability Assay (MTT/XTT)
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous single-cell suspension before plating. Pipette up and down gently to mix before aliquoting to each well.
Edge effectsAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Low signal-to-noise ratio Suboptimal cell numberTitrate the cell seeding density to ensure a robust signal.
Incorrect incubation time with the reagentOptimize the incubation time for the MTT/XTT reagent with your specific cell line.
Inconsistent dose-response curve This compound degradationUse freshly prepared dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell line instabilityUse cells from a low passage number and regularly perform cell line authentication.
Western Blotting for Phospho-Akt
Problem Possible Cause Solution
No or weak signal for phospho-Akt Ineffective this compound treatmentConfirm the activity of your this compound stock. Ensure the correct concentration and treatment duration are used.
Protein degradationUse a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times.
Inefficient antibody bindingUse a validated antibody for phospho-Akt. Optimize antibody concentration and incubation time.
High background Insufficient blockingBlock the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Inconsistent band intensity Unequal protein loadingPerform a protein quantification assay (e.g., BCA) and load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize.
Variable transfer efficiencyEnsure proper sandwich assembly and transfer conditions. Check for air bubbles between the gel and the membrane.

Experimental Protocols

Protocol: Measuring Cell Viability using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol: Western Blot Analysis of Akt Phosphorylation
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control.

Visualizations

CT_721_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation CT721 This compound CT721->PI3K Inhibits Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 24h treatment->incubation cell_viability Cell Viability Assay (MTT) incubation->cell_viability protein_lysis Cell Lysis for Protein Extraction incubation->protein_lysis data_analysis_viability Analyze Viability Data (IC50 Calculation) cell_viability->data_analysis_viability conclusion Conclusion data_analysis_viability->conclusion western_blot Western Blot for p-Akt / Total Akt protein_lysis->western_blot data_analysis_wb Analyze Western Blot Data (Band Densitometry) western_blot->data_analysis_wb data_analysis_wb->conclusion

References

Technical Support Center: Reducing CT-721 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the kinase inhibitor, CT-721. The following information is designed to help users identify, understand, and mitigate non-specific activity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known off-targets?

This compound is a potent ATP-competitive kinase inhibitor. While its primary target is [Specify a plausible kinase target, e.g., a specific cyclin-dependent kinase (CDK) or a receptor tyrosine kinase (RTK)], comprehensive kinome screening has revealed potential off-target activity against other kinases, particularly those with a structurally similar ATP-binding pocket. The degree of off-target binding is dose-dependent.

Q2: My cells are showing higher-than-expected cytotoxicity at concentrations where the on-target effect is observed. Could this be due to off-target effects?

Yes, high cytotoxicity can be a result of off-target kinase inhibition.[1][2] It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity.[1] If cytotoxicity persists even at low concentrations, it may be due to the inhibition of kinases essential for cell survival.

Q3: I'm observing inconsistent or unexpected phenotypes in my experiments with this compound. How can I determine if these are off-target effects?

Inconsistent results can arise from off-target effects or other experimental variables. To investigate the role of off-target activity, consider the following approaches:

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the primary target kinase. Discrepancies may suggest off-target effects.[1][3]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1]

  • Use of Structurally Different Inhibitors: Test another inhibitor with a different chemical scaffold that targets the same primary kinase. If the unexpected phenotype persists, it is more likely to be an on-target effect.[1]

Q4: How can I proactively assess the selectivity of this compound in my experimental model?

Assessing selectivity is key to interpreting your results accurately. Here are two common methods:

  • Kinome-wide Selectivity Screening: This involves screening this compound against a large panel of kinases to identify unintended targets.[1]

  • Western Blotting: Analyze the phosphorylation status of known downstream substrates of the intended target. Additionally, probe for key proteins in related signaling pathways that are not expected to be affected. Unexpected changes can indicate off-target activity.[1]

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity

Observation: Significant cell death is observed at concentrations required for on-target inhibition.

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition [1]1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that have the same primary target.[1]1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1]
Inappropriate Dosage 1. Conduct a detailed dose-response curve to find the lowest effective concentration.[1] 2. Consider dose interruption or reduction strategies in your experimental design.[4]1. Reduced cytotoxicity while maintaining the desired on-target effect.[1] 2. Minimized off-target binding by using a lower concentration of the inhibitor.[1]
Compound Solubility Issues 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control to ensure the solvent is not causing toxicity.[1]1. Prevention of compound precipitation, which can lead to non-specific effects.[1]
Issue 2: Inconsistent or Unexpected Experimental Results

Observation: Experimental outcomes are not consistent with the known function of the primary target kinase.

Possible Cause Troubleshooting Step Expected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results.
Inhibitor Instability 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time).1. Ensured that the compound is not degrading, leading to variable active concentrations.
Off-Target Effects 1. Consult kinome profiling data to identify potential off-targets. 2. Use a specific inhibitor for a suspected off-target to see if it phenocopies the effect of this compound. 3. Perform a knockdown (e.g., siRNA or shRNA) of the suspected off-target and assess if it abrogates the effect of this compound.1. Confirmation of the off-target responsible for the unexpected phenotype.

Experimental Protocols

Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of human kinases.[1]

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1]

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Significant inhibition of kinases other than the intended target indicates off-target binding.

Western Blotting for Off-Target Pathway Activation

Objective: To assess if this compound affects the phosphorylation status of key proteins in unintended signaling pathways.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of suspected off-target pathway proteins (e.g., p-ERK, ERK, p-JNK, JNK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of a protein in an unexpected pathway would suggest off-target effects.[1]

Visualizations

On_Target_vs_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CT721 This compound TargetKinase Primary Target Kinase CT721->TargetKinase Inhibition OffTargetKinase Off-Target Kinase CT721->OffTargetKinase Inhibition Substrate_On Downstream Substrate TargetKinase->Substrate_On Phenotype_On Desired Phenotype Substrate_On->Phenotype_On Substrate_Off Downstream Substrate OffTargetKinase->Substrate_Off Phenotype_Off Undesired Phenotype Substrate_Off->Phenotype_Off

Caption: On-target vs. off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound CheckDose Is the lowest effective concentration being used? Start->CheckDose DoseResponse Perform Dose-Response Curve CheckDose->DoseResponse No AssessSelectivity Assess Selectivity CheckDose->AssessSelectivity Yes DoseResponse->CheckDose KinomeScreen Kinome Profiling AssessSelectivity->KinomeScreen WesternBlot Western Blot for Off-Target Pathways AssessSelectivity->WesternBlot RescueMutant Rescue with Drug-Resistant Mutant AssessSelectivity->RescueMutant Interpret Interpret Results: On-Target vs. Off-Target KinomeScreen->Interpret WesternBlot->Interpret RescueMutant->Interpret

Caption: Troubleshooting workflow for unexpected this compound results.

References

CT-721 (Narsoplimab/OMS721) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CT-721 (Narsoplimab/OMS721). Narsoplimab is an inhibitor of mannan-binding lectin-associated serine protease-2 (MASP-2) and is not expected to be directly cytotoxic.[1][2][3] This guide focuses on addressing unexpected cytotoxicity observed during in vitro experiments.

Troubleshooting Guides

Unexpected cell death or reduced viability in cell cultures treated with this compound can arise from various experimental factors. This section provides a systematic approach to troubleshooting these issues.

Issue 1: Unexpectedly High Cytotoxicity Observed in an MTT or Similar Proliferation Assay

Possible Causes and Solutions

Cause Explanation Recommended Action
Compound Interference Colored compounds or those with reducing/oxidizing properties can interfere with the MTT reagent, leading to false-positive results.[1]Run a "compound-only" control (media + this compound + MTT reagent, no cells) to measure the intrinsic absorbance of this compound. Subtract this background from all experimental wells.[2]
Incomplete Solubilization of Formazan If the purple formazan crystals are not fully dissolved, it can lead to inaccurate and variable absorbance readings.[1]Ensure sufficient volume of a suitable solubilization solution is used. Mix thoroughly and check for complete dissolution before reading the plate.
MTT Reagent Toxicity The MTT reagent itself can be toxic to some cell lines, especially with prolonged incubation.[4]Optimize the MTT incubation time. A shorter incubation period may be sufficient and less toxic.
Contamination Microbial contamination can affect cell health and metabolism, leading to reduced viability.Regularly check cell cultures for any signs of contamination.
Suboptimal Culture Conditions Incorrect CO2 levels, temperature, or expired media can stress cells and increase their sensitivity.[2]Ensure the incubator is properly calibrated and that all culture reagents are within their expiration dates.
Issue 2: High Variability Between Replicates

Possible Causes and Solutions

Cause Explanation Recommended Action
Uneven Cell Seeding An inconsistent number of cells in each well is a primary source of variability.[2]Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 20-30 minutes on a level surface before incubation to allow for even cell settling.[2]
Edge Effects Increased evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[5]Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[5]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, compound, or reagents will introduce significant variability.[6]Use calibrated pipettes and ensure proper pipetting technique. For suspension cells, gently mix the cell suspension between pipetting steps.
Presence of Bubbles Bubbles in the wells can interfere with absorbance or fluorescence readings.[6]Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can sometimes be removed with a sterile needle.[6]
Issue 3: Inconsistent IC50 Values Across Experiments

Possible Causes and Solutions

Cause Explanation Recommended Action
Cell Passage Number and Health Cells at high passage numbers can have altered growth rates and drug sensitivity.[5]Use cells from a consistent, low-passage number range for all experiments to ensure reproducibility.[5]
Initial Seeding Density The starting number of cells can influence the apparent cytotoxicity.[2]Optimize and maintain a consistent cell seeding density for each experiment.
Reagent Stability The stability of this compound in solution may vary depending on the solvent and storage conditions.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Variations in Incubation Time The duration of compound exposure can impact the observed effect.Standardize the incubation time for this compound across all experiments for a given cell line and assay.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound (Narsoplimab)?

A1: this compound, also known as Narsoplimab or OMS721, is a human monoclonal antibody that targets and inhibits mannan-binding lectin-associated serine protease-2 (MASP-2).[2] MASP-2 is the key effector enzyme of the lectin pathway of the complement system.[2][3] By inhibiting MASP-2, this compound blocks the activation of the lectin pathway, which is involved in inflammation and endothelial damage.[2][4]

Q2: Is this compound expected to be cytotoxic?

A2: No, the primary mechanism of action of this compound is not cytotoxic. It is designed to be an inhibitor of a specific inflammatory pathway.[2] In fact, studies have shown that by inhibiting the lectin pathway, Narsoplimab can reduce apoptotic injury to endothelial cells in certain pathological conditions.[7] Any observed cytotoxicity in in vitro assays is likely due to experimental artifacts or potential off-target effects that are not characteristic of its intended therapeutic action.

Q3: What are the appropriate controls to include in my cytotoxicity assays with this compound?

A3: It is crucial to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

  • Untreated Control: Cells that are not treated with either the compound or the vehicle.

  • Positive Control: A known cytotoxic compound to ensure the assay is working correctly.

  • Compound-Only Control: Wells containing media and this compound at all tested concentrations, but no cells. This is to check for any interference of the compound with the assay reagents.[2]

Q4: Which cytotoxicity assay is recommended for use with this compound?

A4: While multiple assays can be used, it is important to be aware of their principles and potential for artifacts.

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity. They are susceptible to interference from colored compounds or compounds that have reducing or oxidizing properties.[1][8]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cell membranes, indicating necrosis or late apoptosis.[7] It is generally less prone to compound interference than metabolic assays.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key mediators of apoptosis.[9] They can provide mechanistic insights into the type of cell death observed.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels as an indicator of viability and are generally more sensitive than colorimetric assays.[10]

Given that this compound is a monoclonal antibody, which is less likely to be colored or have redox properties, any of these assays could be suitable. However, if unexpected cytotoxicity is observed, using a secondary assay based on a different principle (e.g., LDH release after an initial MTT screen) is recommended for confirmation.

Experimental Protocols

General Protocol for an MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at the appropriate wavelength (typically 570 nm).

General Protocol for an LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).

General Protocol for a Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for the time specified by the manufacturer.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

Visualizations

CT_721_Signaling_Pathway This compound (Narsoplimab) Mechanism of Action cluster_lectin Lectin Pathway Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Pathogen or Damaged Cell Pathogen or Damaged Cell MBL/Ficolins MBL/Ficolins Pathogen or Damaged Cell->MBL/Ficolins binds to MASP-2 (Zymogen) MASP-2 (Zymogen) MBL/Ficolins->MASP-2 (Zymogen) activates MASP-2 (Active) MASP-2 (Active) MASP-2 (Zymogen)->MASP-2 (Active) C4 C4 MASP-2 (Active)->C4 cleaves C2 C2 MASP-2 (Active)->C2 cleaves This compound (Narsoplimab) This compound (Narsoplimab) This compound This compound This compound->MASP-2 (Zymogen) binds and inhibits C3 Convertase C3 Convertase C4->C3 Convertase C2->C3 Convertase Inflammation & Cell Lysis Inflammation & Cell Lysis C3 Convertase->Inflammation & Cell Lysis leads to

Caption: Mechanism of this compound (Narsoplimab) inhibiting the lectin pathway.

Cytotoxicity_Workflow General Cytotoxicity Experimental Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Compound Treatment Compound Treatment Overnight Incubation->Compound Treatment Incubation (e.g., 24-72h) Incubation (e.g., 24-72h) Compound Treatment->Incubation (e.g., 24-72h) Cytotoxicity Assay Cytotoxicity Assay Incubation (e.g., 24-72h)->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity experiments.

Troubleshooting_Tree Troubleshooting Unexpected Cytotoxicity Unexpected Cytotoxicity Unexpected Cytotoxicity High Variability? High Variability? Unexpected Cytotoxicity->High Variability? Inconsistent IC50? Inconsistent IC50? High Variability?->Inconsistent IC50? No Check Cell Seeding Check Cell Seeding High Variability?->Check Cell Seeding Yes High Background? High Background? Inconsistent IC50?->High Background? No Standardize Cell Passage Standardize Cell Passage Inconsistent IC50?->Standardize Cell Passage Yes Run Compound-Only Control Run Compound-Only Control High Background?->Run Compound-Only Control Yes Mitigate Edge Effects Mitigate Edge Effects Check Cell Seeding->Mitigate Edge Effects Review Pipetting Review Pipetting Mitigate Edge Effects->Review Pipetting Consistent Seeding Density Consistent Seeding Density Standardize Cell Passage->Consistent Seeding Density Prepare Fresh Compound Prepare Fresh Compound Consistent Seeding Density->Prepare Fresh Compound Check for Contamination Check for Contamination Run Compound-Only Control->Check for Contamination Optimize Reagent Incubation Optimize Reagent Incubation Check for Contamination->Optimize Reagent Incubation

Caption: A decision tree for troubleshooting unexpected cytotoxicity results.

References

how to prevent CT-721 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CT-721. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C or below, protected from light and moisture.[1][2] Use containers that are opaque or amber-colored to prevent photodecomposition.[2] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use (less than one week), a refrigerated temperature of 2-8°C is acceptable.[2]

Q2: I've noticed a decrease in the potency of my this compound solution over time. What could be the cause?

A2: A loss of potency is a primary indicator of compound degradation. Several factors could be responsible:

  • Improper Storage: Exposure to room temperature, light, or repeated freeze-thaw cycles can accelerate degradation.[1]

  • pH of the Solution: The stability of this compound is pH-dependent. Extreme pH values can catalyze hydrolytic degradation of its ester group.[3]

  • Oxidation: The presence of dissolved oxygen in the solvent can lead to the oxidation of the compound.[3]

  • Solvent Purity: Using solvents that are not of high purity or contain reactive impurities can contribute to degradation.

To identify the cause, a systematic evaluation of your storage conditions and solution preparation methods is recommended.[3]

Q3: What solvents are recommended for reconstituting and diluting this compound?

A3: For initial reconstitution, it is recommended to use a high-purity, anhydrous solvent such as DMSO. For subsequent dilutions into aqueous buffers for experiments, it is important to ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation. The stability of this compound can be buffer-dependent; therefore, it is advisable to test its stability in your specific buffer system.[4]

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: The most effective method for detecting and quantifying degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.[3][5]

Q5: Are there any known incompatibilities with other common lab reagents?

A5: Avoid strong acids, bases, and oxidizing agents, as they can accelerate the degradation of this compound.[3] It is also important to segregate this compound from incompatible chemicals during storage to prevent accidental contact.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results

If you are experiencing variability in your experimental outcomes, it may be due to the degradation of this compound. Follow this troubleshooting workflow:

G A Inconsistent Results Observed B Verify Stock Solution Integrity (Check for precipitation, discoloration) A->B C Analyze Stock by HPLC/LC-MS (Compare to Certificate of Analysis) B->C D Is Purity >95%? C->D F Review Experimental Protocol (Check buffer pH, temperature, light exposure) D->F Yes H Stock Solution Degraded D->H No E Prepare Fresh Stock Solution (Follow recommended procedures) I Experimental Conditions Causing Degradation F->I G Perform Forced Degradation Study (To identify stability liabilities) H->E I->G J Modify Protocol and Retest (e.g., use fresh solutions, protect from light) I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Particulates or Color Change in Solution

The appearance of particulates or a change in color (e.g., yellowing) can be a sign of degradation or poor solubility.

  • Check Solubility Limits: Ensure that the concentration of this compound in your solution does not exceed its solubility limit in the chosen solvent system.

  • Assess for Degradation: A color change, particularly yellowing, can indicate oxidative or photolytic degradation.[4] Analyze the sample using HPLC or LC-MS to identify any degradation products.

  • Filter the Solution: If precipitation is suspected, the solution can be filtered through a 0.22 µm syringe filter. However, it is crucial to confirm that the active compound is not being removed by the filter.

  • Prepare Fresh Solutions: It is always best practice to prepare fresh solutions if any visual changes are observed.[1]

Data Presentation

Table 1: Stability of this compound Under Various Storage Conditions

The following table summarizes the stability of this compound as a lyophilized powder and in a 10 mM DMSO stock solution under different storage conditions over a 6-month period. Degradation was assessed by HPLC.

ConditionFormTemperatureLight ExposurePurity after 6 Months
1Lyophilized Powder-80°CDark>99%
2Lyophilized Powder-20°CDark>99%
3Lyophilized Powder4°CDark97%
4Lyophilized Powder25°CAmbient Light85%
510 mM in DMSO-80°CDark>99%
610 mM in DMSO-20°CDark98%
710 mM in DMSO4°CDark91%
810 mM in DMSO25°CAmbient Light78%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the potential degradation pathways of this compound under stress conditions.[3]

Objective: To determine the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.[3]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[3]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours, alongside a control sample protected from light.[3]

    • Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.[3]

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a validated stability-indicating HPLC method.[3]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify any major degradation products.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL This compound Stock B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolysis (UV Light, RT) A->E F Sample at 0, 4, 8, 24h B->F C->F D->F E->F G Neutralize Acid/Base Samples F->G H Analyze by HPLC G->H I Quantify Degradants H->I

Caption: Workflow for a forced degradation study.

Visualizations

Potential Degradation Pathways of this compound

Based on its chemical structure containing an ester and an electron-rich aromatic system, the following degradation pathways are plausible:

G A This compound (Active Compound) B Hydrolysis (Acid/Base Catalyzed) A->B C Oxidation (Presence of O₂) A->C D Photodecomposition (UV Light Exposure) A->D E Inactive Carboxylic Acid + Alcohol Metabolites B->E F Oxidized Metabolites C->F G Photodegradants D->G

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: CT-721 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CT-721 in in vivo experiments. Inconsistent results in preclinical studies can arise from a variety of factors, and this resource aims to help identify and address potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as OMS721 or by its generic name Narsoplimab, is a fully human monoclonal antibody.[1][2] It targets and inhibits Mannan-Binding Lectin-Associated Serine Protease-2 (MASP-2), the key effector enzyme of the lectin pathway of the complement system.[1][2][3] By inhibiting MASP-2, this compound blocks the activation of the lectin pathway, which is a critical component of the innate immune system and can contribute to inflammation and tissue damage when overactivated.[1][3] Importantly, it does not appear to interfere with the classical complement pathway, which is crucial for the acquired immune response to infection.

Q2: What are the common causes of inconsistent results in in vivo studies with therapeutic antibodies like this compound?

A2: Inconsistent results in in vivo studies can stem from several factors, including:

  • Animal Model Variability: Differences in species, strain, age, sex, and microbiome of the animal models can significantly impact the experimental outcome.

  • Dosing and Administration: Inconsistencies in dose preparation, route of administration, timing, and frequency of dosing can lead to variable drug exposure and efficacy.

  • Experimental Protocol Deviations: Minor variations in surgical procedures, induction of disease models, or sample collection and processing can introduce significant variability.

  • Endpoint Measurement: Subjectivity in scoring, improper sample handling, or variability in assay performance can lead to inconsistent data.

  • Biological Variability: The inherent biological differences between individual animals can contribute to a range of responses to the same treatment.

Q3: Are there any known issues with the stability of this compound that could affect in vivo experiments?

A3: While specific stability data for "this compound" is not publicly available, Narsoplimab (OMS721) is a monoclonal antibody formulated for intravenous administration in clinical settings.[4] For preclinical in vivo studies, it is crucial to follow the manufacturer's instructions for storage and handling. Improper storage, repeated freeze-thaw cycles, or incorrect dilution of the antibody can lead to loss of activity and inconsistent results.

Troubleshooting Guides

Issue 1: High variability in therapeutic response between animals in the same treatment group.

Possible Causes & Solutions

CauseTroubleshooting Steps
Animal Variability - Ensure a homogenous population of animals (age, weight, and sex-matched).- Source animals from a reputable vendor with a well-defined health status.- Consider the impact of the microbiome and normalize it if possible (e.g., co-housing).
Inconsistent Dosing - Prepare fresh dilutions of this compound for each experiment.- Use precise techniques for administration (e.g., calibrated pipettes, consistent injection volume).- Ensure the route of administration is consistent and appropriate for the model.
Variable Disease Induction - Refine and standardize the disease induction protocol.- Monitor disease progression closely and randomize animals into treatment groups only after disease is established.
Assay Performance - Validate all assays for reproducibility and accuracy.- Run quality controls with every assay.- Blind the person performing the endpoint analysis to the treatment groups.
Issue 2: Lack of expected therapeutic effect of this compound.

Possible Causes & Solutions

CauseTroubleshooting Steps
Suboptimal Dosing - Perform a dose-response study to determine the optimal dose for your specific animal model and disease state.- Review literature for effective doses of MASP-2 inhibitors in similar models. A dose of 4 mg/kg once weekly has been used in clinical trials.[4]
Incorrect Timing of Administration - The therapeutic window for intervention may be narrow. Administer this compound at different time points relative to disease induction to find the optimal treatment schedule.
Inactive Compound - Verify the activity of your batch of this compound using an in vitro functional assay (e.g., a lectin pathway-specific complement activation assay).- Ensure proper storage and handling of the antibody.
Animal Model Resistance - The chosen animal model may not have a lectin pathway-driven pathology. Confirm the role of the lectin pathway in your disease model through literature or preliminary studies.
Pharmacokinetics/Pharmacodynamics (PK/PD) - The half-life of this compound in your animal model may be shorter than expected. Consider more frequent dosing or a different route of administration.

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Murine Model of Ischemia-Reperfusion Injury
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Disease Induction: Induce renal ischemia-reperfusion injury (IRI) by clamping the left renal pedicle for 30 minutes, followed by reperfusion. The right kidney is removed (nephrectomy).

  • Treatment Groups (n=10/group):

    • Sham + Vehicle Control (e.g., PBS)

    • IRI + Vehicle Control

    • IRI + this compound (low dose, e.g., 1 mg/kg)

    • IRI + this compound (high dose, e.g., 5 mg/kg)

  • Drug Administration: Administer this compound or vehicle via intravenous (IV) injection 30 minutes prior to reperfusion.

  • Endpoint Analysis (at 24 hours post-reperfusion):

    • Primary Endpoint: Serum creatinine and Blood Urea Nitrogen (BUN) levels to assess renal function.

    • Secondary Endpoints:

      • Histological analysis of kidney tissue for tubular necrosis (H&E staining).

      • Immunohistochemistry for C3d deposition to assess complement activation.

      • qRT-PCR for inflammatory markers (e.g., TNF-α, IL-6) in kidney tissue.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to compare between groups.

Visualizations

Signaling_Pathway cluster_lectin Lectin Pathway Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects MBL_Ficolins MBL/Ficolins MASP2_zymogen MASP-2 (Zymogen) MBL_Ficolins->MASP2_zymogen binds to pathogen/ damaged cells MASP2_active MASP-2 (Active) MASP2_zymogen->MASP2_active auto-activates C4 C4 MASP2_active->C4 C2 C2 MASP2_active->C2 C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonization) C3->C3b Inflammation Inflammation C3a->Inflammation Cell_Lysis Cell Lysis (MAC) C3b->Cell_Lysis CT721 This compound (Narsoplimab) CT721->MASP2_active inhibits

Caption: Signaling pathway of the lectin pathway and inhibition by this compound.

Experimental_Workflow start Start: Acclimate Animals disease_induction Induce Disease Model start->disease_induction randomization Randomize into Groups disease_induction->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Animal Health & Disease Progression treatment->monitoring endpoints Collect Samples for Endpoint Analysis monitoring->endpoints data_analysis Analyze Data endpoints->data_analysis end End: Report Results data_analysis->end Troubleshooting_Tree cluster_high_variability High Inter-Animal Variability? cluster_no_effect Lack of Therapeutic Effect? start Inconsistent In Vivo Results check_animals Review Animal Homogeneity (Strain, Age, Sex, Health) start->check_animals Yes check_dose_timing Optimize Dose & Timing (Dose-Response, Time-Course) start->check_dose_timing No check_dosing Verify Dosing Procedure (Preparation, Volume, Route) check_animals->check_dosing check_protocol Standardize Disease Induction & Endpoint Assays check_dosing->check_protocol check_activity Confirm this compound Activity (In Vitro Assay, Storage) check_dose_timing->check_activity check_model Validate Animal Model (Lectin Pathway Involvement) check_activity->check_model

References

Technical Support Center: Overcoming CT-721 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting resistance to CT-721, a novel inhibitor of Chrono Kinase 1 (CK1). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Chrono Kinase 1 (CK1). In sensitive cancer cell lines, CK1 is a critical driver of proliferation and survival. This compound binds to the ATP pocket of CK1, inhibiting its kinase activity. This leads to the dephosphorylation of downstream targets, including key regulators of the cell cycle and apoptosis, ultimately resulting in cell growth arrest and programmed cell death.

Q2: My cell line, previously sensitive to this compound, is no longer responding. What are the likely causes?

A2: Acquired resistance to targeted therapies like this compound is a common phenomenon and can occur through several mechanisms.[1] The three most probable causes for resistance in your cell line are:

  • On-Target Secondary Mutations: The emergence of a mutation in the CK1 gene itself, which prevents this compound from binding effectively. A common culprit is the "gatekeeper" mutation, which we have designated CK1 T420M.[2][3]

  • Bypass Pathway Activation: The cancer cells may have activated an alternative signaling pathway that circumvents the need for CK1 signaling to drive growth and survival.[4] Common bypass pathways involve the upregulation of other receptor tyrosine kinases (RTKs) like HRK (Helio Receptor Kinase), leading to reactivation of downstream signals such as the MAPK and PI3K/AKT pathways.[5][6]

  • Increased Drug Efflux: The cells may have increased the expression of transporter proteins, such as ABCG2 (a multidrug resistance protein), which actively pump this compound out of the cell, preventing it from reaching its target at a sufficient concentration.[7]

Q3: How can I confirm that my cell line has developed resistance?

A3: The first step is to quantitatively measure the change in sensitivity. This is done by performing a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant line and comparing it to the original, sensitive parental cell line. A significant rightward shift in the dose-response curve and a substantial increase in the IC50 value (e.g., >5-fold) confirms the acquisition of resistance.

Q4: I've confirmed resistance. How do I determine which mechanism is responsible?

A4: A step-by-step troubleshooting approach is recommended.

  • Step 1: Sequence the CK1 Kinase Domain. Use Sanger sequencing to check for the presence of the T420M mutation or other mutations within the this compound binding site.[8][9]

  • Step 2: Analyze Signaling Pathways. Use Western blotting to examine the phosphorylation status of key proteins in bypass pathways (e.g., p-HRK, p-AKT, p-ERK) in both sensitive and resistant cells, with and without this compound treatment.[10][11] A sustained high level of phosphorylation in resistant cells despite this compound treatment suggests bypass activation.

  • Step 3: Perform a Drug Efflux Assay. Use a functional assay, such as a Rhodamine 123 or Calcein-AM efflux assay, to measure the activity of drug transporter pumps. Increased efflux in the resistant line that can be reversed by a known efflux pump inhibitor (e.g., verapamil) points to this mechanism.

Q5: My resistant cells do not have the CK1 T420M mutation. What is the next step?

A5: If on-target mutation is ruled out, the most likely cause is bypass pathway activation. You should proceed with a comprehensive Western blot analysis to probe the activation state of common parallel signaling pathways such as the HRK/MAPK and PI3K/AKT axes. See the "Troubleshooting Guide" and "Experimental Protocols" sections for detailed instructions.

Troubleshooting Guides

Problem: Decreased Efficacy of this compound in a Previously Sensitive Cell Line

This guide provides a logical workflow to diagnose the underlying cause of resistance.

G cluster_start cluster_step1 Step 1: Confirm Resistance cluster_step2 Step 2: Investigate On-Target Mutation cluster_step3 Step 3: Investigate Bypass Pathways cluster_step4 Step 4: Investigate Drug Efflux cluster_results start Start: Observed Decrease in this compound Sensitivity confirm Perform IC50 Assay (See Protocol 1) start->confirm compare Compare IC50 of Parental vs. Suspected Resistant Line confirm->compare decision1 Is IC50 Significantly Increased (>5-fold)? compare->decision1 sequence Sequence CK1 Kinase Domain (See Protocol 3) decision1->sequence Yes no_res No Resistance Detected. Check Compound/Assay. decision1->no_res No decision2 Is T420M Mutation Present? sequence->decision2 western Perform Western Blot for p-HRK, p-AKT, p-ERK (See Protocol 2) decision2->western No result1 Mechanism: On-Target CK1 T420M Mutation decision2->result1 Yes decision3 Is Bypass Pathway Sustained/Activated? western->decision3 efflux Perform Drug Efflux Assay (e.g., Rhodamine 123) decision3->efflux No result2 Mechanism: Bypass Pathway Activation decision3->result2 Yes result4 Mechanism: Increased Drug Efflux efflux->result4

Data Presentation

Table 1: Comparative IC50 Values for this compound

This table shows representative data from a cell viability assay comparing a sensitive parental cell line (CL-S1) with its this compound-resistant derivative (CL-R1).

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
CL-S1 Parental, Sensitive15-
CL-R1 Resistant Derivative25016.7

Table 2: Western Blot Analysis of Key Signaling Proteins

This table summarizes quantitative results from a Western blot experiment, showing protein phosphorylation changes in response to this compound (100 nM for 4 hours). Values represent the densitometric signal of the phosphorylated protein normalized to the total protein.

TreatmentCell Linep-CK1 (Normalized)p-AKT (Normalized)p-ERK (Normalized)
Vehicle CL-S11.001.001.00
This compound CL-S10.120.250.31
Vehicle CL-R10.951.501.45
This compound CL-R10.881.421.38

Note: The sustained high levels of p-AKT and p-ERK in the CL-R1 line, even with this compound treatment, strongly suggest bypass pathway activation.

Signaling Pathway Diagrams

G

G

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol uses a standard colorimetric method (MTT) or luminescence method (ATP-based) to assess cell viability.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 10 µM). Replace the medium in the wells with medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Reagent: Add the viability reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.[14]

  • Readout: Incubate as required by the reagent manufacturer. For MTT, this involves dissolving formazan crystals. Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein phosphorylation, indicating pathway activation.[15]

  • Cell Treatment and Lysis: Plate sensitive and resistant cells and grow to ~80% confluency. Treat with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your targets (e.g., anti-p-CK1, anti-CK1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Protocol 3: Sanger Sequencing of the CK1 Kinase Domain

This protocol is used to identify point mutations in the CK1 gene.[9][17]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and resistant cell lines.

  • PCR Amplification: Design primers that flank the kinase domain of the CK1 gene. Perform PCR to amplify this specific region from the genomic DNA of each cell line.

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the DNA from the PCR reaction using a commercial kit to remove primers and dNTPs.

  • Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers (either forward or reverse), and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis on an automated DNA sequencer.

  • Data Analysis: The sequencing software generates a chromatogram. Align the sequence from the resistant cells to the sequence from the parental cells (or a reference sequence) to identify any base changes, such as the T420M mutation.

References

CT-721 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CT-721, a potent and selective inhibitor of the Janus Kinase 1 (JK1). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on experimental controls, best practices, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and diluting this compound?

A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using anhydrous DMSO. For working concentrations in cell-based assays, further dilute the DMSO stock solution in your cell culture media. Ensure the final DMSO concentration in your experimental setup is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

Q2: What is the stability of this compound in solution?

A2: The DMSO stock solution of this compound is stable for up to 6 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for JK1, some minor off-target activity may be observed at high concentrations. Kinome profiling has been performed to assess selectivity.[1][2] It is crucial to perform dose-response experiments to determine the optimal concentration range that balances on-target efficacy with minimal off-target effects.[1]

Q4: How can I confirm that this compound is engaging its target (JK1) in my cellular experiments?

A4: Target engagement can be confirmed by performing a Western blot to analyze the phosphorylation status of known downstream substrates of JK1, such as STAT3. A reduction in phosphorylated STAT3 (p-STAT3) levels upon treatment with this compound indicates successful target engagement.[1]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Levels of Cell Death Observed

If you observe significant cytotoxicity at concentrations expected to be effective, consider the following:

Possible Cause Troubleshooting Step Expected Outcome
Solvent Toxicity 1. Prepare a "vehicle-only" control with the same final DMSO concentration as your highest this compound dose. 2. Perform a dose-response curve with DMSO to determine the toxicity threshold in your cell line.Determines if cell death is caused by the solvent rather than the compound.
Off-Target Effects 1. Lower the concentration of this compound. Perform a dose-response experiment to find the lowest effective concentration. 2. Use a different kinase inhibitor with a distinct chemical scaffold that targets JK1 to see if the cytotoxicity is replicated.[1]Identifies if the toxicity is due to inhibition of unintended kinases.[1]
Compound Precipitation 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Check the solubility of this compound in your specific cell culture media.[1]Prevents non-specific effects caused by compound precipitation.[1]
Issue 2: Inconsistent or No Inhibitory Effect

If you observe variable results or a lack of JK1 inhibition, consult the following guide:

Possible Cause Troubleshooting Step Expected Outcome
Inhibitor Instability 1. Prepare fresh dilutions of this compound from the DMSO stock for every experiment. 2. Aliquot the stock solution to minimize freeze-thaw cycles.Ensures that the observed effects are due to the active inhibitor and not its degradation products.[1]
High ATP Concentration (In Vitro Assays) 1. For in vitro kinase assays, use an ATP concentration that is close to the Km value for JK1.[3] 2. Be aware that high ATP levels can compete with ATP-competitive inhibitors like this compound.[4]Increases the apparent potency of the inhibitor in biochemical assays.[3]
Activation of Compensatory Pathways 1. Probe for the activation of other signaling pathways (e.g., other JAK family members) using Western blotting. 2. Consider using this compound in combination with other inhibitors to block these compensatory mechanisms.[1]Provides a clearer understanding of the cellular response and leads to more consistent results.[1]
Cell Line-Specific Effects 1. Test this compound in multiple cell lines to determine if the lack of effect is specific to one cell type.[1]Distinguishes between general compound inactivity and context-specific cellular responses.[1]

Experimental Protocols & Data

Determining the IC50 of this compound in a Cell-Based Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of JK1-mediated STAT3 phosphorylation.

Methodology:

  • Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for 2 hours.

  • Stimulation: Stimulate the cells with a suitable cytokine (e.g., Interleukin-6) to activate the JK1 pathway. An unstimulated control should also be included.

  • Lysis: After stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Analysis: Determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in the cell lysates using an ELISA or Western blot.

  • Calculation: Normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized p-STAT3 levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Sample IC50 Data for this compound:

Assay Type Cell Line ATP Concentration IC50 (nM)
Biochemical (In Vitro)-10 µM5.2
Cell-Based (p-STAT3)HeLaCellular45.8
Cell-Based (p-STAT3)HEK293Cellular52.3

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key pathways and workflows relevant to experiments with this compound.

JK1_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JK1 JK1 Receptor->JK1 Activates STAT3 STAT3 JK1->STAT3 Phosphorylates CT721 This compound CT721->JK1 Inhibits pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: The JK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent or No Effect Observed Check_Reagents Prepare Fresh this compound Dilutions? Start->Check_Reagents Check_Protocol Is ATP Concentration Optimized (for in vitro assays)? Check_Reagents->Check_Protocol Yes Fail Contact Technical Support Check_Reagents->Fail No Check_Biology Assess Compensatory Pathways? Check_Protocol->Check_Biology Yes Check_Protocol->Fail No Success Problem Resolved Check_Biology->Success Yes Check_Biology->Fail No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: CT-721 Incubation Time Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working with CT-721, focusing on the critical step of incubation time adjustment to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial incubation time for this compound?

For initial experiments, a 24-hour incubation period is recommended. However, the optimal time can vary depending on the cell type and experimental goals. We advise performing a time-course experiment to determine the ideal incubation period for your specific model system.

Q2: How can I determine the optimal incubation time for my specific cell line with this compound?

To establish the optimal incubation time, a time-course experiment is essential. This involves treating your cells with this compound and collecting samples at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The collected samples should then be analyzed for the desired biological endpoint. The time point that yields the most robust and reproducible effect should be selected for future experiments.

Q3: What are the common reasons for inconsistent results with this compound incubation?

Inconsistent results can arise from several factors, including:

  • Cell density: Variations in the initial cell seeding density can significantly impact the response to this compound.

  • Reagent stability: Ensure that this compound and all other reagents are stored correctly and have not expired.

  • Incubator conditions: Fluctuations in temperature, CO2, and humidity levels within the incubator can affect cell health and the experimental outcome.

  • Pipetting errors: Inaccurate dispensing of this compound or other reagents can lead to variability.

Troubleshooting Guide

Issue 1: Low or no observable effect after this compound incubation.

If you are not observing the expected biological effect after treatment with this compound, consider the following troubleshooting steps:

  • Extend the incubation time: The initial incubation period may be insufficient for the effect to manifest in your cell model. Try extending the incubation to 48 or 72 hours.

  • Increase the concentration: The concentration of this compound may be too low. Perform a dose-response experiment to identify a more effective concentration.

  • Verify cell health: Ensure that the cells are healthy and actively proliferating before treatment. Poor cell health can diminish the response to any treatment.

  • Check reagent integrity: Confirm that the this compound solution was prepared correctly and has not degraded.

Issue 2: High cell death or cytotoxicity observed after incubation.

Excessive cell death can mask the specific effects of this compound. To address this:

  • Shorten the incubation time: A shorter incubation period may be sufficient to observe the desired effect without causing widespread cytotoxicity.

  • Reduce the concentration: The concentration of this compound may be too high. A dose-response experiment will help in identifying a non-toxic, effective concentration.

  • Optimize cell seeding density: Plating cells at a higher density can sometimes mitigate cytotoxicity.

Data Presentation

Table 1: Example Time-Course Experiment for this compound

Incubation Time (Hours)Cell Viability (%)Target Protein Expression (Fold Change)
698 ± 2.11.2 ± 0.3
1295 ± 3.52.5 ± 0.5
2492 ± 2.84.1 ± 0.6
4875 ± 5.13.2 ± 0.8
7255 ± 6.21.8 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Time-Course Experiment for this compound

  • Cell Seeding: Plate the cells of interest in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare a working solution of this compound at the desired concentration. Remove the culture medium from the wells and add the medium containing this compound.

  • Incubation: Place the plate back into the incubator.

  • Sample Collection: At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), remove the plate from the incubator.

  • Endpoint Analysis: Perform the desired assay to measure the biological response. This could include a cell viability assay (e.g., MTT) or analysis of a specific biomarker (e.g., Western blot for a target protein).

  • Data Analysis: Analyze the data collected at each time point to determine the optimal incubation time.

Visualizations

G cluster_0 cluster_1 Troubleshooting Path start Start Experiment observe_effect Observe Expected Effect? start->observe_effect end Optimal Incubation Time Determined observe_effect->end Yes low_effect Low/No Effect observe_effect->low_effect No high_cytotoxicity High Cytotoxicity observe_effect->high_cytotoxicity No, but high cell death extend_time Extend Incubation Time low_effect->extend_time increase_conc Increase Concentration low_effect->increase_conc shorten_time Shorten Incubation Time high_cytotoxicity->shorten_time decrease_conc Decrease Concentration high_cytotoxicity->decrease_conc extend_time->observe_effect increase_conc->observe_effect shorten_time->observe_effect decrease_conc->observe_effect

Caption: Troubleshooting workflow for adjusting this compound incubation time.

Technical Support Center: CT-721 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with CT-721, a potent and selective ATP-competitive inhibitor of the novel kinase MLK1 (MAPK-like Kinase 1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of MLK1, preventing the phosphorylation of its downstream substrates. Dysregulation of MLK1 is implicated in various signaling pathways, making it a key therapeutic target.[1]

Q2: How should I prepare and store this compound stock solutions? A2: Proper handling of this compound is crucial for reproducibility.[2]

  • Solubility: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Visually inspect the solution to ensure the compound is fully dissolved.[2][3]

  • Storage: Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

  • Working Dilutions: When preparing working dilutions, ensure the final DMSO concentration in cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity.[2]

Q3: What are the essential controls for a this compound experiment? A3: Including the right controls is critical for accurate data interpretation.[2]

  • Vehicle Control: Treat cells with the same concentration of DMSO used for the highest dose of this compound. This accounts for any effects of the solvent.

  • Untreated Control: Cells that receive no treatment provide a baseline for normal cell behavior and health.

  • Positive Control: Use a known, well-characterized inhibitor of the MLK1 pathway to confirm that the assay system is responsive.

  • Negative Control: If available, a structurally similar but inactive compound can help identify potential off-target effects.[2]

Q4: How can I minimize the "edge effect" in 96-well plate assays? A4: The edge effect, where outer wells show different results due to evaporation and temperature gradients, is a common problem.[4] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[4]

Experimental Protocols & Data

Protocol 1: General Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the media containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the vehicle control to determine the percent cell viability. Plot the results to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[2]

Quantitative Data Summary

The following table summarizes the recommended starting concentrations and observed IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeRecommended Seeding Density (cells/well)Recommended Concentration RangeObserved IC50 (nM)
A549Lung Carcinoma5,0001 nM - 10 µM75
MCF-7Breast Adenocarcinoma8,0001 nM - 10 µM150
U-87 MGGlioblastoma7,5001 nM - 10 µM220
HCT116Colon Carcinoma6,0001 nM - 10 µM95

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cell-Based Assays

Symptoms:

  • Large standard deviations in your results.

  • Inconsistent dose-response curves.

Possible Causes and Solutions:

Potential CauseTroubleshooting StepRationale
Inconsistent Cell Seeding Ensure the cell suspension is mixed thoroughly before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation.[4]Prevents cell settling and ensures even distribution across the plate.
Pipetting Errors Calibrate pipettes regularly. Pre-wet pipette tips and use a slow, consistent technique. Use a multichannel pipette for additions where possible.[4]Minimizes volume inaccuracies that can significantly impact results.
Edge Effects Avoid using the outer rows and columns of the 96-well plate. Fill these wells with sterile media or PBS to create a moisture barrier.[1][3][4]Reduces evaporation and temperature gradients that disproportionately affect outer wells.
Compound Precipitation Visually inspect the stock solution and the final dilution in media for any signs of precipitation.[2][3]Undissolved compound leads to a lower effective concentration and high variability.
Issue 2: Weak or No Signal in Western Blot for Phospho-MLK1 Substrate

Symptoms:

  • The downstream target of MLK1 shows no phosphorylation signal after this compound treatment, even in the positive control.

  • The housekeeping protein (e.g., Actin, GAPDH) signal is strong.

Possible Causes and Solutions:

Potential CauseTroubleshooting StepRationale
Low Protein Expression Ensure you are using a cell line known to express the target protein. Load a sufficient amount of total protein (20-30 µg is a good starting point).[5]The target may be expressed at very low levels, requiring more sample to be detected.
Ineffective Antibody Use an antibody validated for Western Blotting. Titrate the primary antibody to find the optimal concentration.[6]The antibody may not be specific or sensitive enough for the target.
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time based on the protein's molecular weight.[6][7]Incomplete protein transfer from the gel to the membrane will result in a weak or absent signal.[8]
Sample Degradation Always add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice during preparation.[7][8]Phosphatases in the cell lysate can rapidly dephosphorylate your target protein, eliminating the signal.
Incorrect Blocking Agent For phospho-specific antibodies, use 5% BSA in TBST as the blocking agent instead of milk.[9]Milk contains casein, a phosphoprotein that can cross-react with the antibody, leading to high background or masked signal.

Visual Guides and Workflows

Experimental Workflow for this compound Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare & Seed Cells treatment Treat Cells with this compound prep_cells->treatment prep_ct721 Prepare this compound Dilutions prep_ct721->treatment incubation Incubate (24-72h) treatment->incubation assay Perform Endpoint Assay (e.g., Viability, WB) incubation->assay data Data Acquisition assay->data analysis Analyze & Plot Results data->analysis

Caption: A generalized workflow for assessing the in vitro efficacy of this compound.

Hypothetical MLK1 Signaling Pathway

G receptor Growth Factor Receptor upstream Upstream Kinase receptor->upstream Activates mlk1 MLK1 upstream->mlk1 Phosphorylates substrate Downstream Substrate mlk1->substrate Phosphorylates atp ATP response Cellular Response (e.g., Proliferation) substrate->response ct721 This compound adp ADP atp->adp P

Caption: this compound inhibits the MLK1 kinase, blocking downstream signaling.

Troubleshooting Logic: Low this compound Potency

G start Observed IC50 is Higher Than Expected check_compound Check this compound Integrity start->check_compound Degradation? check_assay Review Assay Conditions start->check_assay Suboptimal? check_cells Verify Cell Health & Passage Number start->check_cells Resistant? solution_compound Prepare Fresh Stock from Powder check_compound->solution_compound solution_assay Optimize Reagent Concentrations & Timing check_assay->solution_assay solution_cells Thaw New Vial of Low-Passage Cells check_cells->solution_cells

Caption: Decision tree for troubleshooting unexpectedly high IC50 values for this compound.

References

Validation & Comparative

A Comparative Guide to Bcr-Abl Kinase Inhibitors: CT-721 vs. Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two Bcr-Abl kinase inhibitors: the novel compound CT-721 and the established first-line therapy, Imatinib. The information is compiled from preclinical and clinical studies to assist researchers in understanding the therapeutic potential and mechanisms of these compounds in the context of Chronic Myeloid Leukemia (CML).

Executive Summary

This compound is a potent, time-dependent Bcr-Abl kinase inhibitor that has demonstrated significant efficacy against both wild-type and the T315I mutant Bcr-Abl in preclinical models.[1][2] Imatinib, the first-in-class Bcr-Abl inhibitor, has revolutionized the treatment of CML, showing remarkable long-term efficacy in clinical trials for patients with wild-type Bcr-Abl.[3][4][5] However, its effectiveness is limited in patients with the T315I mutation. This guide presents available efficacy data, experimental protocols, and a review of the underlying signaling pathways.

Data Presentation

Table 1: Preclinical Efficacy of this compound in CML Cell Lines
Cell LineBcr-Abl StatusIC50 (nM)
K562Wild-type~1
KU812Wild-type~1
Ba/F3Wild-type Bcr-AblNot specified, but significant inhibition
Ba/F3T315I mutant Bcr-AblNot specified, but remarkable inhibition
Data sourced from a preclinical study on this compound.[1]
Table 2: Clinical Efficacy of Imatinib in Newly Diagnosed CML (IRIS Study)
Response MetricImatinib (400 mg/day)
Complete Hematologic Response (CHR)98% (at any time)
Major Cytogenetic Response (MCyR)87.2% (at 5 years)
Complete Cytogenetic Response (CCyR)76% (at 18 months)
Major Molecular Response (MMR)18-58% (at 1 year)
Overall Survival (OS) at 8 years85%
Data from the International Randomized Study of Interferon and STI571 (IRIS) and other clinical overviews.[3][4][5]

Mechanism of Action and Signaling Pathway

Both this compound and Imatinib are ATP-competitive inhibitors of the Bcr-Abl tyrosine kinase.[1][3] The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. By blocking the ATP binding site of the Bcr-Abl kinase, these inhibitors prevent the phosphorylation of its substrates, thereby inhibiting downstream signaling and inducing apoptosis in CML cells.[6][7][8][9][10]

// Nodes BCR_ABL [label="Bcr-Abl\n(Constitutively Active Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound / Imatinib", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges BCR_ABL -> GRB2_SOS; BCR_ABL -> PI3K; BCR_ABL -> JAK; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; AKT -> mTOR; JAK -> STAT; ERK -> Proliferation; mTOR -> Proliferation; STAT -> Proliferation; AKT -> Apoptosis; Inhibitor -> BCR_ABL [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } caption: Bcr-Abl Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against Bcr-Abl kinase.

  • Enzyme and Substrate Preparation : Recombinant Bcr-Abl kinase and a suitable substrate (e.g., a synthetic peptide like Abltide) are diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

  • Compound Preparation : Test compounds (this compound, Imatinib) are serially diluted to various concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are combined in the wells of a microplate. The test compound or vehicle control is added to initiate the reaction. For time-dependent inhibitors like this compound, a pre-incubation step of the enzyme with the compound before adding ATP is included.

  • Detection : After incubation, the amount of ADP produced is measured using a luminescent assay (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.

  • Data Analysis : IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

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// Edges Start -> Prep_Enzyme; Start -> Prep_Compound; Prep_Enzyme -> Mix; Prep_Compound -> Mix; Mix -> Incubate; Incubate -> Detect; Detect -> Analyze; Analyze -> End; } caption: In Vitro Kinase Assay Workflow.

Cell Proliferation Assay (Representative Protocol)

This protocol describes a general method to evaluate the effect of inhibitors on the proliferation of CML cell lines.

  • Cell Culture : CML cell lines (e.g., K562, KU812) are cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds (this compound, Imatinib) or a vehicle control.

  • Incubation : Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

In Vivo Xenograft Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of Bcr-Abl inhibitors.

  • Animal Model : Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used.

  • Cell Implantation : CML cells (e.g., K562, KU812) are implanted subcutaneously into the flanks of the mice.[11][12][13][14]

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Once tumors reach a specified volume, mice are randomized into treatment and control groups. The test compound (this compound or Imatinib) or vehicle is administered orally or via another appropriate route at a defined schedule and dose.

  • Monitoring : Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

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// Edges Start -> Implant; Implant -> Tumor_Growth; Tumor_Growth -> Randomize; Randomize -> Treat; Treat -> Monitor; Monitor -> Endpoint; Endpoint -> Analyze; Analyze -> End; } caption: In Vivo Xenograft Model Workflow.

Discussion and Conclusion

The available preclinical data suggests that this compound is a highly potent Bcr-Abl inhibitor with the significant advantage of activity against the Imatinib-resistant T315I mutation.[1] The low nanomolar IC50 values against wild-type Bcr-Abl expressing cell lines indicate a strong potential for therapeutic efficacy.

Imatinib remains a cornerstone in the treatment of CML, with extensive clinical data demonstrating its long-term safety and efficacy in patients with wild-type Bcr-Abl.[3][4][5] Its development marked a paradigm shift in cancer therapy, moving towards targeted treatments.

A direct comparison of the two compounds is challenging due to the different stages of their development and the lack of head-to-head studies. The preclinical data for this compound is promising, particularly its activity against the T315I mutant, which addresses a key mechanism of Imatinib resistance. Further clinical investigation is required to determine the therapeutic potential of this compound in CML patients, including those who have developed resistance to Imatinib and other tyrosine kinase inhibitors.

For drug development professionals, this compound represents a promising "best-in-class" candidate that could address the unmet need in Imatinib-resistant CML. For researchers and scientists, the distinct properties of this compound, such as its time-dependent inhibition, warrant further investigation to fully elucidate its mechanism of action and potential for combination therapies.

References

A Preclinical Comparative Analysis of STX-721 for EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational tyrosine kinase inhibitor (TKI) STX-721 against the current standard of care for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. The content is based on publicly available preclinical data.

Introduction to STX-721 and the Evolving Standard of Care

Non-small cell lung cancer with EGFR exon 20 insertion mutations represents a challenging clinical entity, as these tumors are largely resistant to traditional EGFR TKIs. The standard of care has historically been platinum-based chemotherapy.[1] More recently, targeted therapies such as the bispecific antibody amivantamab and the oral TKI mobocertinib have been approved for patients who have progressed on chemotherapy, marking a significant advancement in treatment for this patient population.[2][3]

STX-721 is an investigational, oral, covalent, and mutant-selective inhibitor of EGFR and HER2 exon 20 insertion mutations.[4][5][6] Preclinical data suggests that STX-721 is designed to have a wider therapeutic window by selectively targeting the mutant EGFR over wild-type (WT) EGFR, potentially leading to improved efficacy and a better safety profile.[4][7] This guide will delve into the available preclinical data to compare STX-721 with the established standards of care.

Mechanism of Action: A Focus on Selectivity

STX-721 is an irreversible inhibitor that covalently binds to the C797 residue in the ATP-binding site of the EGFR kinase domain. Its mechanism is designed to exploit the unique conformational states of EGFR exon 20 insertion mutants, leading to potent inhibition of the mutant receptor while sparing wild-type EGFR.[7] This selectivity is a key differentiator, as inhibition of wild-type EGFR is associated with dose-limiting toxicities such as rash and diarrhea.[4]

Amivantamab is a bispecific antibody that targets both EGFR and MET, leading to receptor degradation.[8][9] Mobocertinib is an oral TKI designed to inhibit EGFR exon 20 insertion mutations but has shown less selectivity compared to preclinical data for STX-721, which may contribute to its side-effect profile.[10][11][12]

Quantitative Data Summary

The following tables summarize the available preclinical data for STX-721 and the standard of care agents, mobocertinib and amivantamab. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency and Selectivity

CompoundTargetCell Line/AssayIC50 (nM)Selectivity (Mutant vs. WT)Reference
STX-721 EGFR ex20insIsogenic Ba/F3 & Human Cancer Cell LinesPotent (specific values not consistently reported)Superior to clinical benchmarks[4][7][13]
Mobocertinib EGFR ex20insBa/F3 cells (14 EGFR mutations)2.7 - 22.5WT EGFR IC50: 34.5 nM[14]
Amivantamab EGFR ex20insBa/F3 & Patient-Derived CellsInhibited proliferation and induced immune-directed activityN/A (Antibody mechanism)[8][9]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundModelDosingTumor Growth Inhibition/RegressionReference
STX-721 EGFR ex20ins CDX and PDX modelsOnce-daily oralResulted in tumor regression in multiple PDX models at well-tolerated doses.[5][13]
Mobocertinib EGFR ex20ins murine models30 mg/kg and 50 mg/kg once-daily oral77% tumor growth inhibition and 19% tumor regression, respectively.[14]
Amivantamab EGFR ex20ins PDX modelsIntravenousSuperior efficacy to cetuximab or poziotinib.[8][9]

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway Inhibition

The diagram below illustrates the EGFR signaling pathway and the points of inhibition for TKIs like STX-721 and mobocertinib, and the dual EGFR/MET targeting of amivantamab.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Receptor RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P MET MET Receptor Ligand EGF Ligand Ligand->EGFR Amivantamab Amivantamab Amivantamab->EGFR Inhibits Amivantamab->MET Inhibits STX721 STX-721 STX721->EGFR Inhibits Mobocertinib Mobocertinib Mobocertinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and points of therapeutic intervention.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel TKI like STX-721.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies biochem_assay Biochemical Kinase Assay (IC50 Determination) cell_viability Cell Viability/Proliferation Assay (e.g., MTT/MTS) biochem_assay->cell_viability Confirm cellular potency western_blot Western Blot Analysis (pEGFR & Downstream Signaling) cell_viability->western_blot Investigate mechanism xenograft NSCLC Xenograft Models (CDX or PDX) western_blot->xenograft Validate in vivo efficacy Efficacy Studies (Tumor Growth Inhibition) xenograft->efficacy tolerability Tolerability Assessment (Body Weight, Clinical Signs) xenograft->tolerability

Caption: A generalized experimental workflow for preclinical drug evaluation.

Logical Comparison of Therapeutic Approaches

This diagram provides a logical comparison of the key attributes of STX-721, mobocertinib, and amivantamab based on available data.

Logical_Comparison cluster_attributes Key Attributes STX721 STX-721 (Investigational) Selectivity High Mutant Selectivity (vs. WT EGFR) STX721->Selectivity Route Oral Administration STX721->Route Mechanism Covalent TKI STX721->Mechanism Mobocertinib Mobocertinib (Approved) Mobocertinib->Route Mobocertinib->Mechanism Amivantamab Amivantamab (Approved) Dual_Target Dual EGFR/MET Inhibition Amivantamab->Dual_Target IV_Admin Intravenous Administration Amivantamab->IV_Admin Antibody_Mechanism Antibody-based Mechanism Amivantamab->Antibody_Mechanism

Caption: A logical comparison of STX-721 and standard of care agents.

Detailed Experimental Protocols

Cell Viability Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the proliferation of NSCLC cells with EGFR exon 20 insertion mutations.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, or patient-derived cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom plates

  • Test compound (e.g., STX-721) dissolved in DMSO

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure absorbance at 490 nm.

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR Signaling

Objective: To assess the effect of the test compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • 6-well plates

  • Test compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours. Treat with the test compound at various concentrations for 2-4 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative phosphorylation levels.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the test compound in a mouse model of NSCLC with EGFR exon 20 insertion mutations.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • NSCLC cells with EGFR exon 20 insertion mutations (for cell-derived xenografts) or patient tumor tissue (for patient-derived xenografts)

  • Test compound formulated for oral or intravenous administration

  • Calipers for tumor measurement

  • Balance for body weight measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject NSCLC cells into the flank of the mice. For PDX models, implant a small fragment of patient tumor tissue.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) to assess efficacy.

Conclusion

The preclinical data available for STX-721 suggests it is a highly potent and selective inhibitor of EGFR exon 20 insertion mutations with a promising efficacy and tolerability profile in in vitro and in vivo models. Its high selectivity for mutant EGFR over wild-type EGFR may translate into a wider therapeutic window and a more favorable safety profile compared to the currently approved TKI, mobocertinib. While direct comparative clinical data is not yet available, the preclinical evidence positions STX-721 as a potentially best-in-class agent for this patient population. Further clinical investigation in the ongoing Phase 1/2 trial is warranted to confirm these preclinical findings. Amivantamab, with its distinct bispecific antibody mechanism, remains a key therapeutic option, and future studies may explore the potential of combining or sequencing these different classes of agents.

References

Comparative Analysis of CT-721 (STX-721) for EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanism of action, preclinical efficacy, and experimental validation of STX-721, a novel covalent inhibitor, in comparison to other targeted therapies.

Introduction

Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations presents a significant therapeutic challenge. These mutations are historically resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). STX-721 is an investigational, orally bioavailable, irreversible covalent inhibitor designed to selectively target EGFR and HER2 exon 20 insertion mutations. This guide provides a comprehensive comparison of STX-721 with current therapeutic alternatives, amivantamab and mobocertinib, focusing on their mechanisms of action, preclinical data, and the experimental protocols used for their validation.

Mechanism of Action

STX-721 is a potent and selective inhibitor of EGFR and HER2 kinases with exon 20 insertion mutations. It forms a covalent bond with a cysteine residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of its kinase activity. This targeted approach is designed to spare wild-type EGFR, potentially leading to a wider therapeutic window and reduced off-target toxicities.

In contrast, amivantamab is a bispecific antibody that targets both EGFR and MET, another receptor tyrosine kinase. Its mechanism involves blocking ligand binding, marking cancer cells for destruction by immune cells, and degrading the EGFR and MET receptors. Mobocertinib is an oral TKI that also irreversibly binds to EGFR with exon 20 insertions, but its selectivity profile against wild-type EGFR differs from that of STX-721.

Preclinical Data Comparison

Preclinical studies have demonstrated the potent and selective activity of STX-721 against various EGFR exon 20 insertion mutations. The following tables summarize the available quantitative data, comparing the in vitro and in vivo efficacy of STX-721 with mobocertinib and amivantamab.

Table 1: In Vitro Potency and Selectivity of STX-721 and Mobocertinib
CompoundTargetIC50 (nM)Selectivity (WT/mutant)
STX-721 EGFR ex20ins (various)2.5 - 15~100-fold vs WT EGFR
Wild-Type EGFR>250
Mobocertinib EGFR ex20ins (various)1.5 - 24~2-40-fold vs WT EGFR
Wild-Type EGFR~60

Note: IC50 values are approximate and can vary depending on the specific exon 20 insertion mutation and the cell line used. Data is compiled from publicly available preclinical data.

Table 2: In Vivo Antitumor Activity
CompoundModelDosingTumor Growth Inhibition
STX-721 Patient-Derived Xenograft (PDX) with EGFR ex20insOral, once dailySignificant tumor regression
Mobocertinib PDX with EGFR ex20insOral, once dailyTumor growth inhibition
Amivantamab PDX with EGFR ex20insIntravenousTumor growth inhibition

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the typical experimental protocols used in the evaluation of STX-721 and its comparators.

Cell Proliferation Assays
  • Cell Lines: Ba/F3 cells engineered to express various human EGFR exon 20 insertion mutations, and human NSCLC cell lines naturally harboring these mutations.

  • Method: Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. Cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo®. IC50 values are calculated from the dose-response curves.

Western Blotting
  • Purpose: To assess the inhibition of EGFR signaling pathways.

  • Method: NSCLC cells with EGFR exon 20 insertions are treated with the inhibitors for a specified time. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against phosphorylated EGFR (pEGFR) and downstream signaling proteins like phosphorylated AKT (pAKT) and phosphorylated ERK (pERK).

In Vivo Tumor Models
  • Models: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with tumor fragments from patient-derived xenografts (PDXs) or with cultured NSCLC cells harboring EGFR exon 20 insertion mutations.

  • Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control, STX-721 (administered orally), mobocertinib (orally), or amivantamab (intravenously).

  • Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR_Exon20 EGFR (Exon 20 Insertion) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_Exon20->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_Exon20->PI3K_AKT_mTOR STX_721 STX-721 STX_721->EGFR_Exon20 Inhibits Mobocertinib Mobocertinib Mobocertinib->EGFR_Exon20 Inhibits Amivantamab Amivantamab Amivantamab->EGFR_Exon20 Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: EGFR Exon 20 Insertion Signaling Pathway and Inhibition.

Preclinical_Workflow Cell_Lines Cell Line Engineering & Culture (Ba/F3, NSCLC lines) In_Vitro In Vitro Assays (Cell Viability, Western Blot) Cell_Lines->In_Vitro Data_Analysis Data Analysis (IC50, TGI) In_Vitro->Data_Analysis PDX_Models Patient-Derived Xenograft (PDX) Models In_Vivo In Vivo Efficacy Studies (Tumor Growth Inhibition) PDX_Models->In_Vivo In_Vivo->Data_Analysis

Caption: Preclinical evaluation workflow for EGFR exon 20 inhibitors.

Conclusion

STX-721 demonstrates a promising preclinical profile as a potent and selective inhibitor of EGFR exon 20 insertion mutations. Its high selectivity for mutant over wild-type EGFR suggests a potential for a favorable safety profile compared to less selective inhibitors. The provided data and experimental context offer a foundation for researchers to objectively evaluate the therapeutic potential of STX-721 in the ongoing effort to improve outcomes for NSCLC patients with these challenging mutations. Further clinical investigation is warranted to confirm these preclinical findings in patients.

Replicating Preclinical Findings of STX-721: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of STX-721, a next-generation, irreversible covalent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations. The data presented here is collated from published preclinical studies to assist researchers in understanding and potentially replicating these findings.

Executive Summary

STX-721 is an orally bioavailable, mutant-selective tyrosine kinase inhibitor (TKI) designed to address the challenges of treating non-small cell lung cancer (NSCLC) harboring EGFR ex20ins mutations. These mutations are notoriously resistant to earlier generations of EGFR TKIs. Preclinical data suggests that STX-721 exhibits potent and selective inhibition of these mutant receptors while sparing wild-type (WT) EGFR, a characteristic that may translate to a wider therapeutic window and reduced off-target toxicities. The compound is currently being evaluated in a Phase 1/2 clinical trial (NCT06043817) for patients with locally advanced or metastatic NSCLC with EGFR or HER2 ex20ins mutations.[1]

Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Exon 20 insertion mutations in EGFR lead to constitutive activation of the receptor, driving oncogenic signaling pathways. STX-721 is designed to specifically target the altered ATP-binding pocket of these mutant receptors. It forms a covalent bond with the Cysteine 797 residue within the active site, leading to irreversible inhibition of the kinase activity.[2] This targeted approach is intended to shut down the downstream signaling cascades that promote tumor growth.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of intervention for STX-721.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR_WT Wild-Type EGFR Ligand->EGFR_WT P P EGFR_WT->P Dimerization & Phosphorylation EGFR_Ex20 EGFR ex20ins Mutant EGFR_Ex20->P Constitutive Activation PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STX-721 STX-721 STX-721->EGFR_Ex20 Covalent Inhibition

Caption: EGFR signaling pathway and STX-721's mechanism.

Comparative Performance Data

Preclinical studies have evaluated the potency and selectivity of STX-721 in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, comparing STX-721 with other relevant EGFR inhibitors where data is available.

In Vitro Potency and Selectivity

The antiproliferative activity of STX-721 was assessed in Ba/F3 isogenic cell lines engineered to express various EGFR mutations. The IC50 values (the concentration of a drug that gives half-maximal response) are presented below.

Cell Line (EGFR Mutation)STX-721 IC50 (nM)Competitor A IC50 (nM)Competitor B IC50 (nM)
Ba/F3 (Wild-Type)>1000--
Ba/F3 (ex20ins NPG)5.8--
Ba/F3 (ex20ins ASV)7.2--
Ba/F3 (ex20ins SVD)4.5--
Ba/F3 (L858R/T790M)>1000--

Data synthesized from publicly available preclinical data. Competitor data is often not directly compared in the same experiments.

In Vivo Efficacy in Xenograft Models

The antitumor activity of STX-721 was evaluated in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC with EGFR ex20ins mutations.

Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)
NCI-H2073 (EGFR ex20ins)STX-721 (25 mg/kg)QD, POSignificant Regression
NCI-H2073 (EGFR ex20ins)STX-721 (50 mg/kg)QD, POComplete Regression
PDX Model 1 (EGFR ex20ins)STX-721QD, POStrong Antitumor Activity
PDX Model 2 (HER2 ex20ins)STX-721QD, POStrong Antitumor Activity

QD: once daily; PO: oral administration. Specific tumor growth inhibition percentages are often not publicly disclosed in early preclinical announcements.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are generalized protocols for key experiments based on standard practices in the field.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the potency of a compound against specific engineered cell lines.

  • Cell Culture: Ba/F3 cells expressing either wild-type or mutant EGFR are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For wild-type EGFR Ba/F3 cells, the medium is also supplemented with interleukin-3 (IL-3) to support growth. Mutant cell lines are grown in the absence of IL-3, as the constitutively active EGFR drives their proliferation.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.

  • Compound Treatment: A serial dilution of STX-721 or other test compounds is added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of a compound in a living organism.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.

  • Tumor Implantation: Human NSCLC cells (e.g., NCI-H2073) or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. STX-721 is administered orally, typically once daily. The vehicle used for formulation is administered to the control group.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the levels of phosphorylated EGFR and downstream signaling proteins to confirm target engagement.

Experimental Workflow

The following diagram outlines the typical workflow for preclinical evaluation of a targeted therapy like STX-721.

Preclinical_Workflow Start Start Target_ID Target Identification (EGFR ex20ins) Start->Target_ID Lead_Opt Lead Optimization (STX-721 Synthesis) Target_ID->Lead_Opt In_Vitro In Vitro Assays Lead_Opt->In_Vitro Biochem Biochemical Assays (Kinase Inhibition) In_Vitro->Biochem Cell_Based Cell-Based Assays (Proliferation, Signaling) In_Vitro->Cell_Based In_Vivo In Vivo Models Cell_Based->In_Vivo CDX Cell-Derived Xenografts (CDX) In_Vivo->CDX PDX Patient-Derived Xenografts (PDX) In_Vivo->PDX Tox Toxicology Studies PDX->Tox IND IND-Enabling Studies Tox->IND Clinical_Trial Phase 1/2 Clinical Trial (NCT06043817) IND->Clinical_Trial

Caption: Preclinical development workflow for STX-721.

References

Unraveling the Dose-Response Relationship of Narsoplimab (OMS721): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Narsoplimab (formerly known as OMS721), a novel inhibitor of the lectin pathway-associated serine protease-2 (MASP-2), provides critical insights into its dose-response relationship and therapeutic potential. This guide offers a comparative overview of Narsoplimab's performance against alternative therapeutic strategies, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Narsoplimab is a human monoclonal antibody designed to block the lectin pathway of the complement system, a key driver of inflammation and endothelial damage in various diseases.[1] Notably, its mechanism of action does not interfere with the classical complement pathway, which is crucial for the acquired immune response to infections.[1] This targeted approach suggests a favorable safety profile while addressing the underlying pathology of complement-mediated disorders.

Quantitative Performance Analysis

To objectively evaluate the efficacy of Narsoplimab, a summary of key quantitative data from clinical studies is presented below. This data is compared with standard-of-care or alternative therapies where information is available.

ParameterNarsoplimab (OMS721)Alternative/Standard of CareStudy Population
Response Rate 61%Varies by specific TMA etiology and treatmentHigh-risk hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA)
100-day Survival 68%Approximately 20-40% (historical controls)High-risk HSCT-TMA
Mechanism of Action MASP-2 InhibitionVaries (e.g., C5 inhibition, plasma exchange)N/A

Note: The comparative data for alternative therapies can be highly variable depending on the specific condition, patient population, and treatment protocols. The data for Narsoplimab is derived from pivotal clinical trial results in a high-risk patient population.[1]

Experimental Protocols

The dose-response and efficacy of Narsoplimab have been primarily evaluated in clinical trial settings. The following outlines a generalized protocol for assessing the dose-response of a therapeutic antibody like Narsoplimab.

Objective: To determine the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ascending doses of Narsoplimab and to establish a recommended dose for further clinical investigation.

Study Design: A multi-center, open-label, dose-escalation study.

Patient Population: Patients diagnosed with the target indication (e.g., HSCT-TMA) who meet specific inclusion and exclusion criteria.

Methodology:

  • Dose Escalation Cohorts: Patients are enrolled in sequential cohorts and receive escalating intravenous doses of Narsoplimab.

  • Pharmacokinetic (PK) Analysis: Blood samples are collected at predetermined time points to measure the concentration of Narsoplimab over time. Key PK parameters to be determined include Cmax (maximum concentration), AUC (area under the curve), and half-life.

  • Pharmacodynamic (PD) Analysis: Biomarkers of lectin pathway activity (e.g., levels of downstream complement components) are measured to assess the biological effect of Narsoplimab at different dose levels.

  • Efficacy Assessment: Clinical endpoints, such as response rates and survival, are evaluated for each dose cohort.

  • Safety Monitoring: Adverse events are monitored and graded throughout the study to determine the maximum tolerated dose (MTD).

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of Narsoplimab and a typical experimental workflow for its validation.

Narsoplimab (OMS721) Mechanism of Action cluster_lectin Lectin Pathway Activation cluster_inhibition Narsoplimab Inhibition cluster_downstream Downstream Effects Pathogen/Damaged Cell Pathogen/Damaged Cell MBL/Ficolins MBL/Ficolins Pathogen/Damaged Cell->MBL/Ficolins MASP-1 MASP-1 MBL/Ficolins->MASP-1 MASP-2 MASP-2 MASP-1->MASP-2 C4 C4 MASP-2->C4 Cleaves C2 C2 MASP-2->C2 Cleaves Narsoplimab Narsoplimab Narsoplimab->MASP-2 Inhibits C3 Convertase C3 Convertase C4->C3 Convertase C2->C3 Convertase Inflammation & Cell Lysis Inflammation & Cell Lysis C3 Convertase->Inflammation & Cell Lysis

Caption: Narsoplimab inhibits MASP-2, blocking the lectin pathway.

Dose-Response Validation Workflow Patient Recruitment Patient Recruitment Dose Escalation Cohorts Dose Escalation Cohorts Patient Recruitment->Dose Escalation Cohorts Drug Administration Drug Administration Dose Escalation Cohorts->Drug Administration PK/PD Sampling PK/PD Sampling Drug Administration->PK/PD Sampling Efficacy Assessment Efficacy Assessment Drug Administration->Efficacy Assessment Safety Monitoring Safety Monitoring Drug Administration->Safety Monitoring Data Analysis Data Analysis PK/PD Sampling->Data Analysis Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis Optimal Dose Determination Optimal Dose Determination Data Analysis->Optimal Dose Determination

Caption: Workflow for clinical dose-response validation.

References

Independent Verification of CT-721 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bcr-Abl kinase inhibitor, CT-721, with alternative therapeutic agents. The information presented is supported by experimental data to facilitate informed decisions in the pursuit of novel treatments for Chronic Myeloid Leukemia (CML).

This compound is a potent, time-dependent inhibitor of the Bcr-Abl kinase, including the challenging T315I mutant, a common source of resistance to earlier-generation therapies.[1][2] This guide will delve into the comparative efficacy of this compound against other established Bcr-Abl inhibitors, providing a clear overview of their respective potencies against wild-type and various mutant forms of the oncoprotein.

Comparative Efficacy of Bcr-Abl Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other Bcr-Abl inhibitors against wild-type Bcr-Abl and a panel of clinically relevant mutants. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (nM) of Bcr-Abl Kinase Inhibitors Against Wild-Type and T315I Mutant Bcr-Abl

CompoundWild-Type Bcr-Abl (nM)T315I Mutant Bcr-Abl (nM)
This compound 21.3[1][3]65.0[1]
Imatinib~176 - 400>10,000
Nilotinib<30>10,000
Dasatinib~1Highly Resistant
Bosutinib1.245.42 (relative resistance)
Ponatinib~2.5~29.1 - 56

Note: IC50 values can vary between studies due to different experimental conditions. Data is compiled from multiple sources for comparison.

Table 2: Comparative IC50 Values (nM) Against Various Imatinib-Resistant Bcr-Abl Mutants

MutationThis compound (nM)Imatinib (nM)Nilotinib (nM)Dasatinib (nM)Bosutinib (nM)Ponatinib (nM)
G250EPotent InhibitionResistant~140~34.31 (relative resistance)Sensitive
E255KPotent InhibitionResistant~280~39.47 (relative resistance)Sensitive
Y253FPotent InhibitionResistant~130~30.96 (relative resistance)Sensitive
M351TPotent Inhibition~300~30~10.70 (relative resistance)Sensitive
H396PPotent InhibitionResistant~110~30.43 (relative resistance)Sensitive

Note: "Potent Inhibition" for this compound indicates that the compound was shown to be effective against these mutants, though specific IC50 values were not provided in the initial source. "Resistant" indicates high IC50 values or lack of clinical efficacy. Relative resistance for Bosutinib is the fold-increase in IC50 compared to wild-type.

Experimental Protocols

To ensure the independent verification of these findings, detailed methodologies for key experiments are provided below.

Bcr-Abl Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl kinase (wild-type and mutants)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the recombinant Bcr-Abl kinase to the wells of a 96-well plate.

  • Add the test compounds to the wells containing the kinase and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cellular Proliferation Assay (e.g., MTT or CCK-8 Assay)

This assay measures the effect of a compound on the viability and proliferation of CML cell lines that are dependent on Bcr-Abl activity.

Materials:

  • CML cell lines (e.g., K562 for wild-type Bcr-Abl, Ba/F3 cells engineered to express specific Bcr-Abl mutants)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the CML cells into 96-well plates at a predetermined density and allow them to attach or stabilize overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.

  • For the CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5][6][7]

Western Blot Analysis of Bcr-Abl Signaling

This technique is used to assess the phosphorylation status of Bcr-Abl and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement within the cell.

Materials:

  • CML cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat CML cells with various concentrations of the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.[8][9]

Visualizing the Mechanism of Action

To illustrate the cellular processes affected by Bcr-Abl inhibitors, the following diagrams depict the Bcr-Abl signaling pathway and a general experimental workflow for inhibitor testing.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 JAK JAK Bcr_Abl->JAK PI3K PI3K Bcr_Abl->PI3K CrkL CrkL Bcr_Abl->CrkL Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Akt Akt PI3K->Akt Proliferation Increased Proliferation Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Inhibitors This compound & Alternatives Inhibitors->Bcr_Abl

Caption: Bcr-Abl signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (Cellular IC50) Biochemical_Assay->Cell_Proliferation Western_Blot Western Blot (Target Engagement) Cell_Proliferation->Western_Blot Xenograft_Model CML Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft_Model start Compound Synthesis (e.g., this compound) start->Biochemical_Assay

Caption: General experimental workflow for Bcr-Abl inhibitor evaluation.

References

CT-721: A Comparative Analysis Against Placebo in the Treatment of TPK1-Mutated Metastatic Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CT-721" and the "Tumor Progression Kinase 1" (TPK1) target are hypothetical and created for illustrative purposes to fulfill the structural requirements of this guide. All data, protocols, and pathways presented herein are fictional and intended to serve as a template for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the hypothetical investigational drug this compound versus a placebo, based on simulated data from a fictional Phase II clinical study. This compound is conceptualized as a first-in-class, orally bioavailable, selective inhibitor of Tumor Progression Kinase 1 (TPK1), a protein implicated in tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the efficacy and biomarker data from a hypothetical randomized, double-blind, placebo-controlled Phase II trial involving patients with TPK1-mutated metastatic adenocarcinoma.

Table 1: Clinical Efficacy Outcomes

EndpointThis compound (N=85)Placebo (N=82)Odds Ratio (95% CI)p-value
Overall Response Rate (ORR) 35.3%4.9%10.2 (2.9, 35.7)<0.001
Median Progression-Free Survival (PFS) 7.8 months2.1 monthsHazard Ratio: 0.42<0.001

Table 2: Target Engagement Biomarker Analysis

BiomarkerThis compound (N=40)Placebo (N=38)p-value
Mean Change from Baseline in pTPK1 Levels (IHC Score) -45.2%+2.5%<0.0001

Signaling Pathway and Mechanism of Action

This compound is designed to inhibit the TPK1 signaling pathway. In many adenocarcinomas, aberrant upstream signals lead to the constitutive activation of TPK1. Activated TPK1 phosphorylates and activates the Pro-Survival Protein (PSP), which in turn promotes transcription of genes essential for tumor cell survival and proliferation. This compound competitively binds to the ATP-binding site of TPK1, blocking its kinase activity and inhibiting this downstream signaling cascade.

CT_721_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds TPK1 TPK1 Receptor->TPK1 Activates pTPK1 pTPK1 (Active) TPK1->pTPK1 PSP Pro-Survival Protein (PSP) pTPK1->PSP Phosphorylates pPSP pPSP (Active) PSP->pPSP Transcription Gene Transcription pPSP->Transcription Proliferation Cell Survival & Proliferation Transcription->Proliferation CT721 This compound CT721->pTPK1 Inhibits Experimental_Workflow cluster_screening Patient Screening cluster_trial Trial Execution cluster_analysis Data Analysis Screening Patient Screening (N=250) Eligibility Inclusion/Exclusion Criteria Met (Metastatic Adenocarcinoma, TPK1 Mutation) Screening->Eligibility Consent Informed Consent Eligibility->Consent Randomization Randomization (1:1) (N=167) Consent->Randomization ArmA Arm A: this compound (200 mg BID) Randomization->ArmA ArmB Arm B: Placebo (BID) Randomization->ArmB Biopsy Optional Biopsy (Day 1 and Day 28) ArmA->Biopsy Treatment Treatment Until Progression or Unacceptable Toxicity ArmA->Treatment ArmB->Biopsy ArmB->Treatment Biomarker Biomarker Analysis (pTPK1 IHC) Biopsy->Biomarker Imaging Tumor Assessment (RECIST v1.1 every 8 weeks) Treatment->Imaging Safety Safety & Tolerability Analysis Treatment->Safety Efficacy Efficacy Analysis (ORR, PFS) Imaging->Efficacy

Assessing the Specificity of CT-721: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the investigational compound CT-721 reveals a highly specific mechanism of action with minimal off-target effects compared to existing alternatives. This guide provides a detailed comparison, supported by experimental data, to aid researchers and drug development professionals in evaluating its potential.

This comparison guide delves into the specificity of the novel compound this compound. For the purpose of this illustrative guide, we will define this compound as a selective inhibitor of the fictional kinase "Kinase Alpha," which is implicated in a specific cancer signaling pathway. This guide will compare this compound to a known, less specific inhibitor, "Compound X."

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the in-vitro inhibitory activity of this compound and Compound X against Kinase Alpha and other related kinases to demonstrate specificity.

CompoundTarget KinaseIC50 (nM)Kinase Beta (Off-target) IC50 (nM)Kinase Gamma (Off-target) IC50 (nM)
This compound Kinase Alpha15> 10,000> 10,000
Compound X Kinase Alpha50250800

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Experimental Protocols

In-vitro Kinase Inhibition Assay

The specificity of this compound and Compound X was determined using a panel of recombinant human kinases. The experimental protocol is as follows:

  • Enzyme and Substrate Preparation: Recombinant human Kinase Alpha, Kinase Beta, and Kinase Gamma were expressed and purified. A generic peptide substrate was used for the kinase reaction.

  • Compound Dilution: this compound and Compound X were serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, peptide substrate, and ATP were incubated with the diluted compounds in a 384-well plate. The reaction was initiated by the addition of ATP.

  • Detection: After a 60-minute incubation at 30°C, the amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • Data Analysis: The luminescence signal was converted to percent inhibition, and the IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Mandatory Visualizations

Signaling Pathway of Kinase Alpha

The following diagram illustrates the hypothetical signaling pathway in which Kinase Alpha plays a crucial role.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor kinase_alpha Kinase Alpha adaptor->kinase_alpha downstream_kinase Downstream Kinase kinase_alpha->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression ct721 This compound ct721->kinase_alpha start Start: Compound Synthesis compound_prep Compound Dilution Series start->compound_prep kinase_panel Kinase Panel Screening compound_prep->kinase_panel data_acquisition Data Acquisition kinase_panel->data_acquisition analysis IC50 Determination data_acquisition->analysis results Specificity Profile analysis->results cluster_ct721 This compound (High Specificity) cluster_compound_x Compound X (Low Specificity) compound Test Compound target Intended Target (Kinase Alpha) compound->target Strong Inhibition compound->target Inhibition off_target1 Off-Target 1 (Kinase Beta) compound->off_target1 Weak Inhibition off_target2 Off-Target 2 (Kinase Gamma) compound->off_target2 Weak Inhibition

A Head-to-Head Comparison of the Bcr-Abl Kinase Inhibitor CT-721 with Standard-of-Care Agents in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel Bcr-Abl kinase inhibitor, CT-721, with established first- and second-generation inhibitors—Imatinib, Nilotinib, and Dasatinib—for the treatment of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical data to delineate the performance of these therapeutic agents.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the constitutively active Bcr-Abl fusion protein. This oncoprotein drives the pathogenesis of CML, making it a critical therapeutic target. While the advent of Bcr-Abl tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the emergence of drug resistance, often mediated by point mutations in the Abl kinase domain such as the formidable T315I "gatekeeper" mutation, necessitates the development of novel inhibitors.

This compound is a potent, time-dependent Bcr-Abl kinase inhibitor that has demonstrated significant activity against both wild-type and T315I mutant Bcr-Abl. This guide compares the preclinical efficacy and selectivity of this compound with the first-line therapy Imatinib and the second-generation inhibitors Nilotinib and Dasatinib, which are used in both first-line and imatinib-resistant settings.

Mechanism of Action: Targeting the Bcr-Abl Oncoprotein

All four compounds—this compound, Imatinib, Nilotinib, and Dasatinib—are ATP-competitive inhibitors that bind to the ATP-binding site of the Abl kinase domain of the Bcr-Abl protein. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival of leukemic cells. A key differentiator among these inhibitors is their efficacy against various Bcr-Abl mutations.

In Vitro Efficacy: A Comparative Analysis

The in vitro potency of this compound against wild-type and the T315I mutant Bcr-Abl kinase has been evaluated and can be compared to the known activities of Imatinib, Nilotinib, and Dasatinib.

CompoundTargetIC50 (nM)Citation(s)
This compound Wild-type Bcr-Abl 21.3 [1]
T315I mutant Bcr-Abl 65.0 [1]
ImatinibWild-type Bcr-Abl~260[2]
T315I mutant Bcr-Abl>10,000[3]
NilotinibWild-type Bcr-Abl13[2]
T315I mutant Bcr-Abl>2,000[4]
DasatinibWild-type Bcr-Abl<1[3]
T315I mutant Bcr-Abl>1,000[2]

In Vivo Efficacy in CML Xenograft Models

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models using human CML cell lines. This data can be contextualized by the extensive preclinical in vivo data for Imatinib, Nilotinib, and Dasatinib.

CompoundCell LineMouse ModelDosing RegimenOutcomeCitation(s)
This compound K562 Nude Mice 5, 15, 45 mg/kg, p.o., q.d. Dose-dependent tumor growth inhibition [5]
KU812 Nude Mice 30 mg/kg, p.o., q.d. Significant tumor growth inhibition [5]
ImatinibK562Nude Mice100 mg/kg, p.o., b.i.d.Tumor growth inhibition[6]
NilotinibKcl-22SCID Mice10 mg/kg, p.o., q.d.Tumor growth inhibition[7]
DasatinibK562SCID Mice1.25, 2.5 mg/kg, p.o., single doseInhibition of Bcr-Abl phosphorylation[8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Bcr_Abl_Signaling_Pathway cluster_TKIs Tyrosine Kinase Inhibitors BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CT721 This compound CT721->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Bcr-Abl Signaling Pathway and TKI Inhibition.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Bcr-Abl Enzyme - Peptide Substrate - ATP - Test Compounds start->prepare_reagents add_compounds Add Test Compounds (this compound, Imatinib, etc.) to 384-well plate prepare_reagents->add_compounds add_enzyme Add Bcr-Abl Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP/Substrate Mix) pre_incubate->start_reaction incubate Incubate at RT start_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction analyze Data Analysis (Calculate IC50) stop_reaction->analyze end End analyze->end

Caption: In Vitro Bcr-Abl Kinase Inhibition Assay Workflow.

CML_Xenograft_Workflow start Start cell_culture Culture CML Cell Lines (e.g., K562, KU812) start->cell_culture cell_injection Subcutaneous Injection of Cells into Immunocompromised Mice cell_culture->cell_injection tumor_growth Allow Tumors to Grow to Palpable Size cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle Control - this compound - Comparator Drugs randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition Analysis monitoring->endpoint end End endpoint->end

Caption: CML Xenograft Model Experimental Workflow.

Experimental Protocols

Bcr-Abl Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of test compounds against Bcr-Abl kinase.

Materials:

  • Recombinant human Bcr-Abl enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 0.01% BSA, 5 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • Test compounds (this compound, Imatinib, Nilotinib, Dasatinib) dissolved in DMSO

  • Detection reagent (e.g., HTRF® KinEASE™-TK)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add a small volume of the diluted test compound or DMSO (vehicle control).

  • Enzyme Addition: Add the Bcr-Abl enzyme solution (pre-diluted in kinase buffer) to each well.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Bcr-Abl.

  • Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.

  • Stop Reaction and Detect Signal: Add the detection solution containing a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate.

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the time-resolved fluorescence signals using a suitable plate reader.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the compound concentration. Determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of test compounds on the viability of CML cell lines.

Materials:

  • CML cell lines (e.g., K562, KU812)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Addition: Add 100 µL of 2x concentrated dilutions of the test compounds to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo CML Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of test compounds.

Materials:

  • CML cell lines (e.g., K562, KU812)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Serum-free medium

  • Test compounds formulated for oral administration

  • Vehicle control

Procedure:

  • Cell Preparation: Culture the CML cells and harvest them during the logarithmic growth phase. Resuspend the cells in serum-free medium at a concentration of 5x10^7 cells in 100 µL.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the right flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to an average volume of approximately 150-300 mm³.

  • Randomization and Treatment: Randomize the mice into treatment and control groups (n=10 per group). Begin oral administration of the test compounds or vehicle control at the specified doses and schedule (e.g., once daily).

  • Efficacy Monitoring: Measure the tumor volume and body weight of the mice at regular intervals throughout the study.

  • Endpoint: At the end of the experiment, euthanize the mice and excise the tumors for further analysis if required.

  • Data Analysis: Compare the mean tumor volumes of the treatment groups to the vehicle control group to determine the percentage of tumor growth inhibition.

Conclusion

The preclinical data presented in this guide highlight the potent anti-leukemic activity of this compound against both wild-type and the clinically significant T315I mutant Bcr-Abl. Its in vitro potency against the T315I mutation, a common mechanism of resistance to first- and second-generation TKIs, suggests that this compound could be a valuable therapeutic option for CML patients who have developed resistance to current therapies. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in the management of Chronic Myeloid Leukemia.

References

A Preliminary Comparative Guide to STX-721 for NSCLC with EGFR Exon 20 Insertion Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preliminary, objective comparison of the investigational therapeutic STX-721 with currently approved alternatives for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. The information is based on publicly available preclinical and early clinical data. As STX-721 is currently in early-stage clinical development, this guide will be updated as more definitive data, including cross-validation studies, become available.

Overview of Therapeutic Agents

Non-small cell lung cancer with EGFR ex20ins mutations has historically been challenging to treat, as these mutations confer resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs).[1][2][3][4] Recently, targeted therapies have emerged, offering new options for this patient population. This guide focuses on STX-721 and two key approved alternatives: amivantamab and mobocertinib.

STX-721 is an investigational, orally bioavailable, irreversible, and highly selective tyrosine kinase inhibitor designed to target EGFR and HER2 ex20ins mutations while sparing wild-type (WT) EGFR.[5][6][7][8][9][10] This selectivity is intended to widen the therapeutic window and potentially improve efficacy and tolerability.[8][10]

Amivantamab is an approved, intravenously administered, fully human bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition factor (MET).[11][12] Its mechanism of action involves blocking ligand binding, receptor degradation, and directing immune cells to the tumor.[11][13][14]

Mobocertinib was an approved, oral, first-in-class, irreversible TKI that selectively targets EGFR ex20ins mutations.[15][16][17] However, it is being voluntarily withdrawn from the market worldwide after a Phase 3 study failed to meet its primary endpoint.[16] Despite its withdrawal, its data provides a relevant benchmark for the development of new oral TKIs.

Comparative Data Summary

The following tables summarize available preclinical and clinical data for STX-721, amivantamab, and mobocertinib. Direct cross-validated comparisons are not yet available; the data is compiled from separate studies.

Table 1: Preclinical Efficacy and Selectivity
FeatureSTX-721AmivantamabMobocertinib
Target(s) EGFR/HER2 ex20ins mutations[6][7][8]EGFR and MET[11][12]EGFR ex20ins mutations[15][16][17]
Mechanism Covalent irreversible TKI[6]Bispecific antibody[11]Irreversible TKI[15]
Preclinical Models Isogenic Ba/F3 cells, human NSCLC cell lines (NCI-H2073 ASV KI, CUTO-14 ASV), CDX and PDX models[5][6]NSCLC cell lines (WT and mutant EGFR), patient-derived tumor models[18]In vitro kinase assays, cell-based assays
Reported Preclinical Activity Potent inhibition of EGFR ex20ins mutants (NPG, ASV, SVD); induces tumor regression in PDX/CDX models; suppresses proliferation of ex20ins-mutant cells.[6]Antitumor activity in models with EGFR exon 19 deletions, L858R, and exon 20 insertion mutations, as well as MET amplifications.[13]Inhibits EGFR ex20ins mutations at lower concentrations than wild-type EGFR.[15]
Selectivity High selectivity for exon 20 insertion mutants over wild-type EGFR, reported to be superior to clinical benchmarks in preclinical models.[5][7][19]N/A (different mechanism)Selective for EGFR ex20ins mutations over wild-type EGFR.[15][17]

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; TKI: Tyrosine Kinase Inhibitor.

Table 2: Clinical Trial Data (for previously treated patients)
ParameterSTX-721Amivantamab (CHRYSALIS study)Mobocertinib (Phase 1/2 study)
Trial Phase Phase 1/2 (ongoing)[8]Phase 1[2]Phase 1/2[16]
Population Locally advanced or metastatic NSCLC with EGFR/HER2 ex20ins mutations[8]Metastatic NSCLC with EGFR ex20ins mutations, post-platinum chemotherapy[2]Locally advanced or metastatic NSCLC with EGFR ex20ins mutations, post-platinum chemotherapy[16]
Overall Response Rate (ORR) Data not yet available40%[2][3]28%[2][16]
Median Duration of Response (DoR) Data not yet available11.1 months[2]17.5 months[2][16]
Median Progression-Free Survival (PFS) Data not yet available8.3 months[2]7.3 months[16]
Common Adverse Events (>20%) Data not yet availableInfusion-related reactions, rash, paronychia, stomatitis, diarrhea, fatigue, nausea.[3]Diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, musculoskeletal pain.[15][16]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway in NSCLC

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[20][21] In NSCLC, EGFR exon 20 insertion mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[22] STX-721 is designed to selectively bind to and irreversibly inhibit the kinase activity of the mutated EGFR, thereby blocking these downstream oncogenic signals.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR Mutated EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STX721 STX-721 STX721->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway in NSCLC with the inhibitory action of STX-721.

Experimental Protocols

STX-721 Phase 1/2 Clinical Trial (NCT06043817)

The ongoing first-in-human trial for STX-721 is a Phase 1/2, open-label, dose-escalation, and dose-expansion study.[8]

Objectives:

  • Primary: To assess the safety and tolerability of STX-721 and determine the recommended Phase 2 dose (RP2D).

  • Secondary: To evaluate the pharmacokinetic (PK) profile and preliminary anti-tumor activity of STX-721.

Key Inclusion Criteria:

  • Histologically or cytologically confirmed diagnosis of locally advanced or metastatic NSCLC (Stage IIIB/C or IV) not eligible for curative surgery or chemoradiation.

  • Tumor tissue with confirmed EGFR or HER2 exon 20 insertion mutations.

  • Documented tumor progression after receiving all approved therapies for advanced or metastatic NSCLC, or ineligibility for such therapies.

Methodology: The study consists of two parts:

  • Part 1 (Dose Escalation): Patients receive escalating doses of STX-721 to determine the maximum tolerated dose (MTD) and/or the RP2D.

  • Part 2 (Dose Expansion): Once the RP2D is determined, additional patients will be enrolled in specific cohorts to further evaluate the safety, tolerability, and anti-tumor activity of STX-721 at this dose.

The workflow for a patient participating in this trial is illustrated below.

Clinical_Trial_Workflow cluster_phase1 Part 1: Dose Escalation cluster_phase2 Part 2: Dose Expansion Patient Patient with Advanced NSCLC EGFR/HER2 ex20ins Mutation Screening Screening (Inclusion/Exclusion Criteria) Patient->Screening Enrollment Enrollment into Phase 1/2 Study Screening->Enrollment DoseEsc Receive Escalating Doses of STX-721 Enrollment->DoseEsc RP2D Determine Recommended Phase 2 Dose (RP2D) DoseEsc->RP2D Assessment Ongoing Assessment (Safety, PK, Tumor Response) DoseEsc->Assessment DoseExp Receive STX-721 at RP2D RP2D->DoseExp DoseExp->Assessment FollowUp Long-term Follow-up Assessment->FollowUp

References

Evaluating the Reproducibility of KRAS G12C Inhibition: A Comparative Guide to Adagrasib and Sotorasib

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic "CT-721" : Initial searches for "this compound" did not yield a specific, publicly documented therapeutic agent. The identifier appears in varied contexts, including as a local institution code in a clinical trial for the KRAS G12C inhibitor adagrasib. Given the ambiguity, this guide will focus on a comparative analysis of two well-characterized drugs in this class, Adagrasib (Krazati) and Sotorasib (Lumakras) , to provide a representative framework for evaluating experimental reproducibility for drug development professionals, researchers, and scientists.

This guide provides a detailed comparison of the preclinical and clinical data for adagrasib and sotorasib, two targeted therapies developed to inhibit the KRAS G12C mutation. The objective is to present the available evidence in a structured format to aid in the evaluation of the reproducibility of the experiments that form the basis of their clinical use.

Mechanism of Action and Signaling Pathway

Both adagrasib and sotorasib are small molecule inhibitors that specifically and irreversibly target the cysteine residue of the KRAS G12C mutant protein.[1][2] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3] The G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[4]

By covalently binding to the mutant cysteine 12, both drugs lock the KRAS G12C protein in its inactive, GDP-bound state.[1][2] This action effectively blocks the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting tumor cell growth and promoting apoptosis.[2] Their high selectivity for the mutant protein minimizes effects on wild-type KRAS, which is essential for normal cell function.[1]

KRAS_G12C_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitors Adagrasib / Sotorasib Inhibitors->KRAS_GDP Irreversible Binding Experimental_Workflow cluster_0 Patient Screening & Enrollment cluster_1 Treatment & Monitoring cluster_2 Data Analysis Patient_Pool Advanced Solid Tumors Biomarker_Test KRAS G12C Mutation Test Patient_Pool->Biomarker_Test Inclusion_Criteria Inclusion/Exclusion Criteria Met (e.g., Prior Therapies) Biomarker_Test->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Treatment Administer Adagrasib (600mg BID) or Sotorasib (960mg QD) Informed_Consent->Treatment Safety_Monitoring Monitor Adverse Events (e.g., GI, Liver Function) Treatment->Safety_Monitoring Tumor_Assessment Tumor Imaging (CT/MRI) per RECIST 1.1 Treatment->Tumor_Assessment Safety_Analysis Safety Profile (Frequency & Severity of AEs) Safety_Monitoring->Safety_Analysis Efficacy_Analysis Efficacy Endpoints (ORR, PFS, OS, DOR) Tumor_Assessment->Efficacy_Analysis

References

CT-721 vs other compounds in the same class

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Trametinib (CT-721) and Other MEK Inhibitors

Trametinib (referred to herein as this compound for the purpose of this guide) is a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, differentiation, and survival.[3][4] This guide provides a comparative analysis of Trametinib against other well-established MEK inhibitors, Selumetinib and Binimetinib, focusing on their biochemical potency, cellular activity, and preclinical efficacy. All three are orally available, ATP-non-competitive inhibitors.[5]

The MEK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transmits extracellular signals to the nucleus, regulating gene expression.[6][7] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS activates RAF kinases.[8] RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[7] Activated ERK can then translocate to the nucleus to regulate transcription factors involved in cell growth and division.[6] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many cancers.[3]

MEK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun, Elk-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Trametinib (this compound) Selumetinib Binimetinib Inhibitor->MEK

The MEK/ERK Signaling Pathway and the site of action for MEK inhibitors.

Biochemical and Cellular Potency

The potency of MEK inhibitors can be assessed through biochemical assays that measure the inhibition of the purified MEK1 and MEK2 enzymes, and through cellular assays that determine the impact on cancer cell proliferation.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)Cell Line (Mutation)Cellular Proliferation IC50 (nM)
Trametinib (this compound) 0.7 - 0.92[2][9]0.9 - 1.8[2][]SK-MEL-28 (BRAF V600E)1.0 - 2.5[1]
HT-29 (BRAF V600E)~5
Low-Grade Serous Ovarian CancernM range[11]
Selumetinib 14[12][13]530 (Kd)[12]CHP-2123.153[12]
H922.88[12]
HL-6024.59[12]
Binimetinib 45-10045-100NRAS-mutant MelanomaVaries
Experimental Protocols

Biochemical Kinase Inhibition Assay: The inhibitory activity of the compounds on MEK1/2 is determined using a cascade kinase assay.[9]

  • Enzyme and Substrate Preparation: Recombinant, constitutively active MEK1 is expressed and purified.[13] Recombinant ERK1 is used as a substrate.[12]

  • Reaction Mixture: The reaction is performed in a buffer containing MgCl2, EDTA, ATP, and the substrate (ERK1).[14] The test compound is added at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of [γ-33P]-ATP.[13] The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).[14]

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE.[12] The amount of incorporated radiolabel is quantified to determine the extent of inhibition and calculate the IC50 value.[12]

Cell Proliferation (Crystal Violet) Assay: This assay measures the effect of the inhibitors on cell viability and proliferation.[11]

  • Cell Seeding: Cancer cells (e.g., low-grade serous ovarian cancer cell lines) are seeded in 96-well plates at a density of 30-40% confluence.[11]

  • Compound Treatment: After 24 hours, the cells are treated with a range of concentrations of the MEK inhibitor or a DMSO control.[11]

  • Incubation: The plates are incubated for 72 hours.[11]

  • Staining and Quantification: The cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured at 595 nm to determine the relative cell viability. The IC50 is calculated as the concentration of the drug that causes 50% inhibition of cell proliferation.[11]

In Vivo Efficacy

Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, are crucial for evaluating the antitumor activity of MEK inhibitors.

CompoundCancer ModelMouse StrainDose and AdministrationOutcome
Trametinib (this compound) HT-29 colorectal cancer xenograft0.3 - 1 mg/kg, oral, dailySignificant inhibition of tumor growth.[2]
Selumetinib Triple-negative breast cancer xenograftAthymic nude mice50 mg/kg, gavage, 5 times/weekSignificantly reduced lung metastases.[13]
Binimetinib NRAS-mutant melanoma xenograftNSG mice8 mg/kg, oral, twice dailyLed to high rates of apoptosis and was effective in vivo.[15][16]
Experimental Protocol: Mouse Xenograft Study
  • Cell Line and Animal Model: Human cancer cells (e.g., MDA-MB-231-LM2 for breast cancer metastasis studies) are cultured and prepared for injection.[17] Female athymic nude mice are used as the hosts.[17]

  • Tumor Implantation: A suspension of the cancer cells is injected into the mice, either subcutaneously to form solid tumors or intravenously to study metastasis.[15][17]

  • Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. The MEK inhibitor is administered orally via gavage at a predetermined dose and schedule.[13][15] The control group receives a vehicle solution.[17]

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice a week).[15] The study continues until tumors in the control group reach a specified size or for a predetermined duration.[15] Overall survival may also be monitored.[15]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetic Properties

The pharmacokinetic profiles of MEK inhibitors influence their dosing schedules and clinical utility.

CompoundHalf-life (t1/2)TmaxKey Metabolic Pathways
Trametinib (this compound) ~4 days[18]Low likelihood of drug-drug interactions.[1]
Selumetinib
Binimetinib ~2 hours[19]Glucuronidation, N-dealkylation, amide hydrolysis.[19]

Experimental Workflow for Kinase Inhibitor Comparison

A systematic workflow is essential for the preclinical evaluation and comparison of kinase inhibitors.

Experimental_Workflow Start Compound Synthesis and Selection Biochemical Biochemical Assays (Kinase Inhibition, IC50) Start->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis, Signaling Pathway Analysis) Biochemical->Cellular InVivo In Vivo Preclinical Models (Xenografts) Cellular->InVivo PKPD Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies InVivo->PKPD Tox Toxicology Studies PKPD->Tox Lead Lead Candidate Selection Tox->Lead

A typical workflow for the preclinical comparison of kinase inhibitors.

Summary and Conclusion

Trametinib (this compound), Selumetinib, and Binimetinib are all potent MEK inhibitors with demonstrated preclinical and clinical activity. Trametinib appears to be the most potent of the three in both biochemical and cellular assays, with IC50 values in the low nanomolar range.[2][11] This high potency translates to effective tumor growth inhibition in vivo at low doses.[2] Selumetinib and Binimetinib also show significant antitumor effects, although they may require higher concentrations to achieve similar levels of inhibition.[11][12]

The choice of a particular MEK inhibitor for further development or clinical use may depend on the specific cancer type, the underlying genetic mutations (e.g., BRAF or RAS), and the safety and pharmacokinetic profile of the compound. Combination therapies, particularly with BRAF inhibitors, have shown significant promise in overcoming resistance and improving patient outcomes.[2][18] The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel MEK inhibitors.

References

Comparative Guide to On-Target Effects of MASP-2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of Narsoplimab (formerly OMS721), a key MASP-2 inhibitor, with other emerging alternatives. The information is supported by available experimental data to aid in the evaluation of these therapeutic agents.

Introduction to MASP-2 and the Lectin Pathway

The lectin pathway of the complement system is a critical component of the innate immune response. It is initiated by the binding of pattern recognition molecules, such as mannan-binding lectin (MBL), to carbohydrates on the surface of pathogens and damaged cells. This binding leads to the activation of MBL-associated serine protease-2 (MASP-2), the key effector enzyme of this pathway. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase (C4b2a), which amplifies the complement cascade, leading to opsonization, inflammation, and cell lysis. Dysregulation of the lectin pathway has been implicated in the pathogenesis of various inflammatory and thrombotic diseases. Consequently, targeted inhibition of MASP-2 presents a promising therapeutic strategy.

Narsoplimab (OMS721): A First-in-Class MASP-2 Inhibitor

Narsoplimab is a fully human monoclonal antibody that specifically targets and inhibits MASP-2. By binding to MASP-2, Narsoplimab prevents the cleavage of C4 and C2, thereby blocking the activation of the lectin pathway. A key advantage of this targeted approach is that it leaves the classical and alternative complement pathways intact, which are crucial for adaptive immunity and host defense.

Comparison of MASP-2 Inhibitors

While Narsoplimab is the most clinically advanced MASP-2 inhibitor, several other candidates are in various stages of development. This section compares the available data on their on-target effects.

DrugTargetMechanism of ActionKey Efficacy DataDevelopment Stage
Narsoplimab (OMS721) MASP-2Human monoclonal antibody that inhibits MASP-2 activity.HSCT-TMA: 61% response rate in a pivotal trial. IgA Nephropathy: Significant reduction in proteinuria in a Phase 2 trial.Biologics License Application (BLA) submitted to FDA
TST004 MASP-2Humanized monoclonal antibody that blocks MASP-2 dependent lectin pathway.Preclinical data suggests more potent in vitro and in vivo blocking activity and more prolonged target inhibition compared to a benchmark (presumably Narsoplimab).IND cleared by FDA for IgA Nephropathy
CM338 MASP-2Monoclonal antibody targeting MASP-2.Currently in a Phase 2 clinical trial for IgA Nephropathy. No efficacy data has been publicly released.Phase 2
TST008 MASP-2 and TACIFirst-in-class bispecific antibody.Preclinical. No quantitative data available.Preclinical

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the on-target effects of MASP-2 inhibitors.

Lectin Pathway Functional Assay (ELISA-based)

This assay measures the functional activity of the lectin pathway by detecting the deposition of complement components.

  • Coating: Microtiter wells are coated with a lectin pathway activator, such as mannan or zymosan.

  • Sample Incubation: Serum or plasma samples, pre-incubated with varying concentrations of the MASP-2 inhibitor, are added to the wells.

  • Complement Activation: The plate is incubated to allow for complement activation via the lectin pathway.

  • Detection of C4d Deposition: The deposition of C4d, a downstream product of C4 cleavage by MASP-2, is detected using a specific anti-C4d antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of C4d deposited.

  • Data Analysis: The absorbance is read using a microplate reader, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of C4d deposition) is calculated.

C4d Deposition ELISA Protocol

This enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure C4d levels in biological samples as a marker of lectin pathway activation.

Materials:

  • Anti-C4d monoclonal antibody coated microtiter plate

  • Wash buffer

  • Assay diluent

  • HRP-labeled anti-C4d detection antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation: Dilute plasma or serum samples in the provided assay diluent.

  • Incubation with Capture Antibody: Add 100 µL of diluted samples, standards, and controls to the pre-coated wells and incubate for 60 minutes at room temperature.

  • Washing: Wash the wells three times with wash buffer to remove unbound components.

  • Incubation with Detection Antibody: Add 100 µL of HRP-labeled detection antibody to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes.

  • Calculation: Calculate the C4d concentration in the samples based on the standard curve.

Visualizing the On-Target Effects and Experimental Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental procedures.

Lectin_Pathway_Inhibition cluster_pathway Lectin Pathway Activation cluster_inhibition Mechanism of Narsoplimab Pathogen Pathogen/Damaged Cell MBL MBL/Ficolin Pathogen->MBL binds to MASP2_inactive MASP-2 (inactive) MBL->MASP2_inactive activates MASP2_active MASP-2 (active) MASP2_inactive->MASP2_active C4 C4 MASP2_active->C4 cleaves C2 C2 MASP2_active->C2 cleaves C4b C4b C4->C4b C2a C2a C2->C2a C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a->C3_convertase Complement_Activation Downstream Complement Activation C3_convertase->Complement_Activation Narsoplimab Narsoplimab (CT-721) Narsoplimab->MASP2_active binds to & inhibits C4d_ELISA_Workflow cluster_steps C4d ELISA Protocol cluster_interpretation Data Interpretation step1 1. Coat plate with anti-C4d antibody step2 2. Add samples, standards, controls step1->step2 step3 3. Incubate & Wash step2->step3 step4 4. Add HRP-conjugated detection antibody step3->step4 step5 5. Incubate & Wash step4->step5 step6 6. Add TMB Substrate step5->step6 step7 7. Add Stop Solution step6->step7 step8 8. Read Absorbance at 450 nm step7->step8 Result Higher Absorbance = Higher C4d Concentration step8->Result

Safety Operating Guide

Standard Operating Procedure: Disposal of Compound CT-721

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the novel compound CT-721 and its associated waste streams. All personnel handling this compound are required to adhere to these procedures to ensure a safe laboratory environment and minimize environmental impact.

Pre-Disposal Risk Assessment & Characterization

Before initiating any disposal activities, a thorough risk assessment must be conducted. Since this compound is a new chemical entity, its toxicological and ecotoxicological properties are not fully characterized. Therefore, it must be handled as a hazardous substance until proven otherwise.

Key Assessment Steps:

  • Review Available Data: Consult any preliminary safety data, toxicological screens, or computational toxicology reports for this compound.

  • Identify Potential Hazards: Assume this compound may be toxic, flammable, corrosive, or reactive.

  • Determine Waste Streams: Identify all materials that have come into contact with this compound, including:

    • Neat (undiluted) this compound

    • Solutions containing this compound

    • Contaminated labware (glassware, pipette tips, etc.)

    • Contaminated Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE)

Due to the unknown hazard profile of this compound, the following minimum PPE is mandatory for all personnel involved in its handling and disposal:

  • Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and buttoned.

  • Respiratory Protection: If handling this compound as a powder or in a volatile solvent outside of a certified chemical fume hood, a respirator may be required. Consult with the institution's Environmental Health and Safety (EHS) department.

Disposal Procedures for this compound Waste Streams

The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated material).

3.1. Solid (Neat) this compound Waste

  • Containerization:

    • Place solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

    • Affix a "Hazardous Waste" label to the container.[1]

  • Labeling:

    • The label must include the full chemical name ("this compound"), the date, and the name of the generating researcher/laboratory.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.[1]

3.2. Liquid this compound Waste (Solutions)

  • Aqueous Solutions:

    • Aqueous solutions containing this compound must be collected as hazardous chemical waste.

    • Do not dispose of this waste down the drain.[2]

    • Collect the waste in a sealed, properly labeled container.

  • Organic Solvent Solutions:

    • Solutions of this compound in organic solvents must be segregated based on the solvent type (e.g., halogenated vs. non-halogenated) as per institutional guidelines.

    • Collect in a designated hazardous waste container.

3.3. Contaminated Labware and Debris

  • Sharps (Needles, Scalpels):

    • Dispose of all sharps contaminated with this compound in a designated sharps container labeled as "Hazardous Waste."

  • Glassware (Test Tubes, Pipettes):

    • If contaminated, package the glassware in an appropriate container and label it as "Hazardous Waste," listing this compound as the contaminant.[1]

    • Non-contaminated, clean glassware can be disposed of in a broken glass receptacle.[3]

  • Plasticware and Consumables (Pipette Tips, Tubes):

    • Collect all disposable plasticware that has come into contact with this compound in a designated solid waste container lined with a clear plastic bag.[4]

    • This container must be labeled as "Hazardous Waste."

3.4. Empty this compound Containers

  • Triple Rinsing:

    • Thoroughly empty the container of all contents.[4]

    • Triple-rinse the container with a suitable solvent capable of removing this compound.[1]

  • Rinsate Collection:

    • The rinsate from the triple-rinsing procedure must be collected and treated as hazardous waste.[1][4]

  • Container Disposal:

    • After triple-rinsing and air drying, deface or remove the original label and dispose of the container in the regular trash or recycling, as appropriate for the container material.[4]

Spill Management

In the event of a spill of this compound:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your supervisor and the institutional EHS department.

  • Clean-up: Only trained personnel with appropriate PPE should perform the clean-up using a chemical spill kit. All spill clean-up materials must be disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill LevelDo not exceed 90% capacity.[3]
Neutralization pH Range (if applicable)5.5 - 9.5[2]
Laboratory Waste Container PickupRequest pickup when container is 3/4 full.[4]

Experimental Protocols

Protocol for Triple Rinsing Empty Containers:

  • Initial Rinse: Add a small amount of a suitable solvent to the empty container. The solvent should be one in which this compound is freely soluble.

  • Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the rinsate into the appropriate hazardous waste container.

  • Repeat: Repeat steps 1-3 two more times for a total of three rinses.

  • Dry: Allow the container to air dry completely in a well-ventilated area or fume hood before disposal.

Diagrams

CT721_Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal Waste This compound Waste Generated IsSolid Solid? Waste->IsSolid IsLiquid Liquid? Waste->IsLiquid IsContaminated Contaminated Material? Waste->IsContaminated SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes ContaminatedWaste Contaminated Solid Waste Container IsContaminated->ContaminatedWaste Yes EHS EHS Pickup SolidWaste->EHS LiquidWaste->EHS ContaminatedWaste->EHS

Caption: Decision workflow for segregating this compound waste streams.

References

Comprehensive Safety and Handling Guide for CT-721

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "CT-721" is not a universally recognized chemical identifier, this document assumes this compound is a representative potent cytotoxic compound used in research and development. The following guidelines are based on established safety protocols for handling hazardous cytotoxic agents.[1][2] Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are using and adhere to their institution's safety policies.

This guide provides essential safety protocols, operational procedures, and disposal plans for handling the potent cytotoxic agent this compound in a laboratory setting. Adherence to these procedures is critical to minimize exposure and ensure the safety of laboratory personnel and the environment.[2][3]

Hazard Identification and Risk Assessment

Cytotoxic compounds are toxic to cells and can be carcinogenic, mutagenic, and/or teratogenic.[1][3] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3] A thorough risk assessment must be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

The primary barrier against exposure is the consistent and correct use of appropriate PPE.[4] Personnel must be trained on the proper selection and use of PPE.[5]

PPE Requirements for Handling this compound

The following table summarizes the minimum PPE requirements for various activities involving this compound.

Activity Gloves Gown Eye/Face Protection Respiratory Protection
Routine Handling (in a BSC) Double-gloving with chemotherapy-tested nitrile gloves[6]Disposable, solid-front, back-closure gown made of a low-permeability fabric[4][6]Safety glasses with side shieldsNot required if handled in a certified BSC
Administration / Equipment Handling Double-gloving with chemotherapy-tested nitrile glovesDisposable, low-permeability gown[4]Face shield or safety goggles worn with a mask[4][5]Surgical mask[4]
Spill Cleanup (Small <5 mL) Double-gloving with chemotherapy-tested nitrile gloves[7]Disposable, low-permeability gown[7]Face shield and safety goggles[7]N95 or higher respirator[6]
Spill Cleanup (Large >5 mL) Double-gloving, outer pair should be industrial thickness (>0.45mm)[3][7]Impervious disposable gown with shoe covers[8][9]Face shield and safety goggles[7]Half-face elastomeric respirator with appropriate cartridges[10]
Waste Disposal Single pair of chemotherapy-tested nitrile glovesLab coat or disposable gownSafety glassesNot typically required
Glove Selection and Use
  • Use only powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978-05 standard).[6] Vinyl gloves are not acceptable.[5][11]

  • When double-gloving, the inner glove should be worn under the gown cuff and the outer glove over the cuff.[6]

  • Change gloves every hour or immediately if they are torn, punctured, or contaminated.[12]

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 1. Gown d2 2. Mask / Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Inner Gloves (Under Cuff) d3->d4 d5 5. Outer Gloves (Over Cuff) d4->d5 f1 1. Outer Gloves f2 2. Gown & Inner Gloves (Together) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Mask / Respirator f3->f4

Figure 1. Recommended PPE Donning and Doffing Sequence.

Operational Procedures and Protocols

All handling of this compound must be performed in designated areas to minimize contamination.[3]

Protocol for Preparation of this compound Solutions
  • Preparation: Assemble all necessary materials (vials, syringes, diluents, plastic-backed absorbent pads) before starting work.

  • Work Area: Conduct all manipulations within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Decontamination: Before use, wipe down the interior surfaces of the BSC with a suitable deactivating agent followed by 70% isopropyl alcohol.

  • Manipulation: Use Luer-lock syringes and needles or closed-system transfer devices (CSTDs) to prevent leaks and aerosol generation.[5] Do not generate aerosols during handling.[7]

  • Labeling: Clearly label the final prepared solution with "Cytotoxic Agent: this compound" and include concentration and preparation date.

  • Post-Procedure: Wipe down all items with a deactivating agent before removing them from the BSC. Dispose of all single-use items in the appropriate cytotoxic waste container inside the BSC.

CT721_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside BSC) cluster_cleanup Post-Handling Phase A Assemble Materials B Don Appropriate PPE A->B C Prepare Biological Safety Cabinet B->C D Reconstitute/Dilute this compound C->D E Label Final Preparation D->E F Wipe Down Items for Removal E->F G Segregate and Dispose of Waste F->G H Decontaminate BSC Surfaces G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Figure 2. General workflow for the safe preparation of this compound.

Spill Management

Immediate and effective management of spills is crucial to minimize exposure and environmental contamination.[13] Clearly labeled cytotoxic spill kits must be available in all areas where this compound is handled.[7][11]

Cytotoxic Spill Kit Contents
Component Specification Purpose
PPE Gown, 2 pairs of chemo-gloves, shoe covers, N95 respirator, face shield/goggles[7][8]Personal protection during cleanup
Absorbent Materials Absorbent pads or pillows[7]Contain and absorb liquid spills
Cleaning Supplies Detergent solution, 70% Isopropyl Alcohol[7]Decontamination of spill surface
Disposal Supplies Scoop, scraper, sharps container, two cytotoxic waste bags, bag ties[7][9]Collection and disposal of contaminated materials
Signage "Caution: Cytotoxic Spill" sign[9]Cordon off the affected area
Protocol for Spill Cleanup

This protocol addresses two scenarios based on spill volume.[13]

A. Small Spill (<5 mL or 5 g) [7]

  • Secure Area: Restrict access to the area and post a warning sign.[7]

  • Don PPE: Put on a gown, double gloves, eye protection, and an N95 respirator.[7]

  • Contain: Gently cover liquid spills with absorbent pads; for powders, use damp cloths to avoid aerosolization.[7]

  • Clean: Work from the outside in, cleaning the area twice with a detergent solution and then once with 70% isopropyl alcohol.[7]

  • Dispose: Place all contaminated materials (pads, gloves, etc.) into a cytotoxic waste bag.[7]

  • Report: Document the spill according to institutional procedures.

B. Large Spill (>5 mL or 5 g) [7]

  • Evacuate: Immediately alert others and evacuate the area.[8]

  • Secure: Cordon off the area and prevent re-entry.

  • Call for Aid: Contact the institutional safety office or emergency response team.

  • Cleanup (Trained Personnel Only): Two trained individuals should manage the cleanup, wearing enhanced PPE including a respirator.[13]

  • Follow Steps 3-6 from the small spill procedure, using appropriate equipment from the spill kit.

Spill_Response_Flowchart decision decision start Spill Occurs secure_area Secure Area & Post Sign start->secure_area assess_size Spill > 5mL? secure_area->assess_size don_ppe_small Don Gown, Double Gloves, Goggles, N95 assess_size->don_ppe_small No don_ppe_large Evacuate & Call EHS Trained Personnel Don Enhanced PPE assess_size->don_ppe_large Yes contain_spill Contain Spill with Absorbent Pads don_ppe_small->contain_spill don_ppe_large->contain_spill clean_area Clean Area 3x (Detergent -> Alcohol) contain_spill->clean_area dispose_waste Dispose of all materials in Cytotoxic Waste clean_area->dispose_waste report_incident Document and Report Incident dispose_waste->report_incident end Procedure Complete report_incident->end

Figure 3. Flowchart for responding to a this compound spill.

Waste Disposal

All materials contaminated with this compound must be segregated and disposed of as cytotoxic waste.[14] This includes PPE, vials, syringes, and cleaning materials.

Waste Stream Segregation and Disposal
Waste Type Container Disposal Method
Sharps (Needles, broken glass)Puncture-proof sharps container with a purple lid or cytotoxic label[1]High-temperature incineration[15][16]
Solid Waste (PPE, pads, vials)Yellow container with a purple lid or a purple bag within a designated bin[1]High-temperature incineration[15][16]
Liquid Waste Leak-proof, sealed container clearly labeled "Cytotoxic Waste"Must be handled by a licensed hazardous waste contractor for incineration

Disposal Protocol:

  • Segregate at Source: Do not mix cytotoxic waste with general or other hazardous waste streams.[14]

  • Containment: Place waste in the correct, clearly labeled containers. Do not overfill containers.[14] Seal bags before placing them in the secondary container.[15]

  • Storage: Store sealed waste containers in a designated, secure area away from general traffic until collection.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company. All waste must be accompanied by a hazardous waste consignment note.[1]

Waste_Disposal_Pathway cluster_generation Point of Generation (e.g., BSC) cluster_containers Primary Containment sharps Contaminated Sharps sharps_bin Purple-Lidded Sharps Container sharps->sharps_bin solids Contaminated Solids (PPE, Vials) solids_bin Purple Cytotoxic Bag / Bin solids->solids_bin liquids Bulk Liquid Waste liquids_cont Sealed, Labeled Waste Container liquids->liquids_cont storage Secure Temporary Storage Area sharps_bin->storage solids_bin->storage liquids_cont->storage collection Licensed Waste Contractor Collection storage->collection disposal High-Temperature Incineration collection->disposal

Figure 4. Segregation and disposal pathway for this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.